Rosuvastatin (Calcium)
Description
BenchChem offers high-quality Rosuvastatin (Calcium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rosuvastatin (Calcium) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C44H54CaF2N6O12S2 |
|---|---|
Molecular Weight |
1001.1 g/mol |
IUPAC Name |
calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2 |
InChI Key |
LALFOYNTGMUKGG-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Rosuvastatin Calcium in Hyperlipidemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosuvastatin (B1679574) calcium, a potent synthetic statin, is a cornerstone in the management of hyperlipidemia. Its primary mechanism of action revolves around the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the hepatic mevalonate (B85504) pathway of cholesterol biosynthesis. This guide provides a detailed technical overview of rosuvastatin's molecular action, the consequent cellular responses, and its broader impacts on lipid metabolism and vascular health. It includes a compilation of quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows.
Primary Mechanism of Action: Inhibition of HMG-CoA Reductase
Rosuvastatin's fundamental action is its high-affinity, competitive, and reversible binding to HMG-CoA reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the synthesis of cholesterol and other isoprenoids.[2][3] By obstructing the active site of HMG-CoA reductase, rosuvastatin effectively curtails the endogenous production of cholesterol in the liver, the primary site of cholesterol synthesis and regulation.[3][4] The inhibition is potent, with rosuvastatin exhibiting a steady-state inhibition constant (K(i)*) of approximately 0.1 nM.[1]
Signaling Pathway: Cholesterol Biosynthesis and its Inhibition
The following diagram illustrates the pivotal position of HMG-CoA reductase in the mevalonate pathway and the inhibitory action of rosuvastatin.
Cellular Response to Reduced Intracellular Cholesterol
The inhibition of hepatic cholesterol synthesis by rosuvastatin triggers a compensatory cellular response aimed at restoring cholesterol homeostasis. This response is primarily mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.
Upregulation of LDL Receptor Expression
A decrease in intracellular cholesterol levels leads to the activation of SREBP-2. This transcription factor translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, most notably the gene encoding the low-density lipoprotein (LDL) receptor.[5] This results in increased transcription and translation of LDL receptors, which are then trafficked to the surface of hepatocytes.[2][3] The increased density of LDL receptors on the liver cell surface enhances the clearance of circulating LDL-cholesterol (LDL-C) from the bloodstream, a key factor in rosuvastatin's potent LDL-C lowering effect.[3]
Signaling Pathway: SREBP-2 Mediated Upregulation of LDL Receptors
The following diagram outlines the signaling cascade leading to increased LDL receptor expression.
Effects on Other Lipoproteins and Apolipoproteins
Rosuvastatin's impact extends beyond LDL-C reduction. It also favorably modulates other components of the lipid profile.
VLDL and Apolipoprotein B
Rosuvastatin has been shown to decrease the production of very-low-density lipoprotein (VLDL) and its primary structural protein, apolipoprotein B (ApoB).[6][7] Studies have demonstrated that rosuvastatin can reduce the hepatic secretion of VLDL-ApoB100, partly by increasing its intracellular degradation.[8] Furthermore, rosuvastatin increases the fractional catabolic rates of VLDL, intermediate-density lipoprotein (IDL), and LDL-ApoB, contributing to the overall reduction in atherogenic lipoproteins.[9]
HDL Cholesterol and Triglycerides
Clinical trials have consistently shown that rosuvastatin treatment leads to a modest increase in high-density lipoprotein cholesterol (HDL-C) levels and a significant reduction in plasma triglycerides.[10][11]
Quantitative Data on Lipid Modification
The lipid-modifying efficacy of rosuvastatin has been extensively documented in numerous clinical trials. The following tables summarize the dose-dependent effects of rosuvastatin on lipid profiles and provide a comparison with other commonly prescribed statins.
Table 1: Dose-Response of Rosuvastatin on Lipid Parameters (% Change from Baseline)
| Dose of Rosuvastatin | LDL-C Reduction | Total Cholesterol Reduction | Triglyceride Reduction | HDL-C Increase |
| 1 mg | -35.8% | -25.5% | -16.0% | +7.5% |
| 2.5 mg | -42.8% | -30.5% | -19.4% | +9.6% |
| 5 mg | -49.6% | -35.4% | -21.4% | +10.9% |
| 10 mg | -54.7% | -39.1% | -23.2% | +11.8% |
| 20 mg | -60.9% | -43.5% | -25.2% | +12.8% |
| 40 mg | -66.0% | -45.1% | -26.2% | +12.8% |
| Data from a randomized, double-blind phase II trial in Japanese patients with hypercholesterolemia.[12] |
Table 2: Comparison of LDL-C Reduction with Rosuvastatin and Other Statins (% Change from Baseline at Week 6)
| Daily Dose | Rosuvastatin | Atorvastatin (B1662188) | Simvastatin | Pravastatin |
| 10 mg | -46% | -37% | -28% | -20% |
| 20 mg | -52% | -43% | -35% | -24% |
| 40 mg | -55% | -48% | -39% | -30% |
| 80 mg | --- | -51% | -46% | --- |
| Data from a multicenter, open-label, dose-ranging study in patients with hyperlipidemia or mixed dyslipidemia.[9] |
Table 3: Comparative Efficacy of Rosuvastatin 10 mg vs. Atorvastatin 10 mg in High-Risk Patients (% Change from Baseline at 12 Weeks)
| Lipid Parameter | Rosuvastatin 10 mg | Atorvastatin 10 mg |
| LDL-C | -44.7% | -33.9% |
| Total Cholesterol | -31.8% | -25.1% |
| Triglycerides | -18.9% | -16.1% |
| HDL-C | +6.4% | +5.7% |
| Data from the DISCOVERY Alpha study.[3] |
Pleiotropic Effects of Rosuvastatin
Beyond its lipid-lowering properties, rosuvastatin exerts several "pleiotropic" effects that are independent of cholesterol reduction and contribute to its cardiovascular benefits.[13][14] These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates in the mevalonate pathway, which are crucial for the post-translational modification and function of various signaling proteins.
Key pleiotropic effects include:
-
Improved Endothelial Function: Rosuvastatin enhances the production of nitric oxide (NO), a potent vasodilator, and improves overall endothelial function.[11][13]
-
Anti-inflammatory Properties: It reduces levels of inflammatory markers such as C-reactive protein (CRP).[13][15]
-
Antioxidant Effects: Rosuvastatin has been shown to decrease oxidative stress.[13]
-
Plaque Stabilization: It contributes to the stabilization of atherosclerotic plaques, making them less prone to rupture.[13]
Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol outlines a colorimetric assay to determine HMG-CoA reductase activity by measuring the decrease in NADPH absorbance at 340 nm.[16][17]
Materials:
-
HMG-CoA Reductase enzyme (purified or in microsomal preparation)
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, containing KCl, EDTA, and DTT)
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
-
Test inhibitor (e.g., rosuvastatin) and solvent control
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer and NADPH.
-
Enzyme and Inhibitor Preparation: In separate wells of the microplate, add the HMG-CoA reductase enzyme. For inhibitor screening, add the test inhibitor at various concentrations to designated wells. Include an enzyme control well (with solvent) and a no-enzyme control well.
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 20 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the HMG-CoA substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve.
-
Determine the specific activity of the enzyme using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
For inhibitor screening, calculate the percent inhibition relative to the enzyme control and determine the IC₅₀ value.
-
Experimental Workflow:
Western Blot Analysis of LDL Receptor Expression
This protocol describes the semi-quantitative analysis of LDL receptor protein levels in cell lysates.[4]
Materials:
-
Cultured cells (e.g., HepG2) treated with rosuvastatin or control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LDL receptor
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the LDL receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for the loading control.
-
Densitometry Analysis: Quantify the band intensities for the LDL receptor and the loading control. Normalize the LDL receptor signal to the loading control to determine the relative changes in expression.
Experimental Workflow:
Conclusion
The mechanism of action of rosuvastatin calcium in hyperlipidemia is a well-defined, multi-faceted process. Its core function is the potent and selective inhibition of HMG-CoA reductase, which sets in motion a cascade of events including the upregulation of hepatic LDL receptors and enhanced clearance of circulating LDL-C. Concurrently, rosuvastatin favorably modulates other lipid and apolipoprotein parameters and exerts beneficial pleiotropic effects on the vasculature. This comprehensive understanding of its mechanism, supported by robust quantitative data and established experimental methodologies, underscores its critical role in the therapeutic armamentarium against cardiovascular disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Effects of 20 mg rosuvastatin on VLDL1-, VLDL2-, IDL- and LDL-ApoB kinetics in type 2 diabetes [pubmed.ncbi.nlm.nih.gov]
- 3. Rosuvastatin versus atorvastatin in achieving lipid goals in patients at high risk for cardiovascular disease in clinical practice: A randomized, open-label, parallel-group, multicenter study (DISCOVERY Alpha study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. Rosuvastatin reduces plasma lipids by inhibiting VLDL production and enhancing hepatobiliary lipid excretion in ApoE*3-leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of rosuvastatin and atorvastatin for lipid lowering in patients with type 2 diabetes mellitus: results from the URANUS study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. pjmhsonline.com [pjmhsonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Randomized dose-response study of rosuvastatin in Japanese patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Hypolipidemic and Pleiotropic Effects of Rosuvastatin Are Not Enhanced by Its Association with Zinc and Selenium Supplementation in Coronary Artery Disease Patients: A Double Blind Randomized Controlled Study | PLOS One [journals.plos.org]
- 15. ahajournals.org [ahajournals.org]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pharmacological Profile of Rosuvastatin Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574) calcium is a synthetic, third-generation statin, a class of drugs that inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] It is widely prescribed for the management of dyslipidemia and in the primary and secondary prevention of cardiovascular disease.[3] Rosuvastatin exhibits high potency in lowering low-density lipoprotein cholesterol (LDL-C), along with beneficial effects on other lipid parameters, including triglycerides (TG) and high-density lipoprotein cholesterol (HDL-C).[4] Beyond its lipid-lowering effects, rosuvastatin is recognized for its pleiotropic effects, which are independent of its primary mechanism of action and contribute to its cardiovascular protective properties.[5][6][7] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of rosuvastatin calcium, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
Rosuvastatin exerts its primary effect through the competitive, reversible, and selective inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[8][9] This inhibition occurs predominantly in the liver, the primary site of cholesterol synthesis and LDL-C clearance.[2][10]
The inhibition of HMG-CoA reductase by rosuvastatin leads to a decrease in intracellular cholesterol concentrations in hepatocytes. This reduction in hepatic cholesterol triggers a compensatory upregulation of LDL receptors on the surface of liver cells.[2][11] The increased number of LDL receptors enhances the clearance of circulating LDL-C from the bloodstream, thereby lowering plasma LDL-C levels.[2][11] Rosuvastatin also modestly reduces the hepatic synthesis of very-low-density lipoprotein (VLDL), a precursor to LDL, and increases HDL-C levels, although the exact mechanisms for the latter are not fully elucidated.[2][12]
Pleiotropic Effects and Signaling Pathways
Beyond lipid lowering, rosuvastatin exhibits several pleiotropic effects that contribute to its cardiovascular benefits. These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates, which serve as lipid attachments for various intracellular signaling proteins, including small GTP-binding proteins like Rho, Ras, and Rac.
-
RhoA/ROCK Pathway: By inhibiting the synthesis of geranylgeranyl pyrophosphate (GGPP), a key isoprenoid, rosuvastatin prevents the activation of the RhoA/Rho-associated coiled-coil containing protein kinase (ROCK) pathway.[13][14][15] Inhibition of this pathway leads to the upregulation of endothelial nitric oxide synthase (eNOS), improved endothelial function, and reduced vascular smooth muscle cell proliferation.[13][15]
-
eNOS Signaling: Rosuvastatin enhances the expression and activity of endothelial nitric oxide synthase (eNOS), a key enzyme responsible for the production of nitric oxide (NO).[16][17][18] NO is a potent vasodilator with anti-inflammatory, anti-proliferative, and anti-thrombotic properties. The upregulation of eNOS by rosuvastatin is mediated, in part, through the inhibition of the RhoA/ROCK pathway and activation of the PI3K/Akt signaling cascade.[18][19]
-
NF-κB Signaling: Rosuvastatin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammatory responses.[3][20][21] By suppressing NF-κB, rosuvastatin can reduce the expression of pro-inflammatory cytokines and adhesion molecules, thereby attenuating vascular inflammation, a key process in atherosclerosis.[3][20]
Pharmacokinetics
The pharmacokinetic profile of rosuvastatin is characterized by its hydrophilic nature, selective hepatic uptake, minimal metabolism, and a relatively long half-life.[13][22]
| Parameter | Value | Reference(s) |
| Absorption | ||
| Bioavailability | ~20% | [12][23] |
| Tmax (Time to peak plasma concentration) | 3-5 hours | [1][12][23] |
| Effect of Food | Decreased rate of absorption (Cmax reduced by 20%), but no effect on the extent of absorption (AUC). | [12] |
| Distribution | ||
| Protein Binding | 88% (mainly to albumin) | [23] |
| Volume of Distribution (Vd) | ~134 L | [23] |
| Metabolism | ||
| Extent | Minimally metabolized (~10% of the dose) | [1][12][23] |
| Major Metabolite | N-desmethyl rosuvastatin (one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound) | [1][12][23] |
| Primary Cytochrome P450 Isoenzyme | CYP2C9 | [8][12][23] |
| Excretion | ||
| Primary Route | Feces (~90%) | [8][12][23] |
| Elimination Half-life (t1/2) | ~19 hours | [8][23] |
| Special Populations | ||
| Race | ~2-fold higher exposure in Asian subjects compared to Caucasians. | [1][23] |
| Renal Impairment | Severe impairment (CrCl <30 mL/min) significantly increases exposure. | [1] |
| Hepatic Impairment | Contraindicated in active liver disease. | [1] |
Pharmacodynamics
Rosuvastatin produces a dose-dependent reduction in LDL-C, total cholesterol (TC), and triglycerides, while increasing HDL-C levels.[4][13][19] The therapeutic response is typically observed within one week of initiating therapy, with the maximum effect achieved within four weeks.[12]
| Dose (mg/day) | Mean % Reduction in LDL-C | Mean % Increase in HDL-C | Reference(s) |
| 5 | -45% | +7.7% | [24] |
| 10 | -52% | +9.6% | [4][24] |
| 20 | -55% | +10.2% | [24] |
| 40 | -63% | +14% | [4][22] |
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of rosuvastatin in various patient populations.
Key Clinical Trials:
-
AURORA (A study to evaluate the Use of Rosuvastatin in subjects On Regular haemodialysis: an Assessment of survival and cardiovascular events): This trial investigated the effects of rosuvastatin (10 mg/day) in patients with end-stage renal disease undergoing hemodialysis. The study did not show a significant reduction in the primary composite endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[1][8][9][15]
-
STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin): This trial compared the efficacy of rosuvastatin with atorvastatin, simvastatin, and pravastatin (B1207561) across their respective dose ranges. Rosuvastatin was found to be more effective at lowering LDL-C than the other statins at comparable doses.[12][15][23][28][29][30][31][32]
Safety Profile
Rosuvastatin is generally well-tolerated. The most common adverse effects are mild and transient, including myalgia, headache, nausea, and asthenia.[33]
Serious Adverse Effects:
-
Myopathy and Rhabdomyolysis: Although rare, muscle-related side effects, including myopathy and rhabdomyolysis (severe muscle breakdown), can occur, particularly at higher doses or with certain drug interactions.[33]
-
Hepatotoxicity: Clinically significant elevations in liver transaminases are uncommon.[33]
-
New-onset Diabetes Mellitus: An increased risk of developing type 2 diabetes has been reported, particularly in patients with pre-existing risk factors.
Drug Interactions:
Rosuvastatin has a lower potential for cytochrome P450-mediated drug interactions compared to other statins, as it is only minimally metabolized by CYP2C9.[4][8][22] However, co-administration with certain drugs can increase rosuvastatin plasma concentrations and the risk of myopathy.
| Interacting Drug/Class | Effect on Rosuvastatin | Recommendation | Reference(s) |
| Cyclosporine | Significantly increases exposure | Limit rosuvastatin dose to 5 mg once daily | [20][23][29] |
| Gemfibrozil | Significantly increases exposure | Avoid combination; if necessary, do not exceed 10 mg rosuvastatin once daily | [20][23][29] |
| Certain Protease Inhibitors (e.g., atazanavir/ritonavir, lopinavir/ritonavir) | Increase exposure | Limit rosuvastatin dose to 10 mg once daily | [8][20][29] |
| Antacids (containing aluminum and magnesium) | Decrease rosuvastatin absorption | Administer antacid at least 2 hours after rosuvastatin | [14][18][28] |
| Niacin, Fibrates | Increased risk of myopathy | Use with caution and consider dose reduction | [14][20][29] |
Experimental Protocols
HMG-CoA Reductase Inhibition Assay (Spectrophotometric)
This protocol describes a common method for determining the in vitro inhibitory activity of rosuvastatin on HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation to NADP+, which is accompanied by a decrease in absorbance at 340 nm.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)
-
Rosuvastatin calcium solutions of varying concentrations
-
UV-visible spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and NADPH in a quartz cuvette.
-
Add a specific concentration of rosuvastatin or vehicle control to the reaction mixture and pre-incubate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes) at 37°C.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each rosuvastatin concentration relative to the vehicle control.
-
Calculate the IC50 value (the concentration of rosuvastatin that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the logarithm of the rosuvastatin concentration.
Hepatocyte Uptake Assay
This protocol outlines a method to assess the uptake of rosuvastatin into primary hepatocytes.
Principle: The rate of uptake of radiolabeled or non-labeled rosuvastatin into cultured hepatocytes is measured over time.
Materials:
-
Isolated primary hepatocytes (rat or human)
-
Hepatocyte culture medium
-
Krebs-Henseleit buffer or similar incubation buffer
-
Radiolabeled ([¹⁴C] or [³H]) rosuvastatin or non-labeled rosuvastatin
-
Scintillation counter or LC-MS/MS for quantification
-
Oil-spin method reagents (e.g., silicone oil, perchloric acid) for rapid separation
Procedure:
-
Plate isolated hepatocytes in collagen-coated culture plates and allow them to form a monolayer.
-
Wash the hepatocyte monolayer with pre-warmed incubation buffer.
-
Initiate the uptake by adding the incubation buffer containing a known concentration of rosuvastatin (radiolabeled or non-labeled).
-
Incubate for various time points (e.g., 0.5, 1, 2, 5, 10 minutes) at 37°C.
-
To terminate the uptake, rapidly wash the cells with ice-cold buffer. For the oil-spin method, layer the cell suspension over silicone oil and centrifuge to separate the cells from the incubation medium.
-
Lyse the cells and measure the intracellular concentration of rosuvastatin using a scintillation counter (for radiolabeled compound) or LC-MS/MS.
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
-
Calculate the uptake rate (e.g., in pmol/mg protein/min).
JUPITER Trial Methodology
Objective: To determine if rosuvastatin 20 mg daily would decrease the rate of first major cardiovascular events in apparently healthy men and women with low to normal LDL-C but elevated hs-CRP.
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
Participants: 17,802 apparently healthy men (≥50 years) and women (≥60 years) with LDL-C levels <130 mg/dL and hs-CRP levels ≥2.0 mg/L.
Intervention: Participants were randomly assigned to receive either rosuvastatin 20 mg daily or a placebo.
Primary Endpoint: A composite of nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, an arterial revascularization procedure, or confirmed death from cardiovascular causes.
Follow-up: The trial was stopped early after a median follow-up of 1.9 years due to a significant benefit observed in the rosuvastatin group.
Statistical Analysis: The primary analysis was based on the intention-to-treat principle, using a Cox proportional-hazards model to compare the time to the first primary endpoint event between the two groups.
References
- 1. JUPITER trial - Wikipedia [en.wikipedia.org]
- 2. abcam.cn [abcam.cn]
- 3. Rosuvastatin: A Potential Therapeutic Agent for Inhibition of Mechanical Pressure-Induced Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. telecardiologo.com [telecardiologo.com]
- 5. Rosuvastatin treatment protects against nitrate-induced oxidative stress in eNOS knockout mice: implication of the NAD(P)H oxidase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effect of rosuvastatin on ROCK activity, endothelial function, and inflammation in Asian patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The STELLAR trial protocol: a prospective multicentre trial for Richter’s syndrome consisting of a randomised trial investigation CHOP-R with or without acalabrutinib for newly diagnosed RS and a single-arm platform study for evaluation of novel agents in relapsed disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Rosuvastatin Attenuates the Elevation in Blood Pressure Induced by Overexpression of Human C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Statins differ in their ability to block NF-kappaB activation in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
- 19. Hepatic Uptake Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. cardionerds.com [cardionerds.com]
- 21. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. ahajournals.org [ahajournals.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. benchchem.com [benchchem.com]
- 25. academic.oup.com [academic.oup.com]
- 26. apjai-journal.org [apjai-journal.org]
- 27. benchchem.com [benchchem.com]
- 28. merckconnect.com [merckconnect.com]
- 29. Role of Sotatercept in Management of Pulmonary Arterial Hypertension: The STELLAR Trial - American College of Cardiology [acc.org]
- 30. researchgate.net [researchgate.net]
- 31. Interpretation of Protein-Mediated Uptake of Statins by Hepatocytes Is Confounded by the Residual Statin-Protein Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Effects of rosuvastatin on nitric oxide-dependent function in aorta and corpus cavernosum of diabetic mice: relationship to cholesterol biosynthesis pathway inhibition and lipid lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Rosuvastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosuvastatin (B1679574) calcium is a synthetic lipid-lowering agent and a highly potent and selective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This technical guide provides a comprehensive overview of the principal synthetic methodologies for rosuvastatin calcium and a detailed summary of its key chemical properties. The document includes structured data tables for quantitative analysis, detailed experimental protocols for synthesis and analytical characterization, and visual diagrams of synthetic pathways and the mechanism of action to facilitate a deeper understanding for researchers and professionals in drug development.
Chemical Properties of Rosuvastatin Calcium
Rosuvastatin calcium is a white to off-white or yellow crystalline powder.[3][4] It is the hemicalcium salt of rosuvastatin.[1] The compound is known for its hydrophilic nature, which contributes to its high uptake and selectivity for action in the liver.[5]
Physicochemical Data
A summary of the key physicochemical properties of rosuvastatin calcium is presented in Table 1.
| Property | Value | References |
| Chemical Name | bis[(E)-7---INVALID-LINK---3,5-dihydroxyhept-6-enoic acid] calcium salt | [4] |
| Molecular Formula | (C₂₂H₂₇FN₃O₆S)₂Ca | [1] |
| Molecular Weight | 1001.14 g/mol | [1] |
| Appearance | White to off-white/yellow crystalline powder | [3][4] |
| Melting Point | 122-160 °C (decomposes) | [3][6] |
| Solubility | Sparingly soluble in water and methanol (B129727); slightly soluble in ethanol; soluble in DMSO (100 mg/mL) and DMF. | [3][5][7] |
| pKa | ~4.0 | [5] |
| Optical Rotation | [α]/D +12° to +18° (c=1 in methanol:water 1:1) | [6][8] |
| UV λmax | 243 nm (in methanol or phosphate (B84403) buffer) | [6][9] |
| LogP (octanol/water) | 0.13 (at pH 7.0) | [5] |
Synthesis of Rosuvastatin Calcium
The synthesis of rosuvastatin calcium is a multi-step process that involves the construction of two key fragments: the pyrimidine (B1678525) core and the chiral dihydroxyheptenoic acid side chain. Several synthetic strategies have been developed, with the most common approaches utilizing a Wittig-type olefination to couple these two fragments.
Key Synthetic Strategies
Two prominent strategies for the synthesis of rosuvastatin calcium are outlined below:
-
Convergent Synthesis via Wittig Reaction: This is a widely employed industrial method. It involves the synthesis of a pyrimidine phosphonium (B103445) salt (or a related ylide precursor) and a chiral aldehyde side-chain. These two intermediates are then coupled via a Wittig reaction to form the rosuvastatin backbone, followed by deprotection and salt formation.[10][11][12]
-
Stereocontrolled Synthesis via Intramolecular Cyclization: This approach focuses on establishing the stereochemistry of the side chain early in the synthesis. A key step involves an iodine chloride-induced intramolecular cyclization of a chiral homoallylic carbonate to create a key intermediate for the statin side chain.[13]
Visualization of a General Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway for rosuvastatin calcium, highlighting the key stages of fragment synthesis, coupling, and final product formation.
Caption: A generalized workflow for the synthesis of Rosuvastatin Calcium.
Experimental Protocols
The following sections provide detailed, generalized protocols for key experiments in the synthesis and analysis of rosuvastatin calcium.
Synthesis Protocol: Wittig Reaction for Rosuvastatin Intermediate
This protocol describes the coupling of the pyrimidine core and the chiral side chain via a Wittig reaction.
-
Preparation of the Ylide:
-
Suspend the pyrimidine phosphonium salt in a suitable anhydrous solvent (e.g., DMSO, THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen).[10][14]
-
Add a strong base (e.g., potassium carbonate, sodium hexamethyldisilazide) portion-wise at a controlled temperature (e.g., 25-35°C) to generate the corresponding ylide.[10][14]
-
Stir the mixture until the ylide formation is complete, which can be monitored by TLC.
-
-
Wittig Coupling:
-
Cool the ylide solution to a suitable temperature.
-
Add a solution of the chiral side-chain aldehyde in the same solvent dropwise to the ylide solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 70-75°C) for several hours, monitoring the progress by TLC.[10]
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture and quench with an appropriate reagent (e.g., water).
-
Extract the product with a suitable organic solvent (e.g., toluene).[10]
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the organic phase under reduced pressure to obtain the crude protected rosuvastatin intermediate.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Analytical Protocol: HPLC Analysis of Rosuvastatin Calcium
This protocol outlines a typical reverse-phase HPLC method for the analysis of rosuvastatin calcium in bulk drug and pharmaceutical formulations.
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v), with the pH of the aqueous phase adjusted to 3.5 with phosphoric acid.[15][16]
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of rosuvastatin calcium reference standard into a 50 mL volumetric flask. Dissolve in a 50:50 (v/v) mixture of water and acetonitrile with the aid of sonication for approximately 2 minutes. Dilute to volume with the same solvent mixture to obtain a stock solution (e.g., 500 µg/mL). Further dilute this stock solution to a suitable working concentration (e.g., 50 µg/mL).[15][16]
-
Sample Solution (from tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of rosuvastatin calcium to a 10 mL volumetric flask. Add 5 mL of methanol and sonicate for 5-10 minutes to dissolve the drug. Make up the volume with methanol. Filter the solution and further dilute with the mobile phase to a concentration within the calibration range.[17][18]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the rosuvastatin peak by its retention time compared to the standard.
-
Quantify the amount of rosuvastatin calcium in the sample by comparing the peak area with that of the standard.
-
Analytical Protocol: UV-Vis Spectrophotometric Analysis
This protocol describes a simple and rapid method for the quantification of rosuvastatin calcium.
-
Instrumentation:
-
UV-Visible Spectrophotometer (double beam).
-
-
Measurement Parameters:
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh 100 mg of rosuvastatin calcium and dissolve it in 100 mL of the chosen solvent to get a concentration of 1000 µg/mL.[20]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 2 to 24 µg/mL.[19][20]
-
Sample Solution (from tablets): Prepare a stock solution from the tablet powder as described in the HPLC protocol and then dilute to a concentration within the linear range of the assay.
-
-
Analysis:
-
Record the absorbance of the working standard solutions and the sample solution at the λmax against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of rosuvastatin calcium in the sample solution from the calibration curve.
-
Mechanism of Action: HMG-CoA Reductase Inhibition
Rosuvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial and rate-limiting step in the biosynthesis of cholesterol in the liver.[1][2]
Signaling Pathway of HMG-CoA Reductase Inhibition
The inhibition of HMG-CoA reductase by rosuvastatin initiates a cascade of events within the liver cells, leading to a reduction in circulating cholesterol levels.
Caption: The inhibitory effect of Rosuvastatin on the cholesterol biosynthesis pathway.
Experimental Protocol: HMG-CoA Reductase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of rosuvastatin on HMG-CoA reductase. The assay is typically based on monitoring the oxidation of NADPH to NADP+, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm.[21][22]
-
Reagents and Materials:
-
Purified HMG-CoA reductase enzyme.
-
HMG-CoA substrate solution.
-
NADPH solution.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Rosuvastatin calcium solutions of varying concentrations.
-
UV-Vis spectrophotometer capable of kinetic measurements at 340 nm.
-
-
Assay Procedure:
-
Prepare a reaction mixture in a cuvette or 96-well plate containing the assay buffer, NADPH solution, and the desired concentration of rosuvastatin (or vehicle for control).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the HMG-CoA substrate solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of rosuvastatin compared to the control.
-
Calculate the IC₅₀ value, which is the concentration of rosuvastatin that causes 50% inhibition of the enzyme activity.
-
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of rosuvastatin calcium, tailored for a scientific audience. The synthetic strategies, particularly the robust Wittig reaction, offer reliable pathways for its production. The well-defined chemical and physical properties, along with established analytical methods, are crucial for its quality control and formulation development. The understanding of its mechanism of action at a molecular level continues to be of high interest for the development of new lipid-lowering therapies. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the study and application of this important pharmaceutical agent.
References
- 1. Rosuvastatin Calcium | C44H54CaF2N6O12S2 | CID 5282455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rosuvastatin calcium | 147098-20-2 [chemicalbook.com]
- 3. Rosuvastatin Calcium - LKT Labs [lktlabs.com]
- 4. Rosuvastatin Calcium,Rosuvastatin Calcium Salt Suppliers [umabrothers.com]
- 5. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rosuvastatin calcium price,buy Rosuvastatin calcium - chemicalbook [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Rosuvastatin calcium = 98 HPLC 147098-20-2 [sigmaaldrich.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 11. scribd.com [scribd.com]
- 12. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ymerdigital.com [ymerdigital.com]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchpublish.com [researchpublish.com]
- 20. ajpp.in [ajpp.in]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
An In-depth Review of Rosuvastatin's Effects on Cardiovascular Disease
A Technical Guide for Researchers and Drug Development Professionals
Rosuvastatin (B1679574), a potent synthetic statin, has emerged as a cornerstone in the management of dyslipidemia and the prevention of cardiovascular disease (CVD). Its high efficacy in lowering low-density lipoprotein cholesterol (LDL-C), coupled with a range of pleiotropic effects, has solidified its role in both primary and secondary prevention strategies. This technical guide provides a comprehensive review of the core evidence supporting the use of rosuvastatin in mitigating cardiovascular risk, with a focus on its mechanism of action, pivotal clinical trial data, and detailed experimental methodologies for cited studies.
Mechanism of Action
Rosuvastatin exerts its primary effect through the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the hepatic synthesis of cholesterol.[1][2] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of circulating LDL-C, thereby reducing plasma LDL-C concentrations.[1] Beyond its lipid-lowering properties, rosuvastatin exhibits pleiotropic effects, including anti-inflammatory and antioxidant actions, which are believed to contribute to its cardiovascular benefits.[3]
Signaling Pathway: HMG-CoA Reductase Inhibition
The following diagram illustrates the mechanism of action of rosuvastatin in the cholesterol biosynthesis pathway.
Key Clinical Trials and Efficacy Data
The clinical efficacy of rosuvastatin in reducing cardiovascular events has been extensively evaluated in several large-scale, randomized controlled trials. These studies have provided robust evidence for its use in diverse patient populations.
JUPITER Trial (Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin)
The JUPITER trial was a landmark study that investigated the role of rosuvastatin in the primary prevention of cardiovascular events in individuals with low to normal LDL-C levels but elevated high-sensitivity C-reactive protein (hsCRP), a marker of inflammation.[4]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[4]
-
Participant Population: 17,802 apparently healthy men (≥50 years) and women (≥60 years) with LDL-C levels <130 mg/dL and hsCRP levels ≥2.0 mg/L.[4]
-
Intervention: Participants were randomly assigned to receive either rosuvastatin 20 mg daily or a matching placebo.[5]
-
Primary Endpoint: A composite of nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, an arterial revascularization procedure, or confirmed death from cardiovascular causes.[5]
-
Statistical Analysis: The primary analysis was based on the intention-to-treat principle. Time-to-event data were analyzed using a Cox proportional-hazards model, and Kaplan-Meier plots were used to illustrate the cumulative incidence of the primary endpoint.[6][7]
CORONA Trial (Controlled Rosuvastatin Multinational Trial in Heart Failure)
The CORONA trial assessed the efficacy of rosuvastatin in older patients with chronic systolic heart failure of ischemic etiology.
-
Study Design: A randomized, double-blind, placebo-controlled trial.[8][9]
-
Participant Population: 5,011 patients aged ≥60 years with chronic symptomatic systolic heart failure (NYHA class II-IV) of ischemic origin and a left ventricular ejection fraction of ≤40%.[9]
-
Intervention: Patients were randomized to receive either rosuvastatin 10 mg daily or placebo.[10]
-
Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[9]
-
Statistical Analysis: The primary analysis was a time-to-first-event analysis using a Cox proportional-hazards model. Additional analyses, including Poisson, Andersen-Gill, and negative binomial methods, were used to assess the effect on repeat hospitalizations.[8][9]
AURORA Trial (A Study to Evaluate the Use of Rosuvastatin in Subjects on Regular Hemodialysis: An Assessment of Survival and Cardiovascular Events)
The AURORA trial was designed to determine the effect of rosuvastatin on cardiovascular outcomes in patients with end-stage renal disease undergoing chronic hemodialysis.[11]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[11][12]
-
Participant Population: 2,776 patients aged 50 to 80 years with end-stage renal disease who had been receiving maintenance hemodialysis for at least 3 months.[11][13]
-
Intervention: Participants were randomized to receive either rosuvastatin 10 mg daily or placebo.[11]
-
Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[11]
-
Statistical Analysis: The primary endpoint was analyzed using a time-to-event analysis with a Cox proportional-hazards model.[14]
GISSI-HF Trial (Gruppo Italiano per lo Studio della Sopravvivenza nell'Insufficienza Cardiaca-Heart Failure)
The GISSI-HF trial investigated the effects of rosuvastatin on clinical outcomes in a broad population of patients with chronic heart failure.
-
Study Design: A randomized, double-blind, placebo-controlled trial.[15][16]
-
Participant Population: 4,574 patients with chronic heart failure (NYHA class II-IV), irrespective of cause and left ventricular ejection fraction.[15][16]
-
Intervention: Patients were randomly assigned to receive either rosuvastatin 10 mg daily or placebo.[15][16]
-
Primary Endpoints: Time to death from any cause, and a composite of time to death or admission to the hospital for cardiovascular reasons.[15][16]
-
Statistical Analysis: The primary analysis was performed according to the intention-to-treat principle. Time-to-event data were analyzed using a Cox proportional-hazards model, and Kaplan-Meier curves were generated.[17][18]
Quantitative Data Summary
The following tables summarize the key quantitative findings from major clinical trials involving rosuvastatin, highlighting its effects on lipid profiles and cardiovascular event rates.
Table 1: Effects of Rosuvastatin on Lipid Profiles in Key Clinical Trials
| Trial | Treatment Group | Baseline LDL-C (mg/dL) | % Change in LDL-C | Baseline HDL-C (mg/dL) | % Change in HDL-C | Baseline Triglycerides (mg/dL) | % Change in Triglycerides |
| JUPITER [19] | Rosuvastatin 20 mg | 108 | -50% | 49 | +4% | 118 | -17% |
| Placebo | 108 | - | 49 | - | 118 | - | |
| CORONA | Rosuvastatin 10 mg | 137 | -45% | - | - | - | - |
| Placebo | 136 | - | - | - | - | - | |
| AURORA [19] | Rosuvastatin 10 mg | 99 | -43% | - | - | - | -16% |
| Placebo | 99 | -1.9% | - | - | - | +0.9% | |
| GISSI-HF | Rosuvastatin 10 mg | - | - | - | - | - | - |
| Placebo | - | - | - | - | - | - | |
| STELLAR [20] | Rosuvastatin 10-40 mg | - | -46% to -55% | - | +8% to +10% | - | -20% to -26% |
| ASTEROID [3] | Rosuvastatin 40 mg | 130.4 | -53% | 43.1 | +14.7% | - | - |
| METEOR [3] | Rosuvastatin 40 mg | - | -49% | - | - | - | - |
Data for some parameters were not available in the cited sources.
Table 2: Cardiovascular Event Rate Reduction with Rosuvastatin in Key Clinical Trials
| Trial | Primary Endpoint | Rosuvastatin Event Rate | Placebo Event Rate | Hazard Ratio (95% CI) | p-value |
| JUPITER [19][21] | Composite of CV death, MI, stroke, unstable angina, or revascularization | 0.77 per 100 person-years | 1.36 per 100 person-years | 0.56 (0.46-0.69) | <0.00001 |
| CORONA [18] | Composite of CV death, nonfatal MI, or nonfatal stroke | - | - | 0.92 (0.83-1.02) | 0.12 |
| AURORA [19] | Composite of CV death, nonfatal MI, or nonfatal stroke | 9.2 per 100 person-years | 9.5 per 100 person-years | 0.96 (0.84-1.11) | 0.59 |
| GISSI-HF [15][16] | Death from any cause | 29% | 28% | 1.00 (0.898-1.122) | 0.943 |
| Death or hospitalization for CV reasons | 57% | 56% | 1.01 (0.908-1.112) | 0.903 |
Pleiotropic Effects of Rosuvastatin
Beyond its primary lipid-lowering mechanism, rosuvastatin exhibits several pleiotropic effects that are thought to contribute to its cardiovascular protective properties.
Anti-inflammatory Effects
A significant body of evidence demonstrates that rosuvastatin possesses anti-inflammatory properties, most notably its ability to reduce levels of high-sensitivity C-reactive protein (hsCRP).[19] In the JUPITER trial, rosuvastatin 20 mg reduced median hsCRP levels by 37%.[19] Studies have also suggested that rosuvastatin can modulate other inflammatory markers, although the findings have been somewhat inconsistent. Some research indicates a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while other studies have reported no significant changes or even increases in certain inflammatory mediators.
Effects on Endothelial Function and Atherosclerosis
Rosuvastatin has been shown to improve endothelial function and slow the progression of atherosclerosis.[3] The METEOR and ASTEROID trials demonstrated that high-dose rosuvastatin therapy could halt the progression and even induce regression of carotid intima-media thickness and coronary atheroma burden, respectively.[3] These effects are likely mediated by a combination of LDL-C reduction and the drug's anti-inflammatory and antioxidant properties.
Conclusion
Rosuvastatin is a highly effective HMG-CoA reductase inhibitor that significantly reduces LDL-C and has a favorable impact on other lipid parameters. Its efficacy in reducing major cardiovascular events has been unequivocally demonstrated in primary prevention settings, particularly in individuals with elevated inflammatory markers, as highlighted by the JUPITER trial. While its benefit in patients with established heart failure or end-stage renal disease remains less clear, its potent lipid-lowering and pleiotropic effects make it an invaluable tool in the armamentarium against cardiovascular disease. Further research is warranted to fully elucidate the clinical implications of its diverse biological activities and to identify patient subgroups who may derive the greatest benefit from rosuvastatin therapy.
References
- 1. ClinPGx [clinpgx.org]
- 2. HMG-CoA reductase inhibitors.pptx [slideshare.net]
- 3. Current Perspectives on rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JUPITER trial - Wikipedia [en.wikipedia.org]
- 5. JUPITER to Earth: A statin helps people with normal LDL-C and high hs-CRP, but what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ctsu.ox.ac.uk [ctsu.ox.ac.uk]
- 7. Statins for the Primary Prevention of Cardiovascular Events in Women with Elevated High-Sensitivity C-Reactive Protein or Dyslipidemia: Results from JUPITER and meta-analysis of women from primary prevention trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of rosuvastatin on repeat heart failure hospitalizations: the CORONA Trial (Controlled Rosuvastatin Multinational Trial in Heart Failure) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An economic evaluation of rosuvastatin treatment in systolic heart failure: evidence from the CORONA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AURORA trial - Wikipedia [en.wikipedia.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Effect of Rosuvastatin on Outcomes in Chronic Haemodialysis Patients: Baseline Data from the AURORA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rosuvastatin in Diabetic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of rosuvastatin in patients with chronic heart failure (the GISSI-HF trial): a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. GISSI > GISSI HF > Main analyses [gissi.org]
- 18. Do statins reduce the risk of myocardial infarction in patients with heart failure? A pooled individual-level reanalysis of CORONA and GISSI-HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The JUPITER and AURORA clinical trials for rosuvastatin in special primary prevention populations: perspectives, outcomes, and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Efficacy and safety of rosuvastatin in the management of dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Rosuvastatin Calcium: An In-depth Technical Guide on its Role as a HMG-CoA Reductase Inhibitor
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of rosuvastatin (B1679574) calcium's function as a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Core Mechanism of Action
Rosuvastatin calcium, a member of the statin class of drugs, primarily functions by competitively inhibiting the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase enzyme.[1][2] This enzyme is critical in the mevalonate (B85504) pathway, a key metabolic sequence for cholesterol synthesis in the liver.[1] The inhibition of HMG-CoA reductase is a reversible and competitive process, meaning rosuvastatin competes with the natural substrate, HMG-CoA, for the enzyme's active site.[1] By effectively blocking this enzyme, rosuvastatin curtails the production of mevalonate, a precursor to cholesterol, thereby reducing overall cholesterol synthesis.[1]
The reduction in intracellular cholesterol levels in the liver triggers a cascade of events. The liver compensates by upregulating the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[1][3] This increase in LDL receptors enhances the clearance of LDL cholesterol (often termed "bad cholesterol") from the bloodstream, leading to a significant reduction in circulating LDL-C levels.[1][3]
Downstream Signaling: The SREBP-2 Pathway
The upregulation of LDL receptors is mediated by the sterol regulatory element-binding protein 2 (SREBP-2). When intracellular cholesterol levels are low, SREBP-2 is activated.[4][5] This activation involves the cleavage of SREBP-2, allowing its active form to translocate to the nucleus.[4] Inside the nucleus, SREBP-2 binds to sterol regulatory elements (SREs) on the DNA, which in turn initiates the transcription of genes responsible for cholesterol uptake and synthesis, including the gene for the LDL receptor.[4][5] While statins like rosuvastatin activate the SREBP-2 pathway, they simultaneously inhibit the production of downstream products of the mevalonate pathway.[6]
Signaling Pathway of Rosuvastatin Action
References
- 1. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 2. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 3. Articles [globalrx.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. mdpi.com [mdpi.com]
- 6. SREBP-2 positively regulates transcription of the cholesterol efflux gene, ABCA1, by generating oxysterol ligands for LXR - PMC [pmc.ncbi.nlm.nih.gov]
Rosuvastatin Calcium's Impact on C-reactive Protein Levels: A Technical Guide
Executive Summary
Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is widely recognized for its robust lipid-lowering capabilities. Beyond its primary mechanism of reducing low-density lipoprotein cholesterol (LDL-C), a substantial body of evidence demonstrates that rosuvastatin also significantly reduces levels of high-sensitivity C-reactive protein (hs-CRP), a key biomarker of systemic inflammation. This effect is, at least in part, independent of its impact on LDL-C, suggesting a direct anti-inflammatory or "pleiotropic" action. Landmark clinical trials, most notably the JUPITER study, have established that this CRP-lowering effect is associated with a significant reduction in major cardiovascular events, even in individuals with normal LDL-C levels. This whitepaper provides a detailed examination of the clinical data, proposed mechanisms of action, and experimental protocols relevant to understanding the impact of rosuvastatin calcium on C-reactive protein.
Introduction
C-reactive protein (CRP) is an acute-phase reactant synthesized by the liver in response to pro-inflammatory cytokines, particularly interleukin-6 (IL-6). Elevated levels of CRP are linked to an increased risk of cardiovascular disease (CVD), reflecting an underlying inflammatory state that contributes to all phases of atherosclerosis.[1][2] Statins, including rosuvastatin, have demonstrated consistent efficacy in lowering CRP levels, an effect that contributes to their overall cardiovascular protective benefits.[3][4][5] The Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin (JUPITER) was a pivotal study that specifically investigated the benefits of rosuvastatin in a population with low to normal LDL-C but elevated hs-CRP, confirming that targeting inflammation is a viable strategy for cardiovascular risk reduction.[1][6][7]
Mechanism of Action: Beyond Lipid Lowering
Rosuvastatin's primary effect is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This leads to an upregulation of LDL receptors in the liver and increased clearance of LDL-C from circulation. However, the reduction in CRP appears to stem from additional pleiotropic effects. The inhibition of the mevalonate (B85504) pathway by statins reduces the synthesis of isoprenoid intermediates, which are crucial for the post-translational modification of intracellular signaling proteins like Rho, Rac, and Ras.
The proposed anti-inflammatory mechanisms include:
-
Inhibition of Pro-inflammatory Signaling Pathways: Rosuvastatin has been shown to attenuate inflammatory responses by inhibiting pathways such as the NLRP3 inflammasome and Toll-like receptor 4 (TLR4)/NF-κB signaling.[8] This leads to a downstream reduction in the production of key inflammatory cytokines like IL-1β, IL-6, and TNF-α.[8][9]
-
Upregulation of Anti-inflammatory Cytokines: Studies suggest that rosuvastatin can augment the expression of anti-inflammatory cytokines, such as IL-37 and IL-10, which play a role in suppressing inflammatory cascades.[9][10]
-
Endothelial Function Improvement: By inhibiting inflammatory mediators, rosuvastatin helps stabilize atherosclerotic plaques and improve endothelial function.[11]
Clinical Evidence from Major Trials
The effect of rosuvastatin on CRP has been extensively studied in large-scale clinical trials. The data consistently show a potent CRP-lowering effect across various patient populations.
Data Presentation
Table 1: Key Findings from the JUPITER Trial
| Parameter | Rosuvastatin Group (20 mg) | Placebo Group | Hazard Ratio (95% CI) | P-Value |
| Median LDL-C Reduction | 50% | - | - | <0.001 |
| Median hs-CRP Reduction | 37% | - | - | <0.001 |
| Primary Endpoint ¹ | 0.77 per 100 person-years | 1.36 per 100 person-years | 0.56 (0.46-0.69) | <0.00001 |
| Myocardial Infarction | 0.17 per 100 person-years | 0.37 per 100 person-years | 0.46 (0.30-0.70) | 0.0002 |
| Stroke | 0.18 per 100 person-years | 0.34 per 100 person-years | 0.52 (0.34-0.79) | 0.002 |
| All-Cause Mortality | 1.00 per 100 person-years | 1.25 per 100 person-years | 0.80 (0.67-0.97) | 0.02 |
| Source: JUPITER Trial (Ridker et al., 2008).[12] | ||||
| ¹Primary endpoint was a composite of myocardial infarction, stroke, arterial revascularization, hospitalization for unstable angina, or death from cardiovascular causes.[12] |
Table 2: Summary of Rosuvastatin's Effect on CRP in Various Clinical Trials
| Trial Name | Patient Population | Rosuvastatin Dose | Duration | Mean/Median CRP Reduction | Key Finding |
| JUPITER | Healthy, normal LDL-C, elevated hs-CRP | 20 mg/day | 1.9 years (median) | 37%[7][12][13] | Significantly reduced major cardiovascular events.[12] |
| METEOR | Low-risk, asymptomatic atherosclerosis | 40 mg/day | 2 years | 36%[14] | CRP lowering was independent of LDL-C reduction.[14] |
| ACS Study (Gupta et al.) | Acute Coronary Syndrome | 20 mg/day | 4 weeks | 44%[15] | Rosuvastatin 20mg was more effective than atorvastatin (B1662188) 40mg in CRP reduction.[15] |
| AS Study (Chan et al.) | Mild to Moderate Aortic Stenosis | Not Specified | 3.5 years (median) | Significant decrease | Reduced CRP but had no effect on the progression of aortic stenosis.[16] |
Detailed Methodologies
JUPITER Trial: Experimental Protocol
The JUPITER trial was a landmark randomized, double-blind, placebo-controlled study designed to assess whether rosuvastatin could prevent major cardiovascular events in a population without hyperlipidemia but with evidence of inflammation.
-
Patient Population: 17,802 apparently healthy men (≥50 years) and women (≥60 years) were enrolled.[7][12]
-
Inclusion Criteria:
-
Exclusion Criteria: History of cardiovascular disease, diabetes, uncontrolled hypertension, or prior use of lipid-lowering therapy.[17]
-
Randomization and Intervention: Participants were randomly assigned to receive either rosuvastatin 20 mg daily or a matching placebo.[7][12]
-
Primary Endpoint: The primary outcome was the first occurrence of a major cardiovascular event, defined as a composite of nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, an arterial revascularization procedure, or confirmed death from cardiovascular causes.[12][17]
-
Biomarker Measurement: hs-CRP and lipid levels were measured at baseline and during follow-up. The trial was stopped early after a median follow-up of 1.9 years due to overwhelming evidence of benefit in the rosuvastatin group.[12][17]
Laboratory Protocol for CRP Measurement
High-sensitivity CRP (hs-CRP) assays are required to measure the low levels of inflammation associated with cardiovascular risk. The most common method used in clinical trials is particle-enhanced immunonephelometry.
-
Principle: This method is based on the principle of light scattering. Polystyrene particles are coated with monoclonal antibodies specific to human CRP. When a patient's serum sample containing CRP is added, the CRP molecules form antigen-antibody complexes with the coated particles, causing them to agglutinate.[18][19]
-
Procedure:
-
Sample Collection: Serum or plasma (heparin or EDTA) is collected from the patient. Fasting is not required. Samples can be stored refrigerated for short periods or frozen at -70°C for long-term storage.[18][19]
-
Dilution: The sample is automatically diluted by the analyzer to bring the CRP concentration within the assay's measurement range.[19]
-
Reaction: The diluted sample is mixed with the antibody-coated latex particles.
-
Quantification: A nephelometer directs a beam of light through the sample. The intensity of the light scattered by the agglutinated complexes is measured. This scattered light intensity is directly proportional to the concentration of CRP in the sample.[18][19]
-
Calibration: The concentration is calculated by comparing the sample's light scatter to a calibration curve generated from standards with known CRP concentrations.[18]
-
-
Assay Sensitivity: High-sensitivity assays can accurately detect CRP concentrations below 0.3 mg/L, which is necessary for cardiovascular risk stratification.
Conclusion
Rosuvastatin calcium consistently and significantly reduces C-reactive protein levels, a key marker of inflammation implicated in atherosclerosis. This anti-inflammatory effect, demonstrated robustly in major clinical trials like JUPITER, is at least partially independent of the drug's potent LDL-C lowering action.[3][14][20] The evidence suggests that rosuvastatin's pleiotropic effects, likely mediated through the inhibition of pro-inflammatory signaling pathways like NF-κB and the NLRP3 inflammasome, contribute to its clinical efficacy in reducing cardiovascular events.[2][8] For researchers and drug development professionals, these findings underscore the importance of targeting inflammation as a therapeutic strategy in cardiovascular disease and highlight rosuvastatin as a key agent with dual lipid-lowering and anti-inflammatory benefits.
References
- 1. Rosuvastatin, inflammation, C-reactive protein, JUPITER, and primary prevention of cardiovascular disease – a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The effect of various types and doses of statins on C-reactive protein levels in patients with dyslipidemia or coronary heart disease: A systematic review and network meta-analysis [frontiersin.org]
- 4. Effect of Statins on Serum level of hs-CRP and CRP in Patients with Cardiovascular Diseases: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. The Jupiter study, CRP screening, and aggressive statin therapy-implications for the primary prevention of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosuvastatin corrects oxidative stress and inflammation induced by LPS to attenuate cardiac injury by inhibiting the NLRP3/TLR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Rosuvastatin to prevent vascular events in men and women with elevated C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccjm.org [ccjm.org]
- 14. C-reactive protein lowering with rosuvastatin in the METEOR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Effect of rosuvastatin on C-reactive protein and progression of aortic stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ebm.bmj.com [ebm.bmj.com]
- 18. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 19. Analytical Performance of a Highly Sensitive C-Reactive Protein-Based Immunoassay and the Effects of Laboratory Variables on Levels of Protein in Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
A Comprehensive Technical Guide to Rosuvastatin Calcium: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosuvastatin (B1679574) calcium is a synthetic, third-generation statin and a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4] This technical guide provides an in-depth overview of the chemical structure and diverse properties of Rosuvastatin calcium. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields. The guide details the compound's physicochemical characteristics, pharmacological profile, including its mechanism of action, pharmacokinetics, and pharmacodynamics, and outlines key experimental protocols for its analysis and activity assessment.
Chemical Structure and Identification
Rosuvastatin calcium is the calcium salt of rosuvastatin.[5] The molecule is characterized by a dihydroxy heptenoic acid side chain, which is structurally similar to the HMG-CoA substrate, and a distinct N-methyl methanesulfonamide (B31651) pyrimidine (B1678525) group.[6] Unlike some other statins, rosuvastatin contains a sulfur atom within its sulfonyl group.[6] The active form of the drug is the single (3R, 5S) enantiomer.[7]
The chemical name for Rosuvastatin calcium is bis{(E)-7---INVALID-LINK---3,5-dihydroxyhept-6-enoic acid} calcium salt.[7]
Below is a diagram illustrating the chemical structure of Rosuvastatin calcium.
Physicochemical Properties
Rosuvastatin calcium is a white amorphous powder.[1] It is sparingly soluble in water and methanol (B129727), and slightly soluble in ethanol.[1] The compound is hydrophilic, with a partition coefficient (octanol/water) of 0.13 at a pH of 7.0.[1]
| Property | Value | Reference |
| Molecular Formula | C44H54CaF2N6O12S2 | [8][9] |
| Molecular Weight | 1001.1 g/mol | [5][8] |
| Melting Point | 156-160°C (decomposition) | [10] |
| Solubility | Sparingly soluble in water and methanol; slightly soluble in ethanol. Soluble in DMSO (100 mg/mL) and DMF. | [1][10] |
| pKa | 4.6 | [11] |
| LogP (Octanol/Water) | 0.13 (at pH 7.0) | [1][12] |
| Optical Rotation | +14.8° at 24°C/D (c = 1.012 in 50% methanol) | [12] |
Pharmacological Properties
Mechanism of Action
Rosuvastatin is a selective and competitive inhibitor of HMG-CoA reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial and rate-limiting step in the cholesterol biosynthesis pathway.[1][7] By inhibiting this enzyme, rosuvastatin reduces the synthesis of cholesterol in the liver.[2][7] This decrease in hepatic cholesterol levels leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, which in turn increases the uptake and catabolism of LDL from the circulation.[7][13] Rosuvastatin also inhibits the hepatic synthesis of very-low-density lipoprotein (VLDL), further reducing the total number of VLDL and LDL particles.[3][13]
The inhibition of HMG-CoA reductase by rosuvastatin is reversible.[7] It exhibits a high affinity for the enzyme, with reported IC50 values in the nanomolar range, making it a potent inhibitor.[14] Specifically, the IC50 value for rosuvastatin against HMG-CoA reductase is 5.4 nM.[12][14]
The following diagram illustrates the signaling pathway of HMG-CoA reductase inhibition by Rosuvastatin.
Pharmacokinetics
The pharmacokinetic properties of Rosuvastatin calcium are summarized in the table below.
| Parameter | Description | Value | Reference |
| Absorption | Reaches peak plasma concentrations in 3 to 5 hours. Absolute bioavailability is approximately 20%. | Tmax: 3-5 hours; Bioavailability: ~20% | [6][8] |
| Distribution | Extensively bound to plasma proteins, primarily albumin. The mean volume of distribution at steady-state is approximately 134 liters. | Protein Binding: ~88%; Vd: ~134 L | [6][15] |
| Metabolism | Not extensively metabolized; approximately 10% of a dose is recovered as metabolites. The major metabolite, N-desmethyl rosuvastatin, is formed mainly by cytochrome P450 2C9. | ~10% metabolized, primarily by CYP2C9 | [1][6][8] |
| Excretion | Primarily excreted in the feces (90%), with the remainder in the urine. The elimination half-life is approximately 19 hours. | Fecal Excretion: ~90%; Elimination Half-life: ~19 hours | [1][6][8] |
Pharmacodynamics
Clinical studies have demonstrated that Rosuvastatin calcium effectively reduces levels of total cholesterol, LDL cholesterol (LDL-C), apolipoprotein B (ApoB), and triglycerides, while increasing levels of high-density lipoprotein cholesterol (HDL-C).[8] The effects on LDL-C are dose-dependent.[2] A clinical trial showed that after 14 days of treatment with 10 mg of rosuvastatin daily, mean reductions in serum LDL-C from baseline were between 41.3% and 44.2%.[16]
Experimental Protocols
Determination of HMG-CoA Reductase Inhibition
A common method for determining the inhibitory activity of rosuvastatin on HMG-CoA reductase is a spectrophotometric assay that measures the rate of NADPH oxidation.
Principle: HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, which involves the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time.[17][18]
Materials:
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
NADPH solution
-
HMG-CoA reductase enzyme solution
-
HMG-CoA substrate solution
-
Rosuvastatin solution at various concentrations
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette or a 96-well plate, combine the assay buffer, NADPH solution, and the rosuvastatin inhibitor solution at the desired concentration. A control reaction without the inhibitor should be run in parallel.[17]
-
Enzyme Addition: Add the HMG-CoA reductase enzyme solution to the reaction mixture.[17]
-
Initiation of Reaction: Start the enzymatic reaction by adding the HMG-CoA substrate solution.[17]
-
Kinetic Measurement: Immediately place the reaction vessel in the spectrophotometer pre-set to 37°C and record the absorbance at 340 nm at regular intervals for a defined period (e.g., 5-10 minutes).[17]
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot. The inhibitory effect of rosuvastatin is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[17]
The following diagram outlines the experimental workflow for determining HMG-CoA reductase inhibition.
Quantification of Rosuvastatin in Biological Samples by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of rosuvastatin in biological matrices such as plasma and serum.[9][11]
Principle: Reversed-phase HPLC separates rosuvastatin from other components in the sample based on its hydrophobicity. The separated compound is then detected by a UV or mass spectrometry detector.
Materials and Instrumentation:
-
HPLC system with a UV or MS detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
-
Mobile phase: A mixture of an acidic buffer (e.g., 0.1M formic acid or potassium dihydrogen phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[9][19]
-
Internal standard (e.g., fluvastatin (B1673502) or carbamazepine)[9][20]
-
Biological samples (plasma or serum)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)[21][22]
Procedure:
-
Sample Preparation:
-
Chromatographic Analysis:
-
Quantification:
-
Construct a calibration curve by analyzing standard solutions of rosuvastatin at known concentrations.
-
Determine the concentration of rosuvastatin in the biological samples by comparing the peak area ratio of rosuvastatin to the internal standard against the calibration curve.
-
Conclusion
Rosuvastatin calcium is a well-characterized and highly effective HMG-CoA reductase inhibitor. Its distinct chemical structure contributes to its potent pharmacological activity and favorable pharmacokinetic profile. This technical guide has provided a detailed overview of its chemical and physical properties, mechanism of action, and methods for its analysis, serving as a valuable resource for the scientific and drug development communities. The structured presentation of quantitative data and detailed experimental protocols aims to facilitate further research and development in this area.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 3. 147098-20-2 Rosuvastatin calcium AKSci F360 [aksci.com]
- 4. Physiologically Based Pharmacokinetic Modeling of Rosuvastatin to Predict Transporter-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosuvastatin Calcium | C44H54CaF2N6O12S2 | CID 5282455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 7. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 8. Articles [globalrx.com]
- 9. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosuvastatin Calcium - LKT Labs [lktlabs.com]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. omicsonline.org [omicsonline.org]
- 16. Pharmacodynamic effects and pharmacokinetics of a new HMG-CoA reductase inhibitor, rosuvastatin, after morning or evening administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ijrrr.com [ijrrr.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. researchgate.net [researchgate.net]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
Rosuvastatin: A Comprehensive Technical Guide to Approved and Investigational Indications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (B1679574), a third-generation synthetic statin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] Its high efficacy in reducing low-density lipoprotein cholesterol (LDL-C) has established it as a cornerstone in the management of dyslipidemia and the prevention of cardiovascular disease.[4][5] Beyond its approved lipid-lowering indications, rosuvastatin's pleiotropic effects, including anti-inflammatory and antioxidant properties, have prompted investigation into a range of other potential therapeutic areas.[6][7][8] This in-depth technical guide provides a comprehensive overview of the approved and investigational indications of rosuvastatin, supported by quantitative data from pivotal clinical trials, detailed experimental protocols, and visualizations of key signaling pathways.
Approved Indications and Efficacy
Rosuvastatin is approved by major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), for the treatment of various dyslipidemias and for the primary prevention of cardiovascular events.[9][10]
Management of Dyslipidemia
Rosuvastatin is indicated as an adjunct to diet to:
-
Reduce elevated total cholesterol (Total-C), LDL-C, apolipoprotein B (ApoB), and non-high-density lipoprotein cholesterol (non-HDL-C) in adults with primary hyperlipidemia or mixed dyslipidemia.[7][11]
-
Treat hypertriglyceridemia.[11]
-
Treat primary dysbetalipoproteinemia.[9]
-
Reduce LDL-C in pediatric patients aged 8 years and older with heterozygous familial hypercholesterolemia (HeFH).[7]
-
Reduce LDL-C, Total-C, and ApoB in adult and pediatric patients aged 7 years and older with homozygous familial hypercholesterolemia (HoFH), as an adjunct to other lipid-lowering treatments.[7]
The STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial demonstrated the superior efficacy of rosuvastatin in lowering LDL-C compared to other statins.[12][13]
Table 1: LDL-C Reduction with Rosuvastatin vs. Other Statins (STELLAR Trial) [12][13]
| Treatment (daily dose) | Mean % Reduction in LDL-C from Baseline |
| Rosuvastatin 10 mg | 46% |
| Rosuvastatin 20 mg | 52% |
| Rosuvastatin 40 mg | 55% |
| Atorvastatin (B1662188) 10 mg | 37% |
| Atorvastatin 20 mg | 43% |
| Atorvastatin 40 mg | 48% |
| Simvastatin (B1681759) 20 mg | 35% |
| Simvastatin 40 mg | 39% |
| Pravastatin (B1207561) 20 mg | 24% |
| Pravastatin 40 mg | 30% |
Slowing the Progression of Atherosclerosis
Rosuvastatin is indicated to slow the progression of atherosclerosis in adult patients as part of a treatment strategy to lower Total-C and LDL-C to target levels.[6][11] The METEOR (Measuring Effects on intima media Thickness: an Evaluation Of Rosuvastatin) trial provided key evidence for this indication.[14][15]
Table 2: Efficacy of Rosuvastatin in Slowing Atherosclerosis (METEOR Trial) [15]
| Parameter | Rosuvastatin 40 mg | Placebo | p-value |
| Rate of change in maximum Carotid Intima-Media Thickness (CIMT) (mm/year) | -0.0014 | +0.0131 | <0.001 |
| Mean % Reduction in LDL-C | 49% | N/A | <0.001 |
Primary Prevention of Cardiovascular Disease
Rosuvastatin is indicated to reduce the risk of stroke, myocardial infarction, and arterial revascularization procedures in adults without clinically evident coronary heart disease but with an increased risk of cardiovascular disease.[7][16] This indication is largely based on the findings of the JUPITER (Justification for the Use of Statins in Primary Prevention: an Intervention Trial Evaluating Rosuvastatin) trial.[17][18][19]
Table 3: Efficacy of Rosuvastatin in Primary Prevention of Cardiovascular Events (JUPITER Trial) [19]
| Endpoint | Rosuvastatin 20 mg (Events per 100 person-years) | Placebo (Events per 100 person-years) | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | 0.77 | 1.36 | 0.56 (0.46-0.69) | <0.00001 |
| Myocardial Infarction | 0.17 | 0.37 | 0.46 (0.30-0.70) | 0.0002 |
| Stroke | 0.18 | 0.34 | 0.52 (0.34-0.79) | 0.002 |
| Arterial Revascularization or Unstable Angina | 0.41 | 0.77 | 0.53 (0.40-0.70) | <0.00001 |
| Death from any cause | 1.00 | 1.25 | 0.80 (0.67-0.97) | 0.02 |
Investigational Indications
The pleiotropic effects of rosuvastatin have led to its investigation in a variety of other conditions.
Chronic Kidney Disease (CKD)
While high-dose rosuvastatin has been associated with an increased risk of hematuria and proteinuria in patients with severe CKD, some studies suggest a potential benefit in slowing the progression of renal disease.[2][9][16][17][19] The AURORA (A Study to Evaluate the Use of Rosuvastatin in Subjects on Regular Hemodialysis: An Assessment of Survival and Cardiovascular Events) trial, however, did not show a significant benefit of rosuvastatin on the primary composite endpoint in patients undergoing hemodialysis.[9][20][21]
Table 4: Rosuvastatin in Chronic Kidney Disease (AURORA Trial) [9]
| Endpoint | Rosuvastatin 10 mg | Placebo | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | Not Reported | Not Reported | 0.96 (0.84-1.11) | 0.59 |
Inflammatory and Autoimmune Diseases
Rosuvastatin is being investigated for its anti-inflammatory properties in conditions like rheumatoid arthritis (RA). Some studies suggest a modest anti-inflammatory effect, with reductions in Disease Activity Score (DAS) and fibrinogen levels.[7][11]
Oncology
Preclinical and some clinical data suggest that statins may have anti-cancer properties. Rosuvastatin is being investigated as an adjunct to chemotherapy and radiation in certain cancers, such as rectal and colon cancer, with the aim of improving treatment response.[3][18][21][22]
Neurodegenerative Diseases
Observational studies have suggested a potential association between statin use and a reduced risk of dementia and other neurodegenerative diseases.[23][24][25] However, clinical trial evidence is still limited and inconclusive. Some animal studies suggest rosuvastatin may improve cognitive function by attenuating white matter lesions and beta-amyloid deposits.[26]
Key Experimental Protocols
JUPITER Trial (Justification for the Use of Statins in Primary Prevention: an Intervention Trial Evaluating Rosuvastatin)
-
Objective: To determine if rosuvastatin 20 mg daily could reduce the incidence of major cardiovascular events in apparently healthy individuals with low-to-normal LDL-C but elevated high-sensitivity C-reactive protein (hs-CRP).[17][18]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[14][17]
-
Participants: 17,802 men (≥50 years) and women (≥60 years) with LDL-C <130 mg/dL and hs-CRP ≥2.0 mg/L.[19]
-
Intervention: Rosuvastatin 20 mg daily or placebo.[19]
-
Primary Endpoint: A composite of nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, arterial revascularization, or death from cardiovascular causes.[14]
-
Duration: The trial was stopped early after a median follow-up of 1.9 years due to significant benefit in the rosuvastatin group.[19]
STELLAR Trial (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin)
-
Objective: To compare the efficacy of rosuvastatin with atorvastatin, simvastatin, and pravastatin in reducing LDL-C across their respective dose ranges.[12][13]
-
Study Design: A 6-week, open-label, randomized, parallel-group, multicenter trial.[12][27]
-
Participants: 2,431 adults with hypercholesterolemia (fasting LDL-C between 160 and 250 mg/dL).[12]
-
Intervention: Patients were randomized to receive rosuvastatin (10, 20, 40, or 80 mg), atorvastatin (10, 20, 40, or 80 mg), simvastatin (10, 20, 40, or 80 mg), or pravastatin (10, 20, or 40 mg) daily.[12]
-
Primary Endpoint: The percentage change in LDL-C from baseline at 6 weeks.[12]
Signaling Pathways and Mechanism of Action
Rosuvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase.[1][3] This leads to a reduction in intracellular cholesterol synthesis, which in turn upregulates LDL receptor expression on hepatocytes, increasing the clearance of LDL-C from the circulation.[1]
Rosuvastatin's inhibition of HMG-CoA reductase.
The pleiotropic effects of rosuvastatin are attributed to the inhibition of isoprenoid synthesis, which are downstream products of the mevalonate pathway. This impacts various signaling pathways, including the Rho/Rho kinase and Rac/NADPH oxidase pathways, leading to improved endothelial function, reduced inflammation, and decreased oxidative stress.[6][8][28]
Signaling pathways involved in rosuvastatin's pleiotropic effects.
Conclusion
Rosuvastatin is a highly effective lipid-lowering agent with a well-established role in the management of dyslipidemia and the primary prevention of cardiovascular disease. Its potent LDL-C lowering capabilities, demonstrated in numerous large-scale clinical trials, have made it a first-line therapeutic option. Furthermore, ongoing research into its pleiotropic effects continues to uncover potential new therapeutic avenues in a range of diseases, including chronic kidney disease, inflammatory conditions, and oncology. A thorough understanding of its approved indications, investigational uses, and underlying mechanisms of action is crucial for researchers, scientists, and drug development professionals seeking to further explore and harness the therapeutic potential of this important molecule.
References
- 1. ahajournals.org [ahajournals.org]
- 2. cardiacwire.com [cardiacwire.com]
- 3. Frontiers | A randomized phase II/III trial of rosuvastatin with neoadjuvant chemo-radiation in patients with locally advanced rectal cancer [frontiersin.org]
- 4. CRESTOR ECLIPSE & STELLAR Trials | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 5. Efficacy and safety of rosuvastatin in the management of dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. tandfonline.com [tandfonline.com]
- 8. Rosuvastatin for Statin Adverse Reaction Syndrome · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Rosuvastatin-induced arrest in progression of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy analysis of the lipid-lowering and renoprotective effects of rosuvastatin in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of rosuvastatin on subclinical atherosclerosis and arterial stiffness in rheumatoid arthritis: a randomized controlled pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the efficacy and safety of rosuvastatin versus atorvastatin, simvastatin, and pravastatin across doses (STELLAR* Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gpnotebook.com [gpnotebook.com]
- 14. Measuring Effects on intima media Thickness: an Evaluation Of Rosuvastatin in subclinical atherosclerosis--the rationale and methodology of the METEOR study [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of rosuvastatin on progression of carotid intima-media thickness in low-risk individuals with subclinical atherosclerosis: the METEOR Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Log In to Responsum for CKD—Responsum Health [ckd.responsumhealth.com]
- 17. asn-online.org [asn-online.org]
- 18. A randomized phase II/III trial of rosuvastatin with neoadjuvant chemo-radiation in patients with locally advanced rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Association of Rosuvastatin Use with Risk of Hematuria and Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. Rosuvastatin in Treating Patients With Stage I or Stage II Colon Cancer That Was Removed By Surgery [clinicaltrials.stanford.edu]
- 23. researchgate.net [researchgate.net]
- 24. Statin use and dementia risk: A systematic review and updated meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Impact of Statin Use on Dementia Incidence in Elderly Men and Women with Ischemic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rosuvastatin Improves Cognitive Function of Chronic Hypertensive Rats by Attenuating White Matter Lesions and Beta-Amyloid Deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. ahajournals.org [ahajournals.org]
The Genesis of a Super Statin: A Technical History of Rosuvastatin
Rosuvastatin (B1679574), marketed as Crestor, represents a significant milestone in the pharmacological management of dyslipidemia. As a synthetic, highly potent, and hepatoselective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, its development was driven by the need for more efficacious agents to help patients achieve increasingly stringent low-density lipoprotein cholesterol (LDL-C) targets. This guide provides a technical overview of its history, from medicinal chemistry and preclinical evaluation to landmark clinical trials that established its role in cardiovascular therapy.
Discovery and Medicinal Chemistry: Engineering a High-Affinity Inhibitor
The journey of rosuvastatin began with a targeted drug design approach aimed at optimizing the pharmacological properties of existing statins. Patented in 1991 and receiving FDA approval in 2003, its chemical architecture was engineered for superior efficacy and a favorable safety profile.[1][2]
Structure-Activity Relationship (SAR):
Rosuvastatin is a "Type 2" synthetic statin, distinguished from the earlier "Type 1" fermentation-derived statins. Its structure incorporates several key features that enhance its interaction with the HMG-CoA reductase enzyme:
-
Fluorophenyl Group: This group creates additional polar interactions with the enzyme, contributing to a tighter binding affinity.[3]
-
Hydrophilic Methane Sulfonamide Group: Unique to rosuvastatin, this polar group enhances hydrophilicity. This property is thought to limit its penetration into non-hepatic tissues, contributing to its hepatoselectivity and favorable side effect profile.[3][4] The sulfonamide group also forms a distinct polar interaction with the enzyme's active site.[3]
-
HMG-CoA-like Moiety: Like all statins, it possesses a dihydroxy acid component that mimics the endogenous substrate, HMG-CoA, allowing it to act as a competitive inhibitor.[5]
These structural modifications result in superior binding affinity to the HMG-CoA reductase enzyme compared to many other statins, which is directly related to its potent LDL-C lowering capability.[3][6]
Preclinical Development: Characterizing Potency and Selectivity
Preclinical studies were crucial in elucidating the distinct pharmacological profile of rosuvastatin before it entered human trials.
Mechanism of Action
Rosuvastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7] This inhibition prevents the conversion of HMG-CoA to mevalonate, a precursor of cholesterol.[7] The resulting decrease in intracellular cholesterol concentration leads to two primary effects:
-
Upregulation of LDL Receptors: Hepatocytes increase the expression of LDL receptors on their surface to enhance the uptake and clearance of LDL-C from the bloodstream.[7]
-
Reduced VLDL Production: The liver's production of very-low-density lipoprotein (VLDL), a precursor to LDL, is decreased.
Pharmacodynamics and Pharmacokinetics
-
Potency and Hepatoselectivity: In vitro studies using rat hepatocytes demonstrated that rosuvastatin was a significantly more potent inhibitor of cholesterol synthesis than other statins.[8] It was found to be approximately 1,000-fold more potent in rat hepatocytes than in rat fibroblasts, highlighting its selectivity for liver cells.[8] This hepatoselectivity is facilitated by a high-affinity active uptake process into hepatocytes.[8][9]
-
Metabolism: Rosuvastatin undergoes limited metabolism, with only about 10% of the drug being metabolized, primarily by the cytochrome P450 isoenzyme CYP2C9.[6][10] This minimal P450 metabolism reduces the potential for drug-drug interactions compared to other statins metabolized by the more common CYP3A4 pathway.[4][8] Approximately 90% of the dose is excreted unchanged.[6][10]
In Vitro and In Vivo Experimental Protocols
Key preclinical experiments focused on quantifying enzyme inhibition and assessing cholesterol-lowering effects in animal models.
This assay is fundamental to determining the inhibitory potency (e.g., IC50) of a statin.
-
Preparation: A reaction mixture is prepared in a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing a known concentration of purified human HMG-CoA reductase catalytic domain.[11]
-
Inhibitor Addition: Varying concentrations of rosuvastatin (or a control compound like pravastatin) are added to the reaction mixture.[12] A control reaction with no inhibitor is also prepared.
-
Reaction Initiation: The reaction is initiated by adding the substrates: HMG-CoA and the cofactor NADPH.[11][13]
-
Incubation: The mixture is incubated at 37°C.[11]
-
Measurement: The rate of HMG-CoA reductase activity is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the rate of NADPH oxidation.[13]
-
Analysis: The percentage of enzyme inhibition is calculated for each rosuvastatin concentration, and the data are used to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12]
Animal models are essential for evaluating the in vivo efficacy of statins. Rabbits, mice, and rats are commonly used, often fed a high-cholesterol diet to induce hypercholesterolemia.[14][15] Studies have shown that statins effectively lower total cholesterol across these species, with rabbits showing a particularly pronounced response (-30% reduction).[14][15] These models allow researchers to assess the impact of the drug on plasma lipid profiles before proceeding to human trials.
Clinical Development: Landmark Trials
Rosuvastatin's clinical utility was solidified through a series of large-scale, randomized controlled trials. The JUPITER, CORONA, and AURORA trials are particularly noteworthy for investigating its effects in diverse patient populations.[16][17]
JUPITER Trial (Justification for the Use of Statins in Primary Prevention: An Intervention Trial Evaluating Rosuvastatin)
The JUPITER trial was a landmark study that investigated rosuvastatin for primary prevention in individuals with low-to-normal LDL-C levels but elevated high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation.[18][19]
-
Objective: To determine if rosuvastatin 20 mg daily would reduce the incidence of first major cardiovascular events in a primary prevention population with elevated hs-CRP.[20]
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted at 1,315 sites across 26 countries.[18][19]
-
Participants: 17,802 men (≥50 years) and women (≥60 years) with LDL-C <130 mg/dL and hs-CRP ≥2.0 mg/L, and no prior history of cardiovascular disease or diabetes.[19][21]
-
Intervention: Participants were randomly assigned to receive either rosuvastatin 20 mg daily or a matching placebo.[21][22]
-
Primary Endpoint: A composite of nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, arterial revascularization, or confirmed death from cardiovascular causes.[19][21]
-
Trial Termination: The trial was stopped early (median follow-up of 1.9 years) by the Data and Safety Monitoring Board because a prespecified interim analysis showed a significant benefit in the rosuvastatin group.[18][21]
Rosuvastatin significantly reduced the primary endpoint by 44% compared to placebo.[20] It also lowered LDL-C levels by 50% and hs-CRP by 37%.[20]
CORONA and AURORA Trials
These trials explored the efficacy of rosuvastatin in patient populations with specific, high-risk conditions where the benefit of statins was previously uncertain.
-
CORONA Trial (Controlled Rosuvastatin Multinational Trial in Heart Failure): This study investigated rosuvastatin 10 mg daily in older patients (≥60 years) with chronic systolic heart failure of ischemic origin.[23][24] While rosuvastatin effectively lowered LDL-C, it did not significantly reduce the primary endpoint of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[24] However, a post-hoc analysis suggested a reduction in hospitalizations for cardiovascular causes.[25][26]
-
AURORA Trial (A Study to Evaluate the Use of Rosuvastatin in Subjects on Regular Hemodialysis): This trial assessed rosuvastatin 10 mg daily in patients aged 50-80 undergoing maintenance hemodialysis, a group at very high risk for cardiovascular events.[27][28] Despite a 43% reduction in LDL-C, rosuvastatin did not significantly reduce the primary composite endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[27]
Summary of Key Clinical Trial Data
| Trial | Patient Population | Intervention | Primary Endpoint | Key Quantitative Results |
| JUPITER | 17,802 individuals with LDL-C <130 mg/dL & hs-CRP ≥2.0 mg/L[19] | Rosuvastatin 20 mg vs. Placebo | Composite of major cardiovascular events[19] | Hazard Ratio: 0.56 (95% CI: 0.46-0.69), p<0.00001 LDL-C Reduction: 50% hs-CRP Reduction: 37%[20] |
| CORONA | 5,016 patients (≥60 years) with chronic systolic heart failure[23] | Rosuvastatin 10 mg vs. Placebo | Composite of CV death, nonfatal MI, or nonfatal stroke[23] | Hazard Ratio: 0.92 (95% CI: 0.83-1.02), p=0.12 LDL-C Reduction: ~45%[24] |
| AURORA | 2,776 patients (50-80 years) on chronic hemodialysis[27][28] | Rosuvastatin 10 mg vs. Placebo | Composite of CV death, nonfatal MI, or nonfatal stroke[27] | Hazard Ratio: 0.96 (95% CI: 0.84-1.11), p=0.59 LDL-C Reduction: 43%[27] |
Signaling Pathways and Pleiotropic Effects
The therapeutic benefits of statins, including rosuvastatin, extend beyond cholesterol reduction. These "pleiotropic" effects are primarily mediated by the inhibition of isoprenoid synthesis.[29]
By blocking the production of mevalonate, rosuvastatin also depletes downstream isoprenoid intermediates, such as farnesylpyrophosphate (B10766280) (FPP) and geranylgeranylpyrophosphate (GGPP).[30] These lipid molecules are essential for the post-translational modification (isoprenylation) of small GTP-binding proteins like Rho, Ras, and Rac.[29][30] Isoprenylation anchors these proteins to cell membranes, which is critical for their signaling functions.
Inhibition of RhoA and Rac1 isoprenylation, for example, can lead to beneficial cardiovascular effects, including improvements in endothelial function and anti-inflammatory actions.[30][31]
// Nodes HMGCoA [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Cholesterol [label="Cholesterol", fillcolor="#FBBC05", fontcolor="#202124"]; LDLC [label="↓ Plasma LDL-C", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoprenoids [label="Isoprenoid Intermediates\n(FPP, GGPP)", fillcolor="#FBBC05", fontcolor="#202124"]; GTPases [label="Small GTPases\n(Rho, Ras, Rac)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pleiotropic [label="Pleiotropic Effects\n(e.g., Improved Endothelial Function,\nAnti-inflammatory Actions)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Rosuvastatin [label="Rosuvastatin", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2, color="#202124"]; HMGCR [label="HMG-CoA Reductase", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
// Edges HMGCoA -> HMGCR [dir=none]; HMGCR -> Mevalonate [label="Inhibited by Rosuvastatin"]; Rosuvastatin -> HMGCR [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; Mevalonate -> Cholesterol; Cholesterol -> LDLC [style=dashed]; Mevalonate -> Isoprenoids; Isoprenoids -> GTPases [label="Required for\nIsoprenylation & Function"]; GTPases -> Pleiotropic [style=dashed];
// Invisible nodes for alignment {rank=same; Rosuvastatin; HMGCR;} } }
Conclusion
The development of rosuvastatin is a prime example of rational drug design leading to a highly effective therapeutic agent. Its unique chemical structure confers potent HMG-CoA reductase inhibition and a high degree of hepatoselectivity, resulting in substantial LDL-C reductions. While its role in primary prevention for certain at-risk individuals was established by the JUPITER trial, its benefits in patients with advanced conditions like heart failure or end-stage renal disease remain less clear. The study of its pleiotropic effects continues to reveal the complex interplay between cholesterol synthesis, isoprenoid signaling, and cardiovascular health, solidifying rosuvastatin's place as a cornerstone of modern lipid-lowering therapy.
References
- 1. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Discovery and development of statins - Wikipedia [en.wikipedia.org]
- 4. Rosuvastatin: a highly efficacious statin for the treatment of dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. japsonline.com [japsonline.com]
- 14. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. JUPITER trial - Wikipedia [en.wikipedia.org]
- 19. CrossFit | The JUPITER Trial [crossfit.com]
- 20. tandfonline.com [tandfonline.com]
- 21. JUPITER to Earth: A statin helps people with normal LDL-C and high hs-CRP, but what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rxfiles.ca [rxfiles.ca]
- 23. A statin in the treatment of heart failure? Controlled rosuvastatin multinational study in heart failure (CORONA): study design and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Controlled Rosuvastatin Multinational Trial in Heart Failure - American College of Cardiology [acc.org]
- 25. Effect of rosuvastatin on repeat heart failure hospitalizations: the CORONA Trial (Controlled Rosuvastatin Multinational Trial in Heart Failure) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. AURORA trial - Wikipedia [en.wikipedia.org]
- 28. Effect of Rosuvastatin on Outcomes in Chronic Haemodialysis Patients: Baseline Data from the AURORA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Rosuvastatin-induced neuroprotection in cortical neurons exposed to OGD/reoxygenation is due to nitric oxide inhibition and ERK1/2 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. JCI - Isoprenoids as mediators of the biological effects of statins [jci.org]
- 31. Rosuvastatin: Beyond the cholesterol-lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Dissolution Testing of Rosuvastatin Calcium
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive overview of standardized protocols for the in vitro dissolution testing of rosuvastatin (B1679574) calcium immediate-release formulations. This document outlines the necessary apparatus, dissolution media, and analytical procedures as referenced from pharmacopeias and scientific literature.
Introduction
Rosuvastatin calcium is a competitive inhibitor of HMG-CoA reductase, an enzyme instrumental in cholesterol synthesis. The in vitro dissolution test is a critical quality control parameter that evaluates the release of the active pharmaceutical ingredient (API) from its dosage form, ensuring batch-to-batch consistency and providing insights into its potential in vivo bioavailability. For generic drug products, demonstrating similar dissolution profiles to the innovator product is essential for obtaining biowaivers.
This document details established protocols for conducting in vitro dissolution studies on rosuvastatin calcium tablets and capsules.
Data Presentation: Comparative Dissolution Profiles
The following tables summarize quantitative data from various studies, showcasing the percentage of rosuvastatin calcium dissolved over time in different dissolution media.
Table 1: Mean Cumulative Drug Release of Rosuvastatin Calcium Tablets (20 mg) in Various Media
| Time (min) | 0.1 N HCl (pH 1.2) | 0.05 M Phosphate (B84403) Buffer (pH 6.8) | 0.05 M Sodium Citrate Buffer (pH 6.6) |
| Crestor® | |||
| 5 | 35.2% | 25.1% | 55.4% |
| 10 | 51.8% | 48.9% | 78.3% |
| 15 | 64.3% | 65.8% | 89.2% |
| 30 | 80.1% | 88.7% | 95.6% |
| 45 | 85.4% | 94.2% | 97.8% |
| 60 | 88.9% | 98.5% | 99.1% |
| Resova® | |||
| 5 | 33.1% | 22.4% | 48.7% |
| 10 | 50.2% | 45.3% | 72.1% |
| 15 | 63.5% | 63.1% | 85.4% |
| 30 | 79.8% | 85.9% | 96.8% |
| 45 | 86.2% | 93.5% | 100.2% |
| 60 | 88.7% | 98.8% | 102.1% |
| Ivarin® | |||
| 5 | 28.7% | 30.1% | 50.1% |
| 10 | 45.3% | 55.8% | 75.2% |
| 15 | 58.9% | 72.4% | 88.9% |
| 30 | 69.8% | 90.1% | 96.1% |
| 45 | 73.1% | 95.3% | 98.2% |
| 60 | 75.2% | 98.4% | 99.8% |
Table 2: Comparative Dissolution of Rosuvastatin Calcium and Telmisartan Combination Tablets in pH 6.8 Phosphate Buffer [1]
| Time (min) | Rosuvastatin Calcium (% Average Release) |
| 10 | 29.86% |
| 20 | 48.23% |
| 30 | 65.32% |
| 45 | 79.22% |
| 60 | 99.63% |
Experimental Protocols
The following are detailed methodologies for conducting in vitro dissolution testing of rosuvastatin calcium, based on United States Pharmacopeia (USP), FDA recommendations, and published literature.
USP General Chapter <711> Dissolution Testing
This protocol is a standard method for immediate-release solid dosage forms.
Apparatus:
-
Apparatus 1 (Basket): Often used for capsules.[2]
-
Apparatus 2 (Paddle): Commonly used for tablets.[1]
Dissolution Media: The choice of dissolution medium is critical and should be justified based on the drug's properties and regulatory recommendations.
-
0.1 N Hydrochloric Acid (pH 1.2): Simulates gastric fluid.
-
0.05 M Phosphate Buffer (pH 6.8): Simulates intestinal fluid.[2][3]
-
0.05 M Sodium Citrate Buffer (pH 6.6): Recommended by the FDA for rosuvastatin calcium dissolution studies.[4]
General Parameters:
-
Rotation Speed:
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes are typical.[1]
-
Acceptance Criteria (USP): Not less than 80% (Q) of the labeled amount of rosuvastatin is dissolved in 45 minutes.[6]
Procedure:
-
Place the specified volume of the dissolution medium in each vessel of the dissolution apparatus.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Place one tablet or capsule in each vessel.
-
Immediately operate the apparatus at the specified rate.
-
At each specified time interval, withdraw a sample from a zone midway between the surface of the dissolution medium and the top of the rotating basket or paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm nylon).[3][7][8]
-
Analyze the filtered samples for rosuvastatin concentration.
Analytical Methods for Quantification
3.2.1. UV-Visible Spectrophotometry A simple and rapid method for quantification.
-
Wavelength: The maximum absorbance (λmax) for rosuvastatin is typically measured around 243 nm in 0.1 N HCl or 282 nm in pH 6.8 phosphate buffer.[3]
-
Procedure:
-
Prepare a standard stock solution of USP Rosuvastatin Calcium Reference Standard.
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Measure the absorbance of the samples withdrawn from the dissolution vessels.
-
Calculate the concentration of rosuvastatin in the samples using the calibration curve.
-
3.2.2. High-Performance Liquid Chromatography (HPLC) Provides greater specificity and is often the preferred method.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and a buffer solution (e.g., potassium dihydrogen phosphate adjusted to a specific pH with phosphoric acid).[7][8]
-
Column: A C18 column is frequently used.[9]
-
Detector: UV detector set at an appropriate wavelength (e.g., 242 nm).
-
Procedure:
-
Prepare a standard solution of USP Rosuvastatin Calcium RS.
-
Inject the filtered samples from the dissolution test into the HPLC system.
-
The concentration of rosuvastatin is determined by comparing the peak area of the sample to the peak area of the standard.
-
Visualizations
Experimental Workflow for Rosuvastatin Dissolution Testing
References
- 1. jocpr.com [jocpr.com]
- 2. pharmascholars.com [pharmascholars.com]
- 3. ijirt.org [ijirt.org]
- 4. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissolution Enhancement of Rosuvastatin Calcium by Liquisolid Compact Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. uspnf.com [uspnf.com]
- 8. uspnf.com [uspnf.com]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for HPLC Quantification of Rosuvastatin Calcium
This document provides detailed methodologies for the quantitative analysis of Rosuvastatin calcium in bulk and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). The following sections offer a compilation of validated methods, experimental protocols, and comparative data to guide researchers, scientists, and drug development professionals.
Comparative Summary of HPLC Methods
A variety of Reverse Phase HPLC (RP-HPLC) methods have been established for the quantification of Rosuvastatin calcium. The selection of a specific method may depend on the available instrumentation, sample matrix, and desired analytical performance. A summary of key quantitative data from several validated methods is presented in Table 1 for easy comparison.
Table 1: Comparative Quantitative Data of Various HPLC Methods for Rosuvastatin Calcium Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 0.78-100[1] | 0.5-80[2] | 10-50[3] | 20-60 |
| Correlation Coefficient (R²) | 0.9997[1] | 0.9993[2] | 0.9998[3] | >0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.78[1] | 0.1[2] | 0.32[3] | 0.14[4] |
| Limit of Quantification (LOQ) (µg/mL) | 1.56[1] | 0.5[2] | 0.97[3] | 0.46[4] |
| Accuracy (% Recovery) | 98.89 - 100.66[1] | 99.6 - 101.7[2] | 90 - 102[3] | 98.50 - 100.17[4] |
| Retention Time (min) | ~5.2[2] | ~2.6[3] | ~3.33 | ~2.65 |
Experimental Protocols
Detailed protocols for three distinct HPLC methods are provided below, outlining the necessary reagents, instrumentation, and step-by-step procedures.
Method 1: Isocratic RP-HPLC with Acetonitrile (B52724) and Phosphate (B84403) Buffer
This method is a precise and sensitive technique suitable for the routine quality control of Rosuvastatin calcium in bulk and tablet dosage forms.[1]
2.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with an autosampler, pump, and UV/Visible detector.[1]
-
Column: C18 column (5 µm, 150 mm × 4.6 mm).[1]
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and phosphate buffer (pH 4.5, adjusted with ortho-phosphoric acid).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 254 nm.[1]
2.1.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Rosuvastatin calcium reference standard and transfer it to a 10 mL volumetric flask. Add 5 mL of methanol (B129727) and sonicate for 10 minutes to dissolve. Make up the volume to 10 mL with methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 0.78 to 100 µg/mL.[1]
-
Sample Preparation (from tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Rosuvastatin calcium to a 10 mL volumetric flask. Add 5 mL of methanol and sonicate for 5 minutes. Make up the volume with methanol. Filter the solution using a Whatman filter paper. Dilute this solution with the mobile phase to a final concentration of 100 µg/mL and filter through a 0.45 µm membrane filter before injection.[1]
2.1.3. Analysis Workflow
Method 2: Isocratic RP-HPLC with Acetonitrile and Water
This stability-indicating method is reliable and sensitive for the assay of Rosuvastatin calcium in tablets and for determining content uniformity.[2]
2.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a photodiode array (PDA) detector.
-
Mobile Phase: A mixture of acetonitrile and water (40:60, v/v), with the pH adjusted to 3.5 using phosphoric acid.[2][5]
-
Injection Volume: 20 µL.[5]
2.2.2. Preparation of Solutions
-
Solvent Mixture: Water-acetonitrile (50:50, v/v).[2]
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of Rosuvastatin calcium reference standard into a 50 mL volumetric flask. Add 20 mL of the solvent mixture, sonicate for 2 minutes to dissolve, and then dilute to volume with the same solvent mixture.[2][5]
-
Working Standard Solution (50 µg/mL): Dilute 5 mL of the standard stock solution to 50 mL with the solvent mixture in a volumetric flask.[2]
-
Sample Preparation (from tablets): Weigh and mix 20 tablets. Prepare a stock solution of 500 µg/mL equivalent of Rosuvastatin calcium using the same procedure as for the standard stock solution.
2.2.3. Analysis Workflow
Method 3: RP-HPLC with Methanol and Water using a Quality by Design (QbD) Approach
This method was developed using a Quality by Design approach to ensure robustness and reliability for the estimation of Rosuvastatin calcium.[3]
2.3.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A Shimadzu LC-20AD pump with a Shimadzu PDA SPD-M20A detector.[3]
-
Column: C18 column (250 × 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of Methanol and water (90:10 v/v), with the pH of the water adjusted to 4 with ortho-phosphoric acid (OPA).[3]
-
Flow Rate: 0.9 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient.[3]
-
Detection Wavelength: 243 nm.[3]
2.3.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Prepare a stock solution of Rosuvastatin calcium in methanol.[3]
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with methanol.[3]
-
Calibration Standards: Prepare solutions with concentrations of 10, 20, 30, 40, and 50 µg/mL by diluting the working standard solution with methanol.[3]
-
Sample Preparation (from tablets): Crush 20 tablets to a fine powder. Transfer an amount of powder equivalent to 10 mg of Rosuvastatin calcium to a 100 mL volumetric flask and dissolve in methanol. Sonicate the solution and filter through a 0.22 µm membrane filter.[3]
2.3.3. Analysis Workflow
System Suitability
Before commencing any analysis, the chromatographic system must be evaluated to ensure it is suitable for the intended application. The system suitability parameters should be checked by injecting a standard solution multiple times. Key parameters to monitor include:
-
Tailing Factor: Should ideally be close to 1.
-
Theoretical Plates: A high number indicates good column efficiency.
-
Relative Standard Deviation (RSD) of Peak Area: For replicate injections, the RSD should typically be less than 2%.
These parameters ensure the reliability and reproducibility of the analytical results.
References
Application Note: High-Throughput Analysis of Rosuvastatin in Human Plasma via LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin (B1679574) is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.[1] It is widely prescribed for the treatment of hypercholesterolemia to reduce the risk of cardiovascular events.[2] Monitoring the plasma concentrations of rosuvastatin is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of rosuvastatin in human plasma. The described protocol is tailored for high-throughput analysis, ensuring accuracy, precision, and reliability in a research or clinical setting.
Principle of the Method
This method utilizes a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. An internal standard (IS) is employed to ensure the accuracy and precision of the quantification. The analytes are detected in the multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition for rosuvastatin and its IS.
Experimental Protocols
Materials and Reagents
-
Rosuvastatin calcium reference standard
-
Internal Standard (e.g., Rosuvastatin-d6, Atorvastatin, or Gliclazide)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates (e.g., Thermo Scientific SOLA)[2]
-
Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate, methyl-tert-butyl ether)[3][4]
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of rosuvastatin and the internal standard in a suitable solvent like methanol or a methanol-water mixture (e.g., 1:1 v/v) at a concentration of 1 mg/mL.[7] These solutions should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50% methanol) to create calibration standards.[2][7]
-
Calibration Standards and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the working standard solutions into blank human plasma.[2][8] Typical calibration curve concentrations might range from 0.1 ng/mL to 100 ng/mL.[7][8][9] QC samples are typically prepared at low, medium, and high concentrations within the calibration range.
Sample Preparation
Three common methods for plasma sample preparation for rosuvastatin analysis are protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Protocol 3.1: Protein Precipitation (PPT) [5][6]
-
To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 750 µL of acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for approximately 5 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]
Protocol 3.2: Liquid-Liquid Extraction (LLE) [3]
-
To 0.5 mL of plasma sample, add 30 µL of the internal standard working solution.
-
Add 100 µL of 0.1 M hydrochloric acid.
-
Add 4 mL of ethyl acetate and vortex for 2 minutes.[3]
-
Centrifuge at 5000 rpm for 5 minutes.[3]
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.[3]
-
Reconstitute the residue in the mobile phase.[3]
Protocol 3.3: Solid-Phase Extraction (SPE) [2]
-
Condition the SPE cartridge (e.g., Thermo Scientific SOLA) with 1.0 mL of methanol followed by 1.0 mL of water.[2]
-
Load 100 µL of the plasma sample (pre-spiked with internal standard) onto the cartridge and allow it to permeate under gravity.[2]
-
Wash the cartridge with 500 µL of 0.1% (v/v) formic acid, followed by 500 µL of 10% (v/v) methanol.[2]
-
Elute rosuvastatin and the internal standard with two aliquots of 200 µL of 90% (v/v) methanol.[2]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[2]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | C18 reversed-phase column (e.g., Accucore RP-MS, HiChrom® C18, YMC J' Sphere ODS H-80).[2][5][10] |
| Mobile Phase A | 0.1% Formic acid in water or 5mM Ammonium acetate.[5][8] |
| Mobile Phase B | Acetonitrile or Methanol.[5][8] |
| Flow Rate | 0.3 - 1.0 mL/min.[5][10] |
| Elution | Isocratic or gradient elution. A common isocratic mobile phase is a mixture of mobile phase A and B (e.g., 20:80, v/v).[8] A gradient can also be used.[7] |
| Injection Volume | 5 - 20 µL. |
| Column Temperature | Ambient or controlled (e.g., 40°C). |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode.[2] |
| MRM Transitions | Rosuvastatin: m/z 482.1 → 258.1[3][6] Internal Standards (Examples): Rosuvastatin-d6: m/z 488.2 → 258.2[6] Atorvastatin: m/z 559 → 440[10] Gliclazide: m/z 324.2 → 127.2[3] |
| Source Temperature | 400 - 450°C.[4][7] |
| IonSpray Voltage | 5000 - 5800 V.[6][10] |
| Gas Settings | Optimized for the specific instrument (Nebulizer, Heater, Curtain, and Collision gases).[6][10] |
| Dwell Time | 200 ms.[4] |
Data Presentation
The following tables summarize typical quantitative performance data for LC-MS/MS methods for rosuvastatin in human plasma.
Table 3: Method Validation Parameters
| Parameter | Typical Range of Values |
| Linearity Range (ng/mL) | 0.1 - 100.[7][8][9] |
| Correlation Coefficient (r²) | ≥ 0.99.[8][10] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 - 1.0.[7][9][10][11] |
| Intra-day Precision (%RSD) | < 15%.[7][9][11] |
| Inter-day Precision (%RSD) | < 15%.[7][9][11] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ).[7][9][11] |
| Recovery (%) | > 50%.[10] |
Visualizations
Caption: Workflow for Rosuvastatin Quantification.
Caption: MRM Transition for Rosuvastatin.
References
- 1. omicsonline.org [omicsonline.org]
- 2. lcms.cz [lcms.cz]
- 3. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
- 4. jocpr.com [jocpr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Quantitative determination of rosuvastatin in human plasma by ion pair liquid-liquid extraction using liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Rosuvastatin Calcium Solutions for Cellular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Rosuvastatin (B1679574) calcium solutions for use in cell culture experiments. Accurate and consistent preparation of drug solutions is critical for obtaining reproducible and reliable experimental results. This document outlines the necessary materials, step-by-step procedures, and quality control measures for preparing Rosuvastatin calcium solutions. Additionally, it summarizes key signaling pathways affected by Rosuvastatin and provides an example experimental workflow.
Solubility and Stability
Rosuvastatin calcium is sparingly soluble in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] For cell culture applications, it is recommended to first dissolve Rosuvastatin calcium in a minimal amount of DMSO to create a concentrated stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration.[1][2] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells, typically below 0.1%.[2]
Aqueous solutions of Rosuvastatin are not recommended for long-term storage, with suggestions to use them within a day.[1][3] The stability of Rosuvastatin is pH-dependent, with greater stability observed at higher pH values (pH 6-9).[4] The drug can degrade in acidic conditions.[5][6][7][8] Stock solutions in DMSO should be stored at -20°C or -80°C and are stable for extended periods.[1][9]
Table 1: Solubility of Rosuvastatin Calcium
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL, 100 mg/mL | [1][2][10] |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | [1] |
| Water | < 1 mg/mL at 25°C | [2] |
| Ethanol | < 1 mg/mL at 25°C | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| PBS (pH 7.2) | ~5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rosuvastatin Calcium Stock Solution in DMSO
Materials:
-
Rosuvastatin calcium (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of Rosuvastatin calcium is approximately 1001.14 g/mol (for the hemicalcium salt). To prepare a 10 mM stock solution, weigh out the appropriate amount of Rosuvastatin calcium.
-
Dissolution: Aseptically add the weighed Rosuvastatin calcium to a sterile tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the Rosuvastatin calcium is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1][9]
Protocol 2: Preparation of Working Solutions for Cell Treatment
Materials:
-
10 mM Rosuvastatin calcium stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM Rosuvastatin calcium stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of Rosuvastatin to the cell culture medium. This is crucial to account for any effects of the solvent on the cells.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of Rosuvastatin or the vehicle control.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with Rosuvastatin and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Rosuvastatin and the vehicle control as described in Protocol 2.
-
MTT Addition: After the desired incubation time, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Table 2: Example Concentrations of Rosuvastatin in Cell Culture Experiments
| Cell Type | Concentration Range | Effect Studied | Reference |
| Nucleus Pulposus Cells | Not specified | Suppression of TNF-α-induced matrix catabolism | [11] |
| Endothelial Cells | 100 µM | Inhibition of VCAM-1 upregulation | [10][12] |
| Smooth Muscle Cells | Not specified | Inhibition of proliferation | [13][14] |
| Adipose-derived Mesenchymal Stem Cells | 1 µM (10⁻⁶ mmol/L) | Enhanced viability and paracrine effect | [15] |
| Human Prostate Cancer DU-145 Cells | 5 - 100 µM | Inhibition of cell proliferation | [16] |
| Melanoma A375 Cells | 0.01 - 10 µM | Reduced cell viability (IC50 = 2.3 µM after 72h) | [17] |
| H9C2 Cardiomyocytes | 0 - 10 µM | No effect on cell viability | [18] |
| HepG2 Human Liver Cancer Cells | up to 300 µg/mL | Potent anticancer activity | [19] |
Signaling Pathways and Experimental Workflow
Rosuvastatin has been shown to modulate several key cellular signaling pathways involved in inflammation, proliferation, and survival.
Caption: Rosuvastatin inhibits multiple signaling pathways.
The diagram above illustrates how Rosuvastatin can inhibit inflammatory and proliferative signaling pathways such as the HMGB1/NF-κB, MAPK, and Rho kinase pathways.[11][12][13][14] It can also promote cell survival through the PI3K/Akt and MEK/ERK pathways.[15]
Caption: General workflow for cell culture experiments.
The workflow diagram provides a general overview of the steps involved in conducting a cell culture experiment with Rosuvastatin, from solution preparation to data analysis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jpionline.org [jpionline.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Rosuvastatin suppresses TNF-α-induced matrix catabolism, pyroptosis and senescence via the HMGB1/NF-κB signaling pathway in nucleus pulposus cells: Role of rosuvastatin in alleviating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rosuvastatin inhibits high glucose-stimulated upregulation of VCAM-1 via the MAPK-signalling pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rosuvastatin inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rosuvastatin inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rosuvastatin enhances the therapeutic efficacy of adipose-derived mesenchymal stem cells for myocardial infarction via PI3K/Akt and MEK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancerresgroup.us [cancerresgroup.us]
- 17. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rosuvastatin Attenuates Myocardial Ischemia-Reperfusion Injury via Upregulating miR-17-3p-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for In Vivo Efficacy Studies of Rosuvastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of hypercholesterolemia. Beyond its well-established lipid-lowering effects, rosuvastatin exhibits pleiotropic properties, including anti-inflammatory, antioxidant, and anti-atherosclerotic activities. To investigate these effects in a preclinical setting, robust and well-characterized animal models are essential. This document provides detailed application notes and protocols for studying the in vivo efficacy of rosuvastatin, with a primary focus on the Apolipoprotein E-deficient (ApoE-/-) mouse model of atherosclerosis.
Animal Models
The most extensively utilized animal model for studying atherosclerosis and the effects of lipid-lowering therapies is the Apolipoprotein E-deficient (ApoE-/-) mouse. These mice, particularly on a C57BL/6 background, spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those in humans, a process that is significantly accelerated by a high-fat diet.[1][2][3] Other models, though less common for rosuvastatin studies, include LDL receptor-deficient (LDLR-/-) mice and diet-induced hyperlipidemic models in rats and rabbits.
Data Presentation: Efficacy of Rosuvastatin in ApoE-/- Mice
The following tables summarize the quantitative effects of rosuvastatin treatment in ApoE-/- mice fed a high-fat/high-cholesterol diet, as reported in various studies.
Table 1: Effect of Rosuvastatin on Plasma Lipid Profile
| Parameter | Control (High-Fat Diet) | Rosuvastatin Treatment | Percentage Change | Reference |
| Total Cholesterol | High | Significantly Reduced | ↓ | [1][4] |
| LDL Cholesterol | High | Significantly Reduced | ↓ | [5] |
| Triglycerides | Elevated | Reduced | ↓ | [5] |
| HDL Cholesterol | No significant change | No significant change | ↔ | [5] |
Table 2: Effect of Rosuvastatin on Atherosclerotic Plaque Development
| Parameter | Control (High-Fat Diet) | Rosuvastatin Treatment | Percentage Change | Reference |
| Aortic Plaque Area | Increased | Significantly Reduced | ↓ | [5] |
| Aortic Sinus Lesion Area | Increased | Significantly Reduced | ↓ | [4] |
| Plaque Lipid Deposition | High | Significantly Reduced | ↓ | [5] |
| Macrophage Accumulation | High | Reduced | ↓ | [4] |
Table 3: Effect of Rosuvastatin on Inflammatory Markers
| Marker | Control (High-Fat Diet) | Rosuvastatin Treatment | Percentage Change | Reference |
| IL-6 (serum) | Elevated | Significantly Lower | ↓ | [5] |
| CCL2 (MCP-1) (serum) | Elevated | Significantly Lower | ↓ | [5] |
| TNF-α (serum) | Elevated | No significant change | ↔ | [5] |
| Serum Amyloid A (SAA) | Elevated | Reduced | ↓ | [4] |
| Fibrinogen | Elevated | Reduced | ↓ | [4] |
Experimental Protocols
Induction of Hyperlipidemia and Atherosclerosis in ApoE-/- Mice
This protocol describes the induction of hyperlipidemia and atherosclerosis in ApoE-/- mice through a high-fat diet.
Materials:
-
ApoE-/- mice (C57BL/6 background), 6-8 weeks old.
-
Standard chow diet.
-
High-Fat Diet (HFD): A common composition is 21% fat by weight and 0.15% cholesterol.[2][3] Alternatively, a diet with 45% kcal from fat can be used.[6]
-
Sterilized cages, bedding, food, and water.
Procedure:
-
Acclimate ApoE-/- mice to the animal facility for at least one week, providing standard chow and water ad libitum.
-
Randomly assign mice to a control group (standard chow or HFD) and a treatment group (HFD + Rosuvastatin).
-
For the diet-induced model, switch the feed of the designated groups to the high-fat diet.
-
Maintain the mice on their respective diets for a period of 12 to 20 weeks to allow for the development of significant atherosclerotic plaques.[2][5]
-
Monitor the health and body weight of the animals regularly.
Administration of Rosuvastatin
This protocol details the oral gavage administration of rosuvastatin to mice.
Materials:
-
Rosuvastatin.
-
Vehicle for dissolving rosuvastatin (e.g., saline solution, or a mixture of DMSO, PEG 400, and Tween 80).[7][8]
-
Oral gavage needles (20-22 gauge, with a ball tip).
-
Syringes (1 ml).
Procedure:
-
Prepare the rosuvastatin solution in the chosen vehicle at the desired concentration. A common dose for mice is 5 mg/kg/day.[5]
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the rosuvastatin solution.
-
Carefully withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Administer the treatment daily for the duration of the study period (e.g., 20 weeks).[5]
Quantification of Aortic Atherosclerotic Lesions
This method is used to visualize and quantify atherosclerotic lesions on the inner surface of the aorta.
Materials:
-
Phosphate-buffered saline (PBS).
-
70% Ethanol (B145695).
-
80% Ethanol.
-
Sudan IV staining solution (1g Sudan IV, 100 ml 70% ethanol, 100 ml acetone).[9][10]
-
Dissecting microscope and tools (forceps, scissors).
-
Pinning bed (e.g., black wax-coated petri dish).[11]
-
Digital camera and image analysis software (e.g., ImageJ).
Procedure:
-
Euthanize the mouse and perfuse the vascular system with PBS.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Remove the periadventitial fat under a dissecting microscope.[9]
-
Cut the aorta open longitudinally and pin it flat, intima side up, on a pinning bed.[9]
-
Immerse the aorta in Sudan IV staining solution for 7-10 minutes.[9][10]
-
Destain the aorta by rinsing twice with 80% ethanol for 3 minutes each.[9][10]
-
Rinse with PBS.[9]
-
Capture a high-resolution image of the stained aorta.
-
Use image analysis software to quantify the total aortic surface area and the red-stained lesion area. The results are typically expressed as the percentage of the total area covered by lesions.
This technique is used to visualize lipid deposition within atherosclerotic plaques in cross-sections of the aortic root.
Materials:
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
Microscope slides.
-
4% Paraformaldehyde (PFA) or Formalin.
-
Oil Red O working solution (prepare from a saturated stock solution in isopropanol mixed with water).[12][13]
-
Mayer's hematoxylin (B73222).
-
Aqueous mounting medium.
-
Light microscope and image analysis software.
Procedure:
-
After dissection, embed the upper portion of the heart and the aortic root in OCT compound and freeze.
-
Cut serial cryosections (e.g., 5-10 µm thick) of the aortic sinus and mount them on microscope slides.
-
Fix the sections with 4% PFA for 10 minutes.[12]
-
Rinse with deionized water and briefly dip in 60% isopropanol.[12]
-
Stain the sections with the Oil Red O working solution for 20 minutes.[12]
-
Rinse with water.
-
Counterstain the nuclei with Mayer's hematoxylin for 1 minute.[12]
-
Rinse with lukewarm tap water.
-
Mount the slides with an aqueous mounting medium.
-
Acquire images using a light microscope and quantify the Oil Red O-positive (red-stained) area within the plaques using image analysis software.
Measurement of Inflammatory Markers by ELISA
This protocol provides a general workflow for measuring serum cytokine levels.
Materials:
-
Mouse ELISA kits for IL-6 and CCL2 (MCP-1).
-
Microplate reader.
-
Serum samples collected from mice.
Procedure:
-
Collect blood from mice via cardiac puncture or retro-orbital bleeding and prepare serum by centrifugation.
-
Follow the specific instructions provided with the commercial ELISA kit. A general procedure is as follows:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Analysis of Signaling Pathways by Western Blot
This protocol outlines the general steps for analyzing protein expression and phosphorylation in signaling pathways affected by rosuvastatin.
Materials:
-
Tissue samples (e.g., aorta, liver).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Homogenize tissue samples in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for studying Rosuvastatin's efficacy in ApoE-/- mice.
Caption: Simplified signaling pathways affected by Rosuvastatin.
References
- 1. A High-fat and High-Cholesterol Diet Potentiates Oxidative Damage in Hippocampus of Mice Lacking Apolipoprotein E [openneurologyjournal.com]
- 2. HIGH FAT DIET INDUCES LUNG REMODELING IN APOE DEFICIENT MICE: AN ASSOCIATION WITH AN INCREASE IN CIRCULATORY AND LUNG INFLAMMATORY FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-fat diet caused renal damage in ApoE−/− mice via the activation of RAGE-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt/Protein Kinase B Promotes Organ Growth in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosuvastatin improves endothelial function in db/db mice: role of angiotensin II type 1 receptors and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-intensity exercise training inhibits excessive autophagy in the hyperlipidemic myocardium of ApoE-/- mice via the NAD+-mediated SIRT1/MFN2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinal Cholesterol Content Is Reduced in Simvastatin-Treated Mice Due to Inhibited Local Biosynthesis Albeit Increased Uptake of Serum Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosuvastatin reduced deep vein thrombosis in ApoE gene deleted mice with hyperlipidemia through non-lipid lowering effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sudan IV Staining: A Procedure for Staining Lipid-Laden Atherosclerotic Plaques in Harvested Mouse Aortic Arch [jove.com]
- 10. Preclinical evaluation of high-resolution CT, 18F-FDG, and 18F-NaF PET imaging for longitudinal monitoring of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Quantification of Atherosclerosis in Mice [jove.com]
- 13. umassmed.edu [umassmed.edu]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Mouse IL-6 ELISA Kit (ab100713) | Abcam [abcam.com]
Application Notes and Protocols: Designing Clinical Trials for Rosuvastatin in Specific Patient Populations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting clinical trials for rosuvastatin (B1679574) in specific patient populations. The protocols outlined below are based on established clinical trial methodologies and findings from various studies.
General Considerations for Clinical Trial Design
Clinical trials for rosuvastatin in specific populations should be designed to account for potential differences in pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety. Key considerations include appropriate dose selection, enhanced safety monitoring, and the potential influence of genetic factors.
A general workflow for designing such trials is illustrated below.
Pediatric Population
Application Notes
Clinical trials in children and adolescents are crucial to establish the efficacy, safety, and appropriate dosing of rosuvastatin. Studies have been conducted in pediatric patients with conditions like heterozygous familial hypercholesterolemia (HeFH) and homozygous familial hypercholesterolemia (HoFH).[1][2][3][4] Key considerations include age-appropriate dosing, long-term effects on growth and development, and pharmacokinetic variability.[2][5]
Data Summary
| Parameter | Finding | References |
| Starting Dose (HeFH) | 5 mg once daily | [4] |
| Maximum Dose (HeFH) | 10 mg once daily (ages 6 to <10 years), 20 mg once daily (ages 10 to <18 years) | [4] |
| Efficacy Endpoint | Percent change from baseline in LDL-C | [1][2] |
| Safety Monitoring | Growth (height and weight), sexual maturation (Tanner staging), adverse events | [1][2] |
| Pharmacokinetics | Systemic exposure increases with dose. Genetic variations can impact plasma concentrations. | [3][5] |
Experimental Protocols
-
Objective: To determine the single-dose pharmacokinetic profile of rosuvastatin.
-
Study Design: Open-label, single-dose study.
-
Patient Population: Children and adolescents (e.g., aged 6 to <18 years) with a confirmed diagnosis of HeFH or HoFH.
-
Procedure:
-
Administer a single oral dose of rosuvastatin (e.g., 5 mg, 10 mg, or 20 mg).[2]
-
Collect serial blood samples at pre-dose (0 hours) and at specified time points post-dose (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).[2]
-
Process blood samples to separate plasma and store at -70°C until analysis.
-
Analyze plasma concentrations of rosuvastatin and its metabolites (e.g., N-desmethyl rosuvastatin) using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters including Cmax, Tmax, AUC(0-t), and t1/2.
-
Geriatric Population
Application Notes
Elderly patients often have multiple comorbidities and are on concomitant medications, which can affect the safety and efficacy of rosuvastatin. While clinical trials have shown no significant pharmacokinetic differences in the elderly (≥65 years), this population may have an increased susceptibility to myopathy.[4] The JUPITER trial demonstrated the benefit of rosuvastatin in primary prevention for individuals over 70 years of age.[6]
Data Summary
| Parameter | Finding | References |
| Pharmacokinetics | No clinically significant differences compared to younger patients. | [4] |
| Efficacy | Significant reduction in cardiovascular events in patients >70 years. | [6] |
| Safety | Increased susceptibility to myopathy. No significant increase in myopathy or cancer in the JUPITER trial. | [4][6] |
Experimental Protocols
-
Objective: To evaluate the long-term safety and tolerability of rosuvastatin in elderly patients.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: Individuals aged 65 years and older with cardiovascular risk factors.
-
Procedure:
-
Administer rosuvastatin or placebo daily.
-
Conduct safety assessments at baseline and at regular intervals (e.g., every 3-6 months).
-
Assessments should include:
-
Adverse event reporting, with a focus on muscle-related symptoms (myalgia, weakness).
-
Measurement of creatine (B1669601) kinase (CK) levels, especially in patients reporting muscle symptoms.
-
Liver function tests (ALT, AST).
-
Renal function tests (eGFR).
-
-
Patients with Renal Impairment
Application Notes
Patients with renal impairment, particularly those with severe impairment or on hemodialysis, have historically been excluded from many statin trials.[6] The AURORA trial investigated rosuvastatin in patients on chronic hemodialysis.[6] Dose adjustments are necessary for patients with severe renal impairment not on hemodialysis.[7]
Data Summary
| Patient Population | Recommended Dosing | Key Findings | References |
| Mild to Moderate Renal Impairment | No dose adjustment necessary. | Rosuvastatin does not appear to increase the risk of developing renal insufficiency. | [7][8] |
| Severe Renal Impairment (eGFR <30 mL/min/1.73m²) | Starting dose: 5 mg daily. Maximum dose: 10 mg daily. | Increased plasma concentrations of rosuvastatin. | [7] |
| End-Stage Renal Disease on Hemodialysis | The AURORA trial used a 10 mg daily dose. | Rosuvastatin did not significantly reduce the primary endpoint of major cardiovascular events. | [6][9] |
Experimental Protocols
-
Objective: To assess the pharmacokinetics and safety of rosuvastatin in patients with severe renal impairment.
-
Study Design: Open-label, single-dose, parallel-group study comparing patients with severe renal impairment to healthy volunteers.
-
Procedure:
-
Administer a single 5 mg oral dose of rosuvastatin.
-
Collect serial blood and urine samples over 72 hours.
-
Analyze plasma and urine concentrations of rosuvastatin and its metabolites.
-
Monitor for adverse events, with a focus on renal and muscle-related events.
-
Assess renal function (creatinine, eGFR) and proteinuria at baseline and follow-up.[7]
-
Patients with Hepatic Impairment
Application Notes
Rosuvastatin is contraindicated in patients with active liver disease.[4] However, studies are exploring its use in patients with compensated cirrhosis and nonalcoholic fatty liver disease (NAFLD).[10][11] For patients with mild to moderate hepatic impairment, the usual dose range is applicable.[4]
Data Summary
| Patient Population | Dosing and Findings | References |
| Mild to Moderate Hepatic Impairment | Usual dose range applies. | No significant changes in rosuvastatin pharmacokinetics. |
| Compensated Cirrhosis | Phase 2 trials are investigating the safety and efficacy of rosuvastatin. | Potential benefits in reducing liver scarring and inflammation. |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Studies are evaluating the effect of rosuvastatin on hepatic steatosis. | Rosuvastatin has been shown to lower ALT levels in some patients. |
Experimental Protocols
-
Objective: To evaluate the effect of rosuvastatin on hepatic fat content in patients with NAFLD and hyperlipidemia.
-
Study Design: Randomized, open-label, active-control trial.
-
Procedure:
-
Randomize patients to receive rosuvastatin monotherapy (e.g., 5 mg daily) or combination therapy.[11]
-
The primary endpoint is the change in liver fat content from baseline to the end of the treatment period (e.g., 6 months).[11]
-
Measure liver fat using Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).[11]
-
Monitor liver function tests (ALT, AST) at baseline and throughout the study.[7]
-
Ethnic Populations (Focus on Asian Populations)
Application Notes
Significant differences in rosuvastatin pharmacokinetics have been observed between Asian and Caucasian populations, with Asian subjects showing approximately two-fold higher systemic exposure.[12][13][14] This is partly attributed to a higher prevalence of genetic polymorphisms in the SLCO1B1 and ABCG2 genes, which encode for drug transporters.[12][15] Consequently, lower starting doses are often recommended for Asian patients.[16][17][18]
Data Summary
| Population | Pharmacokinetic Finding | Genetic Factors | Dosing Recommendation | References |
| East Asian (Chinese, Japanese, Korean, Filipino, Vietnamese) | 64-84% higher AUC and 70-98% higher Cmax compared to Caucasians. | Higher frequency of SLCO1B1 521C and ABCG2 421A alleles. | Consider a lower starting dose (e.g., 5 mg or 10 mg). | [16][17][12][13][14][15] |
| Asian-Indian | Intermediate exposure between East Asians and Caucasians (26% higher AUC, 29% higher Cmax). | Presence of SLCO1B1 C allele. | Consider a lower starting dose. | [12][18] |
Experimental Protocols
-
Objective: To evaluate the influence of genetic polymorphisms on rosuvastatin pharmacokinetics in different ethnic populations.
-
Study Design: Open-label, parallel-group, single-dose study.
-
Procedure:
-
Recruit healthy volunteers from different ethnic backgrounds (e.g., Caucasian, Chinese, Asian-Indian).
-
Administer a single oral dose of rosuvastatin (e.g., 20 mg).[12]
-
Collect serial blood samples for pharmacokinetic analysis as described in Protocol 2.3.1.
-
Collect a whole blood sample for DNA extraction and genotyping.
-
Genotype for relevant polymorphisms in SLCO1B1 (e.g., T521>C) and ABCG2 (e.g., C421>A) using a validated method like PCR-RFLP or TaqMan assay.[12]
-
Correlate pharmacokinetic parameters with genotype and ethnicity.
-
Drug-Drug Interaction Studies
Application Notes
Rosuvastatin is a substrate for the OATP1B1 transporter.[19] Co-administration with drugs that inhibit this transporter can increase rosuvastatin plasma concentrations and the risk of myopathy. Clinical trials are designed to quantify the effect of other drugs on rosuvastatin's pharmacokinetic profile.[19][20][21]
Data Summary
| Interacting Drug Class | Mechanism | Effect on Rosuvastatin | References |
| Protease Inhibitors (e.g., atazanavir, ritonavir) | OATP1B1 inhibition | Significantly increased AUC and Cmax | [17][19] |
| Cyclosporine | OATP1B1 inhibition | Significantly increased AUC and Cmax | [19] |
| Gemfibrozil | OATP1B1 inhibition | Significantly increased AUC and Cmax | [19] |
Experimental Protocols
-
Objective: To investigate the effect of a new investigational drug on the pharmacokinetics of rosuvastatin.
-
Study Design: Open-label, fixed-sequence, two-period crossover study.
-
Procedure:
-
Period 1: Administer a single dose of rosuvastatin (e.g., 20 mg) alone and conduct pharmacokinetic sampling.[21]
-
Washout Period: A sufficient time to ensure complete elimination of rosuvastatin.
-
Period 2: Administer the investigational drug for a specified duration to reach steady-state, then co-administer a single dose of rosuvastatin with the investigational drug. Conduct pharmacokinetic sampling for rosuvastatin.[21]
-
Calculate the geometric mean ratios for AUC and Cmax of rosuvastatin with and without the co-administered drug to determine the magnitude of the interaction.[20]
-
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. An study to evaluate rosuvastatin in children and adolescents with Familial Hypercholesterolaemia [astrazenecaclinicaltrials.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The JUPITER and AURORA clinical trials for rosuvastatin in special primary prevention populations: perspectives, outcomes, and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Rosuvastatin on Outcomes in Chronic Haemodialysis Patients: Baseline Data from the AURORA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosuvastatin for Liver Cirrhosis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Rosuvastatin pharmacokinetics and pharmacogenetics in Caucasian and Asian subjects residing in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rosuvastatin pharmacokinetics and pharmacogenetics in white and Asian subjects residing in the same environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The frequency of rs2231142 in ABCG2 among Asian subgroups: implications for personalized rosuvastatin dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UCSF Cirrhosis Trial → Liver Cirrhosis Network Rosuvastatin Efficacy and Safety for Cirrhosis in the United States [clinicaltrials.ucsf.edu]
- 17. Liver Cirrhosis Network Rosuvastatin Efficacy and Safety for Cirrhosis in the United States [ctv.veeva.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Drug Interactions | Study 20246 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols: Evaluating the Impact of Rosuvastatin on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques to assess the therapeutic effects of rosuvastatin (B1679574) on endothelial function. Detailed protocols for both in vivo and in vitro methodologies are presented, along with a summary of quantitative data from relevant studies. Visual guides to key signaling pathways and experimental workflows are also included to facilitate a deeper understanding of the experimental design and mechanisms of action.
I. In Vivo Evaluation of Endothelial Function
A primary method for assessing endothelial function in a clinical or preclinical setting is through the non-invasive measurement of Flow-Mediated Dilation (FMD), supplemented by the quantification of circulating biomarkers associated with endothelial health.
Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound technique that measures the dilation of an artery in response to an increase in blood flow, which is largely dependent on the endothelial release of nitric oxide (NO). An improvement in FMD is indicative of enhanced endothelial function.
Table 1: Effects of Rosuvastatin on Flow-Mediated Dilation (FMD)
| Population | Rosuvastatin Dose | Treatment Duration | Baseline FMD (%) | Post-treatment FMD (%) | Percentage Improvement |
| Hypercholesterolemic Patients | 5 mg/day | 2 months | - | - | 34%[1] |
| Hypercholesterolemic Patients | 10 mg/day | 2 months | - | - | 40%[1] |
| Hypercholesterolemic Patients | 20 mg/day | 2 months | - | - | 46%[1] |
| Patients with Inflammatory Joint Diseases | Not Specified | 18 months | 7.10 ± 3.14 | 8.70 ± 2.98 | 22.5%[2] |
Protocol: Flow-Mediated Dilation (FMD) Measurement
1. Patient Preparation:
-
Patients should fast for at least 8-12 hours prior to the measurement.
-
Patients should abstain from alcohol, caffeine, and smoking for at least 12 hours.
-
The measurement should be conducted in a quiet, temperature-controlled room.
-
The patient should rest in a supine position for at least 10 minutes before the initial measurements.
2. Baseline Measurement:
-
A high-resolution ultrasound system with a linear array transducer (7-12 MHz) is used to image the brachial artery in the longitudinal plane, 2-15 cm above the antecubital fossa.
-
The transducer position is optimized to obtain clear images of the anterior and posterior walls of the artery.
-
Once a clear image is obtained, the baseline brachial artery diameter is recorded for at least 1 minute.
3. Induction of Reactive Hyperemia:
-
A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery.
-
The cuff is inflated to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above the patient's systolic blood pressure) for 5 minutes to induce ischemia.
4. Post-Occlusion Measurement:
-
After 5 minutes, the cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia).
-
Continuous ultrasound recording of the brachial artery diameter is performed for at least 3 minutes post-deflation.
-
The peak arterial diameter following cuff release is identified.
5. Data Analysis:
-
FMD is calculated as the percentage change in the peak post-occlusion arterial diameter from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
Circulating Biomarkers
The quantification of specific biomarkers in peripheral blood provides valuable insights into the systemic effects of rosuvastatin on endothelial health.
Table 2: Effects of Rosuvastatin on Circulating Biomarkers of Endothelial Function
| Biomarker | Population | Rosuvastatin Dose | Treatment Duration | Baseline Level | Post-treatment Level | Change |
| Endothelial Progenitor Cells (EPCs) | Healthy Volunteers | 40 mg/day | 5 days | - | - | 1.9-3.5 fold increase[3] |
| Nitric Oxide (NO) | Type 2 Diabetes & Coronary Heart Disease | Not Specified | Not Specified | Decreased | Elevated (P<0.05)[4] | Increase[4] |
| Endothelin-1 (ET-1) | Type 2 Diabetes & Coronary Heart Disease | Not Specified | Not Specified | Elevated | Decreased (P<0.05)[4] | Decrease[4] |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Stable COPD | 10 mg/day | 12 weeks | 1.4 mg/L | 1.2 mg/L | Decrease[5] |
Protocol: Quantification of Endothelial Progenitor Cells (EPCs) by Flow Cytometry
1. Sample Collection and Preparation:
-
Collect peripheral blood in EDTA-containing tubes.
-
Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation using Ficoll-Paque.
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
2. Antibody Staining:
-
Resuspend the PBMCs in a suitable staining buffer (e.g., PBS with 2% fetal bovine serum).
-
Incubate the cells with fluorescently-conjugated monoclonal antibodies against EPC markers. A common panel includes CD34, CD133, and VEGFR2 (KDR).
-
Incubate for 30 minutes at 4°C in the dark.
3. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the lymphocyte and monocyte populations based on forward and side scatter properties.
-
Identify the EPC population as cells co-expressing CD34, CD133, and VEGFR2.
-
Quantify the number of EPCs as a percentage of the total mononuclear cells or as an absolute count.
Protocol: Measurement of Nitric Oxide (NO) in Plasma
As NO is unstable, its stable metabolites, nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-), are measured.
1. Sample Collection and Preparation:
-
Collect blood in heparinized tubes.
-
Centrifuge at 3000 rpm for 15 minutes to separate the plasma.
-
Deproteinize the plasma sample, for example, by adding a zinc sulfate (B86663) solution and centrifuging.
2. Griess Reaction:
-
The assay is based on the Griess reaction, which converts nitrite into a colored azo compound.
-
First, nitrate in the sample is converted to nitrite using nitrate reductase.
-
The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is then added to the samples.
-
Incubate at room temperature for a specified time (e.g., 10-15 minutes) to allow for color development.
3. Spectrophotometric Measurement:
-
Measure the absorbance of the samples at 540 nm using a microplate reader.
-
The concentration of NO metabolites is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Protocol: Measurement of Endothelin-1 (ET-1) in Plasma
1. Sample Collection and Extraction:
-
Collect blood in EDTA tubes.
-
Centrifuge to obtain plasma.
-
ET-1 is extracted from the plasma using methods such as acetone (B3395972) precipitation or solid-phase extraction.[6]
2. Enzyme-Linked Immunosorbent Assay (ELISA):
-
A quantitative sandwich ELISA is a common method for ET-1 measurement.
-
Add the extracted samples to microplate wells pre-coated with a monoclonal antibody specific for ET-1.
-
Incubate to allow ET-1 to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add an enzyme-linked polyclonal antibody specific for ET-1.
-
Incubate and wash again.
-
Add a substrate solution to the wells, resulting in color development proportional to the amount of ET-1 bound.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Calculate the ET-1 concentration based on a standard curve.
Protocol: Measurement of High-Sensitivity C-Reactive Protein (hs-CRP) in Serum or Plasma
1. Sample Collection and Preparation:
-
Collect blood specimens and separate the serum or plasma.[6]
-
Samples can be stored refrigerated for up to 5 days or frozen for longer durations.[6]
-
Dilute the samples (e.g., 100-fold) with the provided sample diluent.[6]
2. ELISA Procedure:
-
Add the diluted standards, controls, and patient samples to the microwells coated with an anti-CRP monoclonal antibody.[6]
-
Add an enzyme-conjugated secondary antibody to all wells.[6]
-
Incubate for 60 minutes at room temperature.[6]
-
Wash the wells multiple times with a wash buffer.[6]
-
Add a TMB substrate to all wells and incubate for 15 minutes.[6]
-
Stop the reaction with a stop solution.[6]
3. Data Analysis:
-
Read the absorbance at 450 nm.[6]
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the CRP concentration in the samples by interpolating from the standard curve and multiplying by the dilution factor.[6]
II. In Vitro Evaluation of Endothelial Function
In vitro studies using cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), allow for the investigation of the direct cellular and molecular mechanisms of rosuvastatin.
Table 3: Effects of Rosuvastatin on HUVECs in vitro
| Parameter | Condition | Rosuvastatin Concentration | Outcome |
| Apoptosis | ox-LDL-induced | 0.01-1 µmol/l | Decreased apoptosis in a concentration-dependent manner (P<0.01)[7] |
| Cell Viability | ox-LDL-induced | 0.1-1 µmol/l | Significantly enhanced cell viability (P<0.01)[8] |
| eNOS Phosphorylation | ox-LDL-induced | 0.01-1 µmol/l | Upregulated phosphorylation[9] |
| Akt Phosphorylation | ox-LDL-induced | 0.01-1 µmol/l | Upregulated phosphorylation[9] |
| PI3K Phosphorylation | ox-LDL-induced | 0.01-1 µmol/l | Upregulated phosphorylation[9] |
| NO Content | ox-LDL-induced | 0.01-1 µmol/l | Significantly increased NO content[9] |
Protocol: HUVEC Culture and Treatment
1. Cell Culture:
-
Culture HUVECs in endothelial cell growth medium supplemented with growth factors and fetal bovine serum.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
2. Drug Treatment:
-
Seed HUVECs in appropriate culture plates (e.g., 6-well or 96-well plates).
-
Allow the cells to adhere and grow to a desired confluency.
-
Pre-treat the cells with various concentrations of rosuvastatin for a specified duration (e.g., 24 hours).
-
Induce endothelial dysfunction by treating the cells with a stimulus such as oxidized low-density lipoprotein (ox-LDL) for a further 24 hours.
Protocol: HUVEC Apoptosis Assay (DAPI Staining)
1. Cell Treatment and Fixation:
-
Following treatment with rosuvastatin and/or an apoptosis-inducing agent, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
2. Staining:
-
Wash the fixed cells with PBS.
-
Stain the cells with DAPI (4',6-diamidino-2-phenylindole) solution for 5-10 minutes at room temperature in the dark. DAPI stains the cell nuclei.
3. Imaging:
-
Wash the cells again with PBS.
-
Visualize the cells under a fluorescence microscope.
-
Apoptotic cells will exhibit condensed and fragmented nuclei, which appear as brightly stained bodies, in contrast to the uniformly stained nuclei of healthy cells.
Protocol: Western Blotting for eNOS and Akt Phosphorylation
1. Protein Extraction:
-
After treatment, wash the HUVECs with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated eNOS (p-eNOS), total eNOS, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.
III. Signaling Pathways and Experimental Workflows
The beneficial effects of rosuvastatin on endothelial function are mediated through complex signaling pathways. The following diagrams illustrate the key molecular interactions and a general workflow for investigating these effects.
Caption: Rosuvastatin-mediated activation of the PI3K/Akt/eNOS signaling pathway.
Caption: Experimental workflow for evaluating rosuvastatin's endothelial impact.
References
- 1. Rosuvastatin dose-dependently improves flow-mediated dilation, but reduces adiponectin levels and insulin sensitivity in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosuvastatin improves endothelial function in patients with inflammatory joint diseases, longitudinal associations with atherosclerosis and arteriosclerosis: results from the RORA-AS statin intervention study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simvastatin and rosuvastatin mobilize Endothelial Progenitor Cells but do not prevent their acute decrease during systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of rosuvastatin on vascular endothelial functions and inflammatory factors of patients with type 2 diabetes mellitus and coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statin helped endothelial function in COPD subgroup | MDedge [mdedge.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Rosuvastatin protects against endothelial cell apoptosis in vitro and alleviates atherosclerosis in ApoE-/- mice by suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosuvastatin protects against oxidized low-density lipoprotein-induced endothelial cell injury of atherosclerosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosuvastatin protects against oxidized low‑density lipoprotein‑induced endothelial cell injury of atherosclerosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for developing and optimizing Rosuvastatin drug delivery systems
Application Notes and Protocols for Rosuvastatin (B1679574) Drug Delivery Systems
This document provides detailed application notes and protocols for the development and optimization of various drug delivery systems for Rosuvastatin. It is intended for researchers, scientists, and drug development professionals working to enhance the therapeutic efficacy of this widely used statin.
Introduction to Rosuvastatin Challenges
Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1] Despite its efficacy, its clinical application is hampered by poor oral bioavailability, which is approximately 20%.[1][2][3][4][5][6][7] This limitation is primarily due to its low aqueous solubility (Biopharmaceutics Classification System - BCS Class II) and significant first-pass metabolism in the liver.[1][2][3][4][8] These challenges necessitate the development of advanced drug delivery systems to improve its solubility, dissolution rate, and ultimately, its bioavailability.[2][9] Nanotechnology-based approaches, such as nanoparticles, liposomes, and self-nanoemulsifying drug delivery systems (SNEDDS), have emerged as promising strategies to overcome these hurdles.[1][3]
Solid Lipid Nanoparticles (SLNs)
Application Note
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room temperature. They are a promising approach for improving the oral bioavailability of lipophilic drugs like Rosuvastatin.[4] By encapsulating Rosuvastatin within a solid lipid core, SLNs can enhance its solubility, protect it from degradation in the gastrointestinal tract, and facilitate its absorption via the lymphatic pathway, thus bypassing hepatic first-pass metabolism.[7] Studies have shown that Rosuvastatin-loaded SLNs exhibit sustained drug release and can significantly increase oral bioavailability compared to conventional formulations.[4][10][11] For instance, SLNs prepared with tristearin (B179404) demonstrated a 2.2-fold increase in relative oral bioavailability compared to a drug suspension.[4]
Data Summary: Rosuvastatin Solid Lipid Nanoparticles
| Formulation ID | Lipid | Surfactant | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Bioavailability Increase | Reference |
| Optimized SLN | Tristearin | - | 207.3 ± 8.52 | -20.9 ± 4.88 | 97.06 ± 0.21 | 2.2-fold | [4] |
| Optimized SLN | Glyceryl Monostearate (GMS) | Poloxamer 188 | 529.6 ± 6.36 | -31.88 ± -2.50 | 48.90 ± 1.72 | - | [12] |
| Various SLNs | Triglycerides | - | 180 - 220 | - | 91 - 96 | - | [11] |
| RTSLN | GMS | - | 254.2 - 863.4 | - | 53 - 78 | - | [10] |
| Lipid Nanocarriers | Precirol® ATO 5 | Tween® 80 | 79.31 ± 4.82 | -6.89 ± 3.29 | 81.29 ± 1.11 | 4.41-fold | [7] |
Experimental Workflow: SLN Development
Caption: Workflow for the development and evaluation of Solid Lipid Nanoparticles (SLNs).
Protocol: Preparation of Rosuvastatin SLNs by Hot Homogenization
This protocol is based on methodologies described for preparing Rosuvastatin-loaded SLNs.[4][11]
Materials:
-
Rosuvastatin Calcium
-
Solid Lipid (e.g., Tristearin, Glyceryl Monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Distilled water
-
Organic solvent (optional, e.g., acetone)
Equipment:
-
Magnetic stirrer with hot plate
-
High-speed homogenizer
-
Probe sonicator
-
Water bath
-
Particle size analyzer
-
Centrifuge
Procedure:
-
Preparation of Lipid Phase: Accurately weigh the solid lipid (e.g., Tristearin) and Rosuvastatin Calcium. Place them in a beaker and heat on a water bath to 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188) in distilled water. Heat the aqueous phase to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a high-speed homogenizer (e.g., 8000 rpm) for 15-30 minutes. This creates a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the coarse emulsion to high-intensity probe sonication for 5-15 minutes to reduce the particle size to the nanometer range. The sonication process should be carried out in an ice bath to prevent lipid recrystallization and drug degradation.
-
Cooling and SLN Formation: Allow the resulting nanoemulsion to cool down to room temperature or in an ice bath under gentle stirring. The lipid will recrystallize and solidify, forming the SLNs.
-
Purification (Optional): To remove excess surfactant and unentrapped drug, the SLN dispersion can be centrifuged or subjected to dialysis.
-
Characterization:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Analyze the SLN dispersion using a Zetasizer.
-
Entrapment Efficiency (%EE): Separate the unentrapped drug from the SLNs by ultracentrifugation. Measure the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). Calculate %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release: Perform in vitro release studies using a dialysis bag method in different pH buffers (e.g., 0.1N HCl and pH 6.8 phosphate (B84403) buffer) to simulate gastrointestinal conditions.[4][11]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Application Note
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[13] This in-situ nanoemulsion formation presents the drug in a solubilized state with a large interfacial area, which can significantly enhance its dissolution and absorption.[14] For Rosuvastatin, a BCS Class II drug, SNEDDS formulations have been shown to dramatically improve the dissolution rate and oral bioavailability.[15][16] Optimized SNEDDS formulations have achieved droplet sizes in the range of 10-140 nm and can increase the relative bioavailability of Rosuvastatin by up to 3.42-fold compared to a pure drug suspension.[8][15]
Data Summary: Rosuvastatin SNEDDS
| Formulation ID | Oil Phase | Surfactant | Co-surfactant | Droplet Size (nm) | Self-emulsification Time (s) | Bioavailability Increase | Reference |
| F3 | Captex 810D | Solutol HS15 / Acconon MC8 | - | 139 | 20 | - | [13] |
| Optimized SNEDDS | Capmul MCM EP | Tween 20 | Transcutol P | 14.91 | 16 | - | [14] |
| F9 | Las / Maisine 35-1 | Tween 20 | - | 10.9 - 55.6 | - | - | [15] |
| S-SNEDDS B4 | Garlic oil / Stepan-Mild® GCC | Tween 80 | PEG 400 | - | - | 2.38-fold (vs. market) 3.42-fold (vs. suspension) | [8] |
| CN 7 | Cinnamon oil (30%) | Labrasol (60%) | Capmul MCM C8 (10%) | 122 | - | 2.45-fold (vs. suspension) | [17] |
| Ros SNEDDS | - | - | - | - | - | 1.7-fold (vs. substance) | [16] |
Logical Relationship: SNEDDS Formulation Strategy
Caption: Strategy for the systematic development and optimization of a SNEDDS formulation.
Protocol: Formulation and Evaluation of Rosuvastatin SNEDDS
This protocol is a synthesis of methods used in the development of Rosuvastatin SNEDDS.[14][15][17]
Materials:
-
Rosuvastatin Calcium
-
Oils (e.g., Capmul MCM EP, Cinnamon oil, Garlic oil)
-
Surfactants (e.g., Tween 20, Tween 80, Labrasol)
-
Co-surfactants (e.g., Transcutol P, PEG 400)
Equipment:
-
Vortex mixer
-
Water bath shaker
-
UV-Vis spectrophotometer or HPLC
-
Particle size analyzer
-
Dissolution testing apparatus
Procedure:
-
Screening of Excipients:
-
Determine the solubility of Rosuvastatin in various oils, surfactants, and co-surfactants.
-
Add an excess amount of the drug to a known volume of the excipient in a vial.
-
Shake the vials in a water bath shaker for 48-72 hours to reach equilibrium.
-
Centrifuge the samples and quantify the amount of dissolved drug in the supernatant using a suitable analytical method.
-
Select the excipients that show the highest solubility for the drug.[14]
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of mixtures with varying ratios of the selected oil, surfactant, and co-surfactant (S/CoS mix).
-
For each mixture, visually observe the formation of a nanoemulsion upon titration with water under gentle agitation.
-
Identify the nanoemulsion region on the ternary phase diagram, which represents the range of compositions that form stable nanoemulsions.
-
-
Preparation of Rosuvastatin-Loaded SNEDDS:
-
Select formulations from the nanoemulsion region of the phase diagram.
-
Accurately weigh the components (oil, surfactant, co-surfactant) into a glass vial.
-
Add the required amount of Rosuvastatin to the mixture.
-
Vortex the mixture until the drug is completely dissolved and a clear, homogenous liquid is formed.
-
-
Characterization and Optimization:
-
Self-Emulsification Time: Add a specific amount of the SNEDDS formulation (e.g., 1 mL) to a specific volume of water (e.g., 250 mL) in a beaker with gentle stirring. Record the time taken for the formulation to form a homogenous nanoemulsion.[13][14]
-
Droplet Size Analysis: Dilute the SNEDDS with water and measure the globule size, PDI, and zeta potential using a particle size analyzer.
-
Thermodynamic Stability: Subject the formulations to centrifugation and freeze-thaw cycles to assess their physical stability.
-
In Vitro Dissolution: Compare the dissolution profile of the optimized SNEDDS (filled in capsules) with the pure drug or marketed tablet in a standard dissolution apparatus.[14]
-
Transdermal Drug Delivery Systems
Application Note
Transdermal patches offer a non-invasive route for Rosuvastatin administration, which completely bypasses first-pass metabolism and can provide controlled, sustained drug release.[18] This approach can improve patient compliance by reducing dosing frequency.[18] To enhance the penetration of Rosuvastatin through the skin, it can be formulated into nanocarriers, such as niosomes or polymeric nanoparticles, before being incorporated into the patch.[18] A study on a transdermal patch containing Rosuvastatin niosomes reported a controlled release of up to 98.98% over 24 hours.[18] Similarly, a patch loaded with polymeric nanoparticles showed significantly higher skin permeation compared to a patch with the free drug.
Data Summary: Rosuvastatin Transdermal Systems
| Formulation Type | Key Polymers/Components | Key Findings | Reference |
| Niosomal Patch (RN-T6) | Span 60, Cholesterol, HPMC | 98.98% drug release over 24 hours; followed zero-order kinetics. | [18] |
| Polymeric Nanoparticle Patch | Eudragit L100 (nanoparticles), HPMC K15 (patch) | Nanoparticle size: 68.69 nm. Patch showed higher ex-vivo permeation than control. | |
| Nanosuspension Patch (P4) | HPMC K4M, Eudragit | 86.01% in-vitro drug permeation. | [19][20] |
| Conventional Patch (T1) | HPMC, PVP | Exhibited better in vitro drug release compared to other formulations. | [21] |
Protocol: Preparation of Rosuvastatin Nanoparticle-Loaded Transdermal Patch
This protocol is based on the solvent casting method for preparing transdermal patches incorporating nanocarriers.[18]
Part A: Preparation of Rosuvastatin Polymeric Nanoparticles (PNPs)
-
This step should be completed first, using a method like nanoprecipitation to prepare Rosuvastatin-loaded Eudragit L100 nanoparticles as described in the literature.
Part B: Preparation of the Transdermal Patch
Materials:
-
Rosuvastatin-loaded PNP dispersion (from Part A)
-
Film-forming polymer (e.g., HPMC K15)
-
Plasticizer (e.g., Polyethylene Glycol - PEG 200)
-
Solvent (e.g., distilled water)
Equipment:
-
Magnetic stirrer
-
Petri dish or a flat casting surface
-
Oven with controlled temperature
Procedure:
-
Polymer Dispersion: Add the film-forming polymer (e.g., 300 mg HPMC K15) to the prepared Rosuvastatin PNP dispersion (e.g., 11 mL).
-
Mixing: Stir the mixture using a magnetic stirrer at a suitable speed (e.g., 1100 rpm) for approximately 2 hours until the polymer is completely dissolved and a homogenous, viscous solution is formed.
-
Addition of Plasticizer: Add the plasticizer (e.g., PEG 200 to a final concentration of 0.6%) to the solution to improve the flexibility of the patch. Continue mixing for another hour.
-
Casting: Pour the final bubble-free solution into a clean petri dish and allow the solvent to evaporate slowly at a controlled temperature (e.g., 40°C) in an oven for 24 hours.
-
Drying and Removal: Once dried, the patch can be carefully removed from the casting surface.
-
Evaluation:
-
Physical Appearance: Visually inspect the patch for clarity, smoothness, and flexibility.
-
Thickness and Weight Uniformity: Measure the thickness at different points using a micrometer and weigh individual patches to check for uniformity.
-
Folding Endurance: Repeatedly fold the patch at the same place until it breaks. The number of folds is the folding endurance value.
-
In Vitro Release/Ex Vivo Permeation: Conduct drug release studies using a Franz diffusion cell with a suitable membrane (e.g., cellulose (B213188) or rat skin) to evaluate the rate of drug permeation from the patch.
-
Other Dissolution Enhancement Techniques
Application Note
Besides lipid-based nanosystems, other methods have been successfully employed to enhance the dissolution of Rosuvastatin.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[22][23][24] By preparing solid dispersions of Rosuvastatin with hydrophilic polymers like PVP K30 or β-cyclodextrin using methods such as spray drying or solvent evaporation, the drug can be converted to an amorphous state, leading to a significant increase in its solubility and dissolution rate.[22][23][24] One study found that a solid dispersion with PVP K30 prepared by spray drying resulted in 98.96% drug release in 60 minutes.[22][24]
-
Liquisolid Compacts: This method involves converting a liquid medication (a solution or suspension of the drug in a non-volatile solvent) into a dry, free-flowing, and compressible powder by blending with selected carriers and coating materials. This technique increases the wetted surface area of the drug and has been shown to significantly enhance the dissolution rate of Rosuvastatin compared to directly compressed tablets.[25][26]
Experimental Workflow: Solid Dispersion Development
Caption: General workflow for developing and evaluating solid dispersions to enhance drug solubility.
Protocol: Preparation of Rosuvastatin Solid Dispersion by Solvent Evaporation
This protocol is based on methods for enhancing Rosuvastatin dissolution.[22][23][24]
Materials:
-
Rosuvastatin Calcium
-
Hydrophilic carrier (e.g., PVP K30, β-cyclodextrin)
-
Common solvent (e.g., methanol:acetone 1:1 mixture)
Equipment:
-
Magnetic stirrer
-
Rotary evaporator or water bath
-
Sieve
-
Dissolution testing apparatus
Procedure:
-
Selection of Ratio: Select the desired drug-to-carrier ratio (e.g., 1:1, 1:5).
-
Dissolution: Accurately weigh Rosuvastatin and the hydrophilic carrier and dissolve them in a suitable common solvent (e.g., methanol:acetone) in a beaker with constant stirring until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by heating on a water bath at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Drying and Pulverization: Dry the resulting solid mass in an oven to remove any residual solvent. Pulverize the dried mass using a mortar and pestle.
-
Sieving: Pass the pulverized powder through a sieve (e.g., 60#) to obtain a uniform particle size.
-
Evaluation:
-
Drug Content: Determine the drug content of the prepared solid dispersion to ensure uniformity.
-
Characterization: Analyze the solid dispersion using FTIR and DSC to check for drug-carrier interactions and assess the physical state of the drug (crystalline or amorphous).[22]
-
In Vitro Dissolution: Perform dissolution studies in a suitable medium (e.g., pH 6.8 phosphate buffer) and compare the release profile with that of the pure drug.[22]
-
References
- 1. jetir.org [jetir.org]
- 2. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosuvastatin Calcium Loaded Novel Nano Delivery Systems for Enhanced Oral Bioavailability | Scholars Middle East Publishers [saudijournals.com]
- 4. Preparation, Characterization and In vivo Evaluation of Rosuvastatin Calcium Loaded Solid Lipid Nanoparticles | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of rosuvastatin flexible lipid-based nanoparticles: promising nanocarriers for improving intestinal cells cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. ijlpr.com [ijlpr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improved Oral Delivery of Rosuvastatin by Using Self Nanoemulsifying Drug Delivery System | Scientific.Net [scientific.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Design and Characterization of Self-Nanoemulsifying Drug Delivery Systems of Rosuvastatin | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. Self Nanoelmusifying Drug Delivery System of Rosuvastatin: Bioavailability Evaluation and In vitro - In vivo Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Self nanoemulsifying drug delivery system (SNEDDS) of rosuvastatin calcium: design, formulation, bioavailability and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. eurekaselect.com [eurekaselect.com]
- 21. rjptonline.org [rjptonline.org]
- 22. scispace.com [scispace.com]
- 23. ijpsr.com [ijpsr.com]
- 24. jpsionline.com [jpsionline.com]
- 25. Dissolution Enhancement of Rosuvastatin Calcium by Liquisolid Compact Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
UHPLC method for analyzing Rosuvastatin and its impurities in tablets
An Application Note on the UHPLC Method for Analyzing Rosuvastatin (B1679574) and its Impurities in Tablets
Introduction
Rosuvastatin is a statin medication used to treat high cholesterol and prevent cardiovascular disease.[1][2] The manufacturing process and storage of Rosuvastatin can lead to the formation of various impurities, which must be monitored to ensure the safety and efficacy of the final drug product.[3][4] This application note details a robust, stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method for the rapid and simultaneous determination of Rosuvastatin and its related substances as listed in the European Pharmacopoeia (EP).[2][4] The method is validated according to the International Conference on Harmonization (ICH) guidelines and is suitable for routine quality control analysis in pharmaceutical laboratories.[1][2]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A UHPLC system equipped with a photodiode array (PDA) detector is recommended. The chromatographic separation is achieved on an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[1][4]
Table 1: UHPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[1][4] |
| Mobile Phase | Isocratic: Methanol (B129727) and 0.025% Trifluoroacetic Acid (TFA) in Water (45:55 v/v)[4] |
| Flow Rate | 0.5 mL/min[4] |
| Column Temperature | 55 °C[4] |
| UV Detection | 240 nm[4] |
| Injection Volume | 1.0 - 5.0 µL |
| Run Time | < 15 minutes[2][4] |
Preparation of Solutions
-
Diluent: A mixture of water, acetonitrile, and methanol (40:50:10, v/v/v) can be used.[5]
-
Standard Stock Solution (Rosuvastatin): Accurately weigh and dissolve approximately 10 mg of Rosuvastatin Calcium reference standard in the diluent in a 10 mL volumetric flask to obtain a concentration of about 1 mg/mL.[6]
-
Impurity Stock Solution: Prepare a stock solution containing known impurities (e.g., Impurity A, B, C, D) at a concentration of approximately 0.1 mg/mL each in the diluent.
-
System Suitability Solution (SSS): Spike the Standard Stock Solution with the Impurity Stock Solution to achieve a final concentration where impurities are at the specification level (e.g., 0.1% of the Rosuvastatin concentration).
-
Sample Solution (Tablets):
-
Transfer a portion of the powder equivalent to 10 mg of Rosuvastatin into a 10 mL volumetric flask.[6][7]
-
Add approximately 7 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[6]
-
Allow the solution to cool to room temperature and make up the volume with the diluent.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.[7]
Forced Degradation (Stress Testing) Protocol
To ensure the method is stability-indicating, forced degradation studies are performed on the drug product.[8][9] Rosuvastatin is known to be sensitive to acidic and oxidative conditions.[5][8]
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 80°C for 30 minutes. Cool and neutralize with 0.1 N NaOH before analysis.[9]
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 80°C for 30 minutes. Cool and neutralize with 0.1 N HCl before analysis.[9]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 2 hours.[9]
-
Thermal Degradation: Expose the solid tablet powder to heat at 105°C for 10 days in a dry-heat oven.[10]
-
Photolytic Degradation: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
Method Validation Summary
The UHPLC method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1][2] Key validation parameters are summarized below.
Specificity
The method demonstrated excellent specificity. The chromatograms of the stressed samples showed that the degradation products did not interfere with the peak of Rosuvastatin or its known impurities, confirming the stability-indicating nature of the assay.[5][11]
Linearity
Linearity was assessed by analyzing solutions at several concentrations.
Table 2: Linearity and Range
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Rosuvastatin | 0.5 - 250 | > 0.999[7][9] |
| Impurity A | 0.1 - 1.5 | > 0.999 |
| Impurity C | 0.1 - 1.5 | > 0.999 |
Limits of Detection (LOD) and Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
Table 3: LOD and LOQ Values
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Rosuvastatin | ~0.02 | ~0.06[11] |
| Impurities | ~0.05 | ~0.15 |
Accuracy
Accuracy was evaluated by performing recovery studies on a placebo spiked with known amounts of Rosuvastatin and its impurities at three concentration levels.
Table 4: Accuracy (Recovery %)
| Analyte | Spiking Level | Mean Recovery (%) |
| Rosuvastatin | 70%, 100%, 130% | 98.0 - 102.0[7] |
| Impurities | 50%, 100%, 150% | 95.0 - 105.0 |
Precision
Precision was determined through repeatability (intra-day) and intermediate precision (inter-day) studies, with the results expressed as the relative standard deviation (%RSD).
Table 5: Precision (%RSD)
| Parameter | Rosuvastatin (%RSD) | Impurities (%RSD) |
| Repeatability (Intra-day) | < 2.0%[7] | < 5.0% |
| Intermediate Precision (Inter-day) | < 2.0%[7] | < 5.0% |
Experimental Workflow
The overall analytical workflow, from sample receipt to final reporting, is illustrated in the diagram below.
Conclusion
The described UHPLC method is simple, rapid, selective, and highly efficient for the quantitative analysis of Rosuvastatin and the separation of all its organic impurities listed in the European Pharmacopoeia.[1][4] The isocratic method allows for a short run time of less than 15 minutes, significantly increasing sample throughput.[2][4] Validation results confirm that the method is linear, accurate, and precise, making it well-suited for routine quality control and stability studies of Rosuvastatin in tablet formulations.[2][8]
References
- 1. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel validated UHPLC method for the estimation of rosuvastatin and its complete impurity profile in tablet formulations [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pharmascholars.com [pharmascholars.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Trace impurity quantification and degradation identification in rosuvastatin. [wisdomlib.org]
- 9. Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Improving the low bioavailability of Rosuvastatin calcium in formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the low bioavailability of Rosuvastatin calcium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development.
Rosuvastatin calcium, a BCS Class II drug, exhibits low aqueous solubility, which contributes to its poor oral bioavailability of approximately 20%.[1][2][3][4][5][6][7] This guide explores various formulation strategies to overcome this limitation, including solid dispersions, nanoparticle systems, and fast-dissolving films.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.
Solid Dispersions
Question: My solid dispersion formulation is not showing a significant improvement in the dissolution rate of Rosuvastatin calcium. What could be the issue?
Answer: Several factors could be contributing to this issue:
-
Inadequate Polymer Selection: The chosen hydrophilic carrier may not be optimal for Rosuvastatin calcium. Polymers like PEG 4000, Poloxamer 407, HPMC, and Eudragit L-100 have shown success in enhancing its dissolution.[8][9][10]
-
Incorrect Drug-to-Polymer Ratio: The ratio of Rosuvastatin calcium to the polymer is crucial. Studies have shown that increasing the polymer concentration, for instance to a 1:4 or 1:7 drug-to-polymer ratio, can maximize solubility and dissolution.[8][10][11]
-
Suboptimal Preparation Method: The method used to prepare the solid dispersion (e.g., fusion, solvent evaporation, kneading) can significantly impact its performance.[8][10][12][13] The solvent evaporation method, for example, has been shown to produce solid dispersions with a remarkable increase in solubility.[12]
-
Crystallinity of the Drug: The drug may not have been converted to its amorphous form within the polymer matrix. Characterization using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can confirm the physical state of Rosuvastatin calcium in your formulation.[12][14]
Question: The drug content in my prepared solid dispersions is not uniform. How can I improve this?
Answer: Uniform drug content is essential for dosage accuracy. To improve uniformity:
-
Ensure Homogeneous Mixing: Thoroughly mix the drug and carrier before and during the preparation process. For the fusion method, continuous stirring during melting and cooling is critical.[8] For the solvent evaporation method, ensure the drug and carrier are completely dissolved in a common solvent before evaporation.[15]
-
Optimize Particle Size: Sieving the final solid dispersion can help achieve a homogenous particle size distribution.[8]
-
Method of Preparation: The kneading technique has also been shown to produce solid dispersions with uniform drug content.[10]
Nanoparticle Formulations (Polymeric, SLNs, NLCs)
Question: The particle size of my Rosuvastatin calcium nanoparticles is too large and shows a high polydispersity index (PDI). What can I do?
Answer: Controlling particle size and achieving a narrow PDI is crucial for the performance of nanoparticles. Consider the following:
-
Stabilizer Concentration: The type and concentration of the stabilizer are critical. For instance, in wet milling, 10% PVP was found to be effective in producing stable nanoparticles with a small particle size.[2][5][16]
-
Homogenization Parameters: For high-pressure homogenization, optimizing the pressure and number of cycles is essential.
-
Lipid and Surfactant Concentration (for SLNs/NLCs): The amount of lipid and surfactant concentration directly impacts particle size. A Design of Experiments (DoE) approach can help in optimizing these variables to achieve the desired particle size.[17] Increasing the surfactant amount and decreasing the carrier amount has been shown to decrease the mean particle size.[3]
Question: My nanoparticle formulation is showing low entrapment efficiency (%EE). How can I improve it?
Answer: To enhance the entrapment efficiency of Rosuvastatin calcium in your nanoparticles:
-
Optimize Formulation Composition: The choice of lipids and surfactants in SLNs and NLCs can significantly affect %EE. For example, solid lipid nanoparticles prepared with Apifil (solid lipid) and Maisine (liquid lipid) have demonstrated high entrapment efficiencies.[18]
-
Method of Preparation: The preparation method plays a vital role. The double emulsion solvent evaporation homogenization technique has been successfully used to prepare Rosuvastatin calcium-loaded SLNs with good entrapment efficiency.[17]
-
Drug-Lipid Interaction: Ensure favorable interactions between the drug and the lipid matrix. The hydrophobicity of the drug and the lipid can influence encapsulation.
Question: My nanosuspension is aggregating over time. What is causing this and how can I prevent it?
Answer: Aggregation in nanosuspensions is often due to Ostwald ripening, where smaller particles dissolve and redeposit onto larger particles.[5] To prevent this:
-
Use of Stabilizers: The addition of stabilizers is crucial for the physical stability of nanosuspensions.[5] Polymers like HPMC and PVP, and surfactants like Tween 80 and Pluronic F-127, can be used to coat the surface of the nanoparticles and provide steric or electrostatic stabilization.[16]
-
Zeta Potential: Aim for a high absolute zeta potential value (typically > |30| mV) to ensure sufficient electrostatic repulsion between particles.[16]
-
Lyophilization: Freeze-drying the nanosuspension into a powder form can improve long-term stability.[16]
Frequently Asked Questions (FAQs)
What is the rationale behind using formulation strategies to improve the bioavailability of Rosuvastatin calcium?
Rosuvastatin calcium is a BCS Class II drug, meaning it has high permeability but low solubility.[4][10][19] Its oral bioavailability is only about 20% due to its poor aqueous solubility and significant first-pass metabolism.[1][2][3][4][5][6][7] By enhancing its solubility and dissolution rate, more of the drug can be absorbed in the gastrointestinal tract, leading to improved bioavailability and therapeutic efficacy.
Which formulation strategy is the most effective for Rosuvastatin calcium?
The effectiveness of a formulation strategy can depend on the desired release profile and other specific requirements. However, several approaches have shown significant success:
-
Solid Dispersions: Have demonstrated a remarkable increase in solubility and dissolution rate. For example, a solid dispersion with Eudragit EPO resulted in a 71.88-fold increase in solubility and 92% drug release in the first 5 minutes.[12]
-
Nanoparticles: Formulations like nanoparticles stabilized with 10% PVP have shown an 8.2-fold increase in Cmax and a 21.1-fold increase in AUC compared to the pure drug.[2] In-situ forming nanovesicular systems have also been shown to triple the oral bioavailability.[3]
-
Fast-Dissolving Films (FDFs): An optimized FDF of Rosuvastatin displayed a significantly faster Tmax (2 hours vs. 4 hours for the marketed tablet) and a higher Cmax.[4][20]
What are the key in-vitro characterization techniques for these formulations?
-
Solubility Studies: To determine the saturation solubility of the drug in various media.[12]
-
In-vitro Dissolution Studies: To assess the drug release profile from the formulation, typically using a USP dissolution apparatus.[8][12][15][21]
-
Solid-State Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To check for drug-excipient compatibility.[12][14]
-
Differential Scanning Calorimetry (DSC): To determine the physical state (crystalline or amorphous) of the drug in the formulation.[12][14]
-
X-ray Powder Diffraction (XRPD): To confirm the crystalline or amorphous nature.[12][14]
-
-
For Nanoparticles:
Are there any stability concerns with these advanced formulations?
Yes, stability can be a concern. For instance, amorphous solid dispersions have a tendency to recrystallize over time, which can negate the solubility enhancement. Nanoparticle formulations can be prone to aggregation. Therefore, comprehensive stability studies under accelerated conditions are essential to ensure the long-term efficacy of the developed formulation.[17] The use of appropriate stabilizers and storage conditions is critical.[22]
Quantitative Data Summary
Table 1: Solubility Enhancement of Rosuvastatin Calcium in Various Formulations
| Formulation Type | Carrier/Stabilizer | Solubility (µg/mL) | Fold Increase | Reference |
| Pure Drug (in phosphate (B84403) buffer) | - | 14.54 ± 1.58 | - | [8] |
| Solid Dispersion (1:4 drug:polymer) | Poloxamer 407 | 54.53 ± 2.05 | ~3.75 | [11] |
| Solid Dispersion (RSE-2) | Eudragit EPO | - | 71.88 | [12] |
Table 2: In-Vitro Dissolution of Rosuvastatin Calcium from Different Formulations
| Formulation Type | Key Excipients | Time (min) | Cumulative Drug Release (%) | Reference |
| Untreated Rosuvastatin Calcium | - | 60 | 58.25 ± 1.62 | [2] |
| Nanoparticles | 10% PVP | 60 | 72.08 ± 8.2 | [2] |
| Solid Dispersion (RSE-2) | Eudragit EPO | 5 | 92 | [12] |
| Orodispersible Film | Solid Dispersion (1:4 with Poloxamer 407) | 10 | 99.06 ± 0.40 | [11] |
Table 3: Pharmacokinetic Parameters of Rosuvastatin Calcium Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Improvement | Reference |
| Untreated Drug | 9.2 | - | - | - | [16] |
| Nanoparticles (10% PVP) | 82.35 | 2 | - | 21.1-fold (AUC) | [2][16] |
| Marketed Tablet | 940 ± 17 | 4 | - | - | [4][20] |
| Fast-Dissolving Film (FDF) | 1540 ± 44 | 2 | - | 32.5% | [4][20] |
| In-Situ Forming Nanovesicular System (OFA) | - | - | - | 3-fold | [3] |
Experimental Protocols
Preparation of Solid Dispersion by Fusion Method
-
Accurately weigh Rosuvastatin calcium and a hydrophilic carrier (e.g., PEG 4000 or Poloxamer 407) in the desired ratio (e.g., 1:1, 1:2, 1:3, 1:4).[8]
-
Physically mix the drug and carrier.
-
Heat the mixture on a water bath until it melts completely.
-
Maintain continuous stirring during melting and subsequent cooling on an ice bath to ensure homogeneity.
-
The resulting solid mass is then crushed, pulverized, and sieved to obtain a uniform particle size.[8]
Preparation of Nanoparticles by Wet Milling Technique
-
Prepare a suspension of Rosuvastatin calcium in an aqueous solution containing a stabilizer (e.g., 10% PVP).
-
Introduce the suspension into a planetary ball mill.
-
Use milling balls of a specific size (e.g., 0.1 mm).
-
Mill the suspension at a defined speed (e.g., 800 rpm) for a set number of cycles (e.g., 3 cycles of 10 minutes each).[16]
-
The resulting nanosuspension can be freeze-dried to obtain nanoparticles in a powder form.[16]
In-Vitro Dissolution Study
-
Use a USP Dissolution Apparatus I (basket) or II (paddle).
-
The dissolution medium is typically 900 mL of a buffered solution (e.g., phosphate buffer pH 6.8 or simulated salivary fluid pH 6.8).[8][15]
-
Maintain the temperature at 37 ± 0.5 °C and the stirring speed at a specified rate (e.g., 50 or 75 rpm).[8][15]
-
Place a precisely weighed amount of the formulation (equivalent to a specific dose of Rosuvastatin calcium) in the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals and replace with an equal volume of fresh medium to maintain sink conditions.[21]
-
Filter the samples and analyze the drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry at the predetermined λmax (e.g., 246 nm).[8]
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of Rosuvastatin calcium.
Caption: Troubleshooting logic for addressing low dissolution rates in Rosuvastatin calcium formulations.
References
- 1. jetir.org [jetir.org]
- 2. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign | PLOS One [journals.plos.org]
- 3. Tripling the Bioavailability of Rosuvastatin Calcium Through Development and Optimization of an In-Situ Forming Nanovesicular System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Enhancing Pharmacokinetics and Pharmacodynamics of Rosuvastatin Calcium through the Development and Optimization of Fast-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fabrication and characterization of orodispersible films loaded with solid dispersion to enhance Rosuvastatin calcium bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. Fabrication and characterization of orodispersible films loaded with solid dispersion to enhance Rosuvastatin calcium bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
- 14. [PDF] Dissolution Enhancement of Rosuvastatin Calcium by Liquisolid Compact Technique | Semantic Scholar [semanticscholar.org]
- 15. jpsionline.com [jpsionline.com]
- 16. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 19. ymerdigital.com [ymerdigital.com]
- 20. researchgate.net [researchgate.net]
- 21. Dissolution Enhancement of Rosuvastatin Calcium by Liquisolid Compact Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jpionline.org [jpionline.org]
Technical Support Center: Overcoming Challenges in Rosuvastatin Calcium Tablet Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation of Rosuvastatin (B1679574) calcium tablets.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Stability and Degradation
Question: My Rosuvastatin calcium tablets are showing significant degradation upon stability testing. What are the likely causes and how can I improve the stability?
Answer: Rosuvastatin calcium is susceptible to degradation under acidic conditions, as well as in the presence of moisture and light.[1][2] The primary degradation pathways involve the formation of a lactone impurity through intramolecular esterification and oxidation products.[1][3]
Troubleshooting Steps:
-
Control Microenvironmental pH: The acidic functional group in Rosuvastatin can catalyze its own degradation to the lactone form.[1] Incorporating alkalizing agents into the formulation can create a more stable, neutral to alkaline microenvironment around the drug substance.
-
Recommended Stabilizers: Inorganic salts of multivalent metals, such as tribasic calcium phosphate (B84403), have been shown to be effective in stabilizing Rosuvastatin calcium.[2] Natural polymers like chitosan (B1678972) have also demonstrated a stabilizing effect.[1]
-
-
Moisture Protection: Due to its hygroscopic nature, moisture can accelerate degradation.
-
Formulation Strategies: Utilize excipients with low moisture content.
-
Processing Environment: Maintain a low-humidity environment during manufacturing.
-
Packaging: Employ packaging with high moisture barrier properties, such as alu-alu blisters.
-
-
Light Protection: Rosuvastatin is sensitive to light.
-
Manufacturing: Conduct manufacturing processes under controlled lighting conditions.
-
Tablet Coating: Apply an opaque film coating to the tablets to provide a light barrier.
-
2. Poor Solubility and Dissolution Rate
Question: I am observing a low and variable dissolution rate for my Rosuvastatin calcium tablets. What strategies can I employ to enhance dissolution?
Answer: Rosuvastatin calcium is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4][5][6] Its poor aqueous solubility is a primary obstacle to achieving satisfactory dissolution and, consequently, bioavailability, which is estimated to be around 20%.[4][5][7]
Troubleshooting & Enhancement Strategies:
-
Polymorph Selection: Rosuvastatin calcium can exist in various crystalline forms and an amorphous form. The amorphous form is generally more soluble than the crystalline forms and can lead to a faster dissolution rate.[8]
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution. Techniques like micronization or nanocrystal technology can be employed.[9]
-
Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at a molecular level, which can significantly enhance the dissolution rate.[7][10][11]
-
Carriers: Water-soluble carriers like Polyethylene Glycol (PEG) 4000, Polyvinylpyrrolidone (PVP) K30, and β-cyclodextrin have been used effectively.[7]
-
Preparation Methods: Techniques include melting, solvent evaporation, and spray drying.[7][10] The spray drying method with PVP K30 has shown to provide the fastest dissolution.[7]
-
-
Use of Solubilizing Agents: Incorporating wetting agents or solubilizers like sodium lauryl sulfate (B86663) (SLS) in the formulation can improve the wettability of the drug particles and enhance dissolution.[12]
-
Liquisolid Compacts: This technique involves converting a liquid medication (drug dissolved in a non-volatile solvent) into a compressible powder, which can enhance the dissolution rate.[13]
Data Presentation: Comparative Dissolution Enhancement
Table 1: Effect of Formulation Strategy on Rosuvastatin Dissolution
| Formulation Strategy | Carrier/Method | Dissolution Medium | Time (min) | % Drug Release | Reference |
| Solid Dispersion | PVP K30 (Spray Drying) | pH 6.8 Phosphate Buffer | 60 | 98.96% | [7] |
| Solid Dispersion | PEG 4000 (Melting) | pH 6.8 Phosphate Buffer | 60 | ~85% (estimated from graph) | [7] |
| Immediate Release Tablet | Superdisintegrants (e.g., Crospovidone) | pH 6.8 Phosphate Buffer | 15 | >85% | [2][14] |
| Liquisolid Compact | N/A | Distilled Water | 30 | ~95% | [13] |
| Direct Compression | N/A | Distilled Water | 30 | ~55% | [13] |
Experimental Protocols
1. Protocol for Drug-Excipient Compatibility Study using DSC & FTIR
-
Objective: To assess the physicochemical compatibility of Rosuvastatin calcium with selected excipients.
-
Methodology:
-
Sample Preparation: Prepare physical mixtures of Rosuvastatin calcium and each excipient in a 1:1 ratio by simple blending.
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample (pure drug, pure excipient, or physical mixture) into an aluminum pan and seal it.
-
Place the pan in the DSC instrument. An empty sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C) under a nitrogen atmosphere.
-
Record the thermograms and observe for any changes in the melting endotherm of the drug, such as shifting, broadening, or disappearance, which would indicate a potential interaction.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Mix the sample with dry potassium bromide (KBr) in a 1:100 ratio.
-
Compress the mixture into a thin pellet using a hydraulic press.
-
Place the pellet in the FTIR spectrometer.
-
Scan the sample over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Analyze the resulting spectra for the disappearance of characteristic peaks of the drug or the appearance of new peaks in the physical mixture, which would suggest a chemical interaction.[15][16]
-
-
2. Protocol for Stability-Indicating RP-HPLC Method
-
Objective: To quantify Rosuvastatin calcium and its degradation products in tablet formulations.
-
Methodology:
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Rosuvastatin calcium reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or a water-acetonitrile mixture) to prepare a stock solution.[18][20]
-
Perform serial dilutions with the mobile phase to obtain a working standard solution of a known concentration (e.g., 10 µg/mL).
-
-
Sample Solution Preparation:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Rosuvastatin calcium and transfer it to a volumetric flask.[18]
-
Add a suitable solvent, sonicate to dissolve the drug, and make up the volume.
-
Filter the solution and dilute it with the mobile phase to the same concentration as the working standard solution.[18]
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and calculate the drug content and the percentage of impurities based on the peak areas.
-
-
Visualizations
References
- 1. jpionline.org [jpionline.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Design, development, and characterization of amorphous rosuvastatin calcium tablets | PLOS One [journals.plos.org]
- 6. Enhancing Pharmacokinetics and Pharmacodynamics of Rosuvastatin Calcium through the Development and Optimization of Fast-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpsionline.com [jpsionline.com]
- 8. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. ymerdigital.com [ymerdigital.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Dissolution Enhancement of Rosuvastatin Calcium by Liquisolid Compact Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jmpas.com [jmpas.com]
- 15. Compatibility Study and Solid Dose Formulation of Rosuvastatin Calcium [article.innovationforever.com]
- 16. researchgate.net [researchgate.net]
- 17. sphinxsai.com [sphinxsai.com]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. saudijournals.com [saudijournals.com]
Navigating Rosuvastatin Drug-Drug Interactions: A Technical Support Center for Researchers
For Researchers, Scientists, and Drug Development Professionals.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective management of drug-drug interactions (DDIs) with Rosuvastatin (B1679574) in experimental settings. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug-drug interactions with rosuvastatin?
A1: Rosuvastatin DDIs are primarily driven by the inhibition of uptake and efflux transporters, rather than metabolic enzymes. The key players are:
-
Organic Anion Transporting Polypeptide 1B1 (OATP1B1): This uptake transporter is crucial for the hepatic uptake of rosuvastatin. Inhibition of OATP1B1 by other drugs can significantly increase rosuvastatin plasma concentrations.[1]
-
Breast Cancer Resistance Protein (BCRP): This efflux transporter, present in the intestine and liver, limits the absorption and facilitates the biliary excretion of rosuvastatin. Inhibition of BCRP can lead to increased rosuvastatin bioavailability.[2][3]
-
Cytochrome P450 2C9 (CYP2C9): Rosuvastatin is only minimally metabolized by CYP2C9 (approximately 10%).[1] Therefore, interactions with CYP2C9 inhibitors or inducers have a less pronounced effect compared to transporter-mediated interactions.
Q2: Which drugs are most likely to cause significant interactions with rosuvastatin in my experiments?
A2: Based on their mechanisms, the following classes of drugs are of high concern for significant DDIs with rosuvastatin:
-
Cyclosporine: A potent inhibitor of OATP1B1.
-
Protease Inhibitors (e.g., atazanavir, ritonavir, lopinavir): These drugs can inhibit both OATP1B1 and BCRP.[1][2]
-
Gemfibrozil: This fibrate inhibits OATP1B1-mediated uptake of rosuvastatin.
-
Clopidogrel: This antiplatelet agent and its metabolites can inhibit BCRP.
-
Certain Antifungals (e.g., itraconazole): While primarily known as CYP3A4 inhibitors, some can also affect transporters.
Q3: I am observing a discrepancy between my in vitro and in vivo results for a potential DDI with rosuvastatin. What could be the reason?
A3: Discrepancies between in vitro and in vivo DDI studies are common and can arise from several factors:
-
Complex Interplay of Transporters: In vitro systems often isolate a single transporter, while in vivo, multiple transporters (e.g., OATP1B1, OATP1B3, BCRP, MRP2) contribute to rosuvastatin's disposition.[4] An inhibitor might have different potencies against these transporters, leading to a net effect in vivo that is not captured in a single-transporter assay.
-
Metabolites of the Interacting Drug: The parent drug might be a weak inhibitor in vitro, but a metabolite formed in vivo could be a potent inhibitor of rosuvastatin's transport.
-
Concentrations at the Site of Interaction: The unbound concentration of the inhibitor at the intestinal lumen or the hepatic sinusoid in vivo may be different from the nominal concentrations used in in vitro assays.
-
Species Differences: Transporter expression and function can differ between the animal species used in preclinical in vivo studies and humans.
Troubleshooting Guides
Troubleshooting In Vitro Transporter Assays
Issue 1: High Variability or Low Signal-to-Noise in OATP1B1-Mediated Rosuvastatin Uptake Assays in HEK293 Cells.
-
Possible Causes:
-
Inconsistent cell monolayer health or density.
-
Suboptimal substrate (rosuvastatin) concentration.
-
Incorrect incubation time.
-
Low transporter expression or activity.
-
Interference from the test compound (e.g., cytotoxicity, non-specific binding).
-
-
Solutions:
-
Cell Culture: Ensure consistent seeding density and monitor cell morphology. Perform regular checks for mycoplasma contamination.
-
Substrate Concentration: Use a rosuvastatin concentration below its Km for OATP1B1 (around 13 µM) to ensure the assay is sensitive to inhibition.[5]
-
Incubation Time: Optimize the incubation time to be within the linear range of uptake. For rosuvastatin and OATP1B1, this is typically short (e.g., 2-5 minutes).[6]
-
Transporter Expression: Regularly verify the expression and function of OATP1B1 in your cell line using a known substrate and inhibitor.
-
Compound-Specific Issues: Assess the cytotoxicity of your test compound at the concentrations used. Evaluate non-specific binding to the plate or cells.
-
Issue 2: Unexpected Results in Caco-2 Bidirectional Transport Assay for BCRP-Mediated Rosuvastatin Efflux.
-
Possible Causes:
-
Poor cell monolayer integrity.
-
Rosuvastatin's low passive permeability.
-
Involvement of other transporters expressed in Caco-2 cells.
-
Low BCRP expression in the Caco-2 clone used.
-
-
Solutions:
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure integrity.
-
Low Permeability: Due to rosuvastatin's low apical-to-basolateral transport, calculating an efflux ratio can be unreliable. It is often more informative to compare the basolateral-to-apical permeability in the presence and absence of a BCRP inhibitor.[7]
-
Multiple Transporters: Use specific inhibitors to dissect the contribution of different transporters (e.g., Ko143 for BCRP, zosuquidar (B1662489) for P-gp).[8]
-
BCRP Expression: Characterize the expression level of BCRP in your Caco-2 cells.
-
Troubleshooting In Vivo Pharmacokinetic Studies
Issue 3: High Variability in Rosuvastatin Pharmacokinetic Parameters in Rats.
-
Possible Causes:
-
Inconsistent oral dosing technique.
-
Stress-induced physiological changes in the animals.
-
Genetic variability within the rat strain.
-
Issues with blood sampling and processing.
-
-
Solutions:
-
Dosing: Ensure consistent gavage technique and vehicle volume. For compounds with poor solubility, formulation is critical.
-
Animal Handling: Acclimatize animals to the experimental procedures to minimize stress.
-
Study Design: Use a sufficient number of animals per group to account for inter-individual variability. Consider a crossover design if feasible.
-
Sample Handling: Process blood samples consistently and store plasma at -80°C. Validate the stability of rosuvastatin in plasma under your storage conditions.
-
Troubleshooting Bioanalysis (LC-MS/MS)
Issue 4: Unexpected Peaks or Poor Peak Shape in LC-MS/MS Analysis of Rosuvastatin.
-
Possible Causes:
-
Carryover from previous injections.
-
Presence of rosuvastatin metabolites (e.g., N-desmethyl rosuvastatin, rosuvastatin lactone).
-
Matrix effects from the biological sample.
-
Suboptimal chromatographic conditions.
-
-
Solutions:
-
Carryover: Implement a robust needle wash protocol in your autosampler using a strong organic solvent.
-
Metabolites: Ensure your chromatographic method can separate rosuvastatin from its known metabolites.
-
Matrix Effects: Optimize your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to minimize matrix components. Use a stable isotope-labeled internal standard.
-
Chromatography: Adjust the mobile phase composition, gradient, and column chemistry to achieve optimal peak shape and resolution.
-
Quantitative Data Summary
Table 1: Michaelis-Menten Constants (Km) of Rosuvastatin for Key Transporters
| Transporter | Experimental System | Km (µM) | Reference |
| OATP1B1 | HEK293 cells | 13 | [5] |
| OATP1B3 | HEK293 cells | 40 | [5] |
| OATP2B1 | HEK293 cells | 2.4 - 13 | [5][9] |
| BCRP | Membrane vesicles | High affinity: 10.8, Low affinity: 307 |
Table 2: IC50 Values of Common Inhibitors against Rosuvastatin Transporters
| Inhibitor | Transporter | Experimental System | IC50 (µM) | Reference |
| Atazanavir | BCRP | Caco-2 cells | 42.2 | [2] |
| Atazanavir | OATP1B1 | HEK293 cells | 0.734 | [2] |
| Lopinavir | BCRP | Caco-2 cells | 15.5 | [2] |
| Lopinavir | OATP1B1 | HEK293 cells | 0.220 | [2] |
| Ritonavir | BCRP | Caco-2 cells | 25.4 | [2] |
| Ritonavir | OATP1B1 | HEK293 cells | 0.497 | [2] |
| Clopidogrel | OATP1B1 | Overexpressing cells | 27.39 | [10] |
| Clopidogrel Carboxylic Acid | BCRP | Membrane vesicles | 5.96 | [10] |
| Estropipate | OATP1B1 | HEK293 cells | 0.05 | [11] |
Table 3: Effect of Co-administered Drugs on Rosuvastatin Pharmacokinetics in Clinical Studies
| Co-administered Drug | Rosuvastatin Dose | Change in Rosuvastatin AUC | Change in Rosuvastatin Cmax |
| Cyclosporine | 10 mg | ↑ 7.1-fold | ↑ 11-fold |
| Atazanavir/Ritonavir | 10 mg | ↑ 3.1-fold | ↑ 7-fold |
| Lopinavir/Ritonavir | 20 mg | ↑ 2.1-fold | ↑ 5-fold |
| Gemfibrozil | 80 mg | ↑ 1.9-fold | ↑ 2.2-fold |
| Erythromycin | 10 mg | ↓ 20% | ↓ 31% |
| Itraconazole | 10 mg or 80 mg | ↑ 1.4-fold | ↑ 1.4-fold |
| Fluconazole | 80 mg | ↑ 1.14-fold | ↑ 1.09-fold |
Experimental Protocols
Protocol 1: OATP1B1-Mediated Rosuvastatin Uptake Assay in HEK293 Cells
-
Cell Culture:
-
Culture HEK293 cells stably expressing OATP1B1 and mock-transfected HEK293 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Seed cells in 24- or 48-well poly-D-lysine coated plates at a density that ensures a confluent monolayer on the day of the experiment.
-
-
Uptake Assay:
-
Wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Pre-incubate the cells with HBSS for 10-15 minutes at 37°C.
-
To assess inhibition, pre-incubate the cells with the test compound or a known inhibitor (e.g., cyclosporine) in HBSS for 15-30 minutes.
-
Initiate the uptake by adding HBSS containing rosuvastatin (e.g., 1 µM) and the test compound/inhibitor.
-
Incubate for a predetermined time within the linear uptake range (e.g., 2 minutes) at 37°C.
-
Terminate the uptake by aspirating the uptake buffer and rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable buffer (e.g., methanol (B129727) or a mild detergent-based buffer).
-
Determine the intracellular rosuvastatin concentration using a validated LC-MS/MS method.
-
Measure the protein concentration in each well to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the OATP1B1-mediated uptake by subtracting the uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells.
-
For inhibition studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Caco-2 Bidirectional Transport Assay for BCRP Interaction
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the TEER.
-
-
Transport Assay:
-
Wash both the apical (AP) and basolateral (BL) sides of the monolayer with pre-warmed transport buffer (e.g., HBSS).
-
Pre-incubate the monolayers with transport buffer for 20-30 minutes at 37°C.
-
To measure AP-to-BL transport, add rosuvastatin to the AP chamber and fresh transport buffer to the BL chamber.
-
To measure BL-to-AP transport, add rosuvastatin to the BL chamber and fresh transport buffer to the AP chamber.
-
To assess inhibition, add the test compound or a known BCRP inhibitor (e.g., Ko143) to both chambers.
-
Take samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
At the end of the experiment, take a sample from the donor chamber.
-
Analyze the concentration of rosuvastatin in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (Papp(BL-AP) / Papp(AP-BL)). An efflux ratio greater than 2 suggests active efflux.
-
Compare the efflux ratio or Papp(BL-AP) in the presence and absence of a BCRP inhibitor to confirm BCRP-mediated transport.
-
Protocol 3: In Vivo Pharmacokinetic DDI Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Study Design (Crossover Design):
-
Period 1: Administer a single oral dose of rosuvastatin (e.g., 10 mg/kg) to each rat.
-
Collect serial blood samples from the tail vein or via a cannula at appropriate time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Washout Period: Allow a washout period of at least one week.
-
Period 2: Administer the inhibitor drug for a specified duration (e.g., multiple doses to reach steady-state). On the last day of inhibitor dosing, co-administer a single oral dose of rosuvastatin.
-
Collect and process blood samples as in Period 1.
-
-
Bioanalysis:
-
Quantify the plasma concentrations of rosuvastatin (and the inhibitor if necessary) using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters of rosuvastatin (AUC, Cmax, Tmax, t1/2) for each period using non-compartmental analysis.
-
Compare the parameters between the two periods to assess the effect of the co-administered drug on rosuvastatin's pharmacokinetics.
-
Visualizations
Caption: Rosuvastatin absorption, metabolism, and excretion pathway.
Caption: Experimental workflow for assessing rosuvastatin DDIs.
Caption: Logical relationship of transporter inhibition and clinical risk.
References
- 1. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic in vitro studies indicate that the clinical drug–drug interactions between protease inhibitors and rosuvastatin are driven by inhibition of intestinal BCRP and hepatic OATP1B1 with minimal contribution from OATP1B3, NTCP and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solitary Inhibition of the Breast Cancer Resistance Protein Efflux Transporter Results in a Clinically Significant Drug-Drug Interaction with Rosuvastatin by Causing up to a 2-Fold Increase in Statin Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of multiple transporters in the hepatobiliary transport of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. Use of transporter knockdown Caco-2 cells to investigate the in vitro efflux of statin drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Evaluation of a Clinically Relevant Drug–Drug Interaction Between Rosuvastatin and Clopidogrel and the Risk of Hepatotoxicity [frontiersin.org]
- 11. Dissecting the Contribution of OATP1B1 to Hepatic Uptake of Statins Using the OATP1B1 Selective Inhibitor Estropipate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting solubility problems of Rosuvastatin calcium in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of Rosuvastatin calcium in aqueous solutions.
Physicochemical Properties of Rosuvastatin Calcium
Rosuvastatin calcium is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[1][2][3] This inherent low solubility is a primary challenge during experimental and formulation studies. Its oral bioavailability is approximately 20%, largely due to its limited solubility and significant first-pass metabolism.[4][5][6]
Table 1: Summary of Rosuvastatin Calcium Physicochemical Properties
| Property | Value | References |
| BCS Class | II | [1][2][3] |
| Molecular Formula | (C₂₂H₂₇FN₃O₆S)₂Ca | [7][8] |
| Molecular Weight | 1001.1 g/mol | [7] |
| Appearance | White to off-white, odorless, crystalline powder | [8][9][10] |
| Melting Point | ~122°C | [10][11] |
| UV Maximum (λmax) | ~241-243 nm | [12][13][14] |
| pKa | Not explicitly found in search results. |
Frequently Asked Questions (FAQs)
Q1: Why is my Rosuvastatin calcium not dissolving in plain water or neutral buffers?
A1: Rosuvastatin calcium's poor aqueous solubility is due to its crystalline structure and its nature as a BCS Class II compound.[2][5] Its solubility is highly dependent on the pH of the medium.
Q2: What is the reported solubility of Rosuvastatin calcium in different solvents?
A2: The solubility of Rosuvastatin calcium varies significantly depending on the solvent and the experimental conditions. It is sparingly soluble in aqueous solutions but shows better solubility in organic solvents and specific buffer systems.[8][13]
Table 2: Reported Solubility of Rosuvastatin Calcium in Various Solvents
| Solvent | Reported Solubility | References |
| Water | 0.33 mg/mL to 1.648 µg/mL (Values vary across studies) | [5][9] |
| Phosphate (B84403) Buffer (pH 6.8) | 0.0081 mg/mL to 4.028 µg/mL | [9][15] |
| Methanol (B129727) | Slightly soluble to soluble | [8][16] |
| Acetonitrile (B52724) | Freely soluble | [8][16] |
| DMSO | ~10 - 20 mg/mL | [13] |
| 0.1N HCl | Increased solubility compared to water | [17] |
| 0.1N NaOH | Used as a solvent for UV analysis | [18] |
Q3: How does pH impact the solubility of Rosuvastatin calcium?
A3: The solubility of Rosuvastatin calcium is pH-dependent. It is more soluble in pH values above 4.0 and is considered highly soluble in citrate (B86180) buffer at pH 6.6.[2][10] Conversely, it can degrade at a very low pH (e.g., pH 1.2) over extended periods (24 hours).[19]
Q4: I'm preparing a stock solution for an in vitro experiment. What's the best approach?
A4: For preparing a concentrated stock solution, it is recommended to first dissolve the Rosuvastatin calcium powder in an organic solvent like DMSO or dimethylformamide, where its solubility is much higher (~20 mg/mL).[13] This stock can then be diluted with the aqueous buffer of choice for the final experimental concentration. It is advisable not to store the final aqueous solution for more than one day.[13]
Q5: What simple, immediate steps can I take in the lab to improve dissolution?
A5: To aid dissolution in an aqueous medium, you can try the following:
-
Sonication: Shaking or sonicating the mixture can help break up powder agglomerates.[2][20]
-
Co-solvents: Using a small amount of a water-miscible organic solvent like methanol or acetonitrile can improve solubility.[9][12]
-
pH Adjustment: Ensure the pH of your aqueous solution is in the optimal range for solubility (ideally > 4.0, and preferably around 6.6-6.8).[2][10]
Q6: What advanced methods are used to enhance Rosuvastatin calcium solubility for drug formulation?
A6: Several advanced techniques are employed to overcome the solubility challenges for therapeutic applications:
-
Solid Dispersions: Dispersing the drug in a water-soluble carrier like HPMC, PVP K30, or PEG polymers can significantly enhance the dissolution rate.[3][12][15][21]
-
Complexation: Forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin) is an effective method to improve solubility.[4][15]
-
Nanonization: Reducing the particle size to the nanometer range (nanocrystals) increases the surface area, leading to improved saturation solubility.[17][22]
-
Hydrotropy: Using hydrotropic agents such as urea, mannitol, or sodium benzoate (B1203000) can increase the aqueous solubility.[1]
Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues encountered during experiments.
Key Experimental Protocols
Protocol 1: Determination of Saturation Solubility (Shake-Flask Method)
This protocol outlines the standard method for determining the saturation solubility of Rosuvastatin calcium in a specific aqueous medium.[1][15]
Materials and Equipment:
-
Rosuvastatin calcium powder
-
Selected aqueous solvent (e.g., distilled water, phosphate buffer pH 6.8)
-
Screw-capped vials or flasks
-
Isothermal mechanical shaker bath
-
Syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
-
Analytical balance and volumetric flasks
Procedure:
-
Add an excess amount of Rosuvastatin calcium powder to a series of vials, each containing a known volume (e.g., 10 mL) of the desired aqueous solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an isothermal mechanical shaker bath set to a constant temperature (e.g., 37 ± 0.5°C).[1][9]
-
Shake the vials for a sufficient period to reach equilibrium (typically 24 hours).[1]
-
After shaking, allow the vials to stand undisturbed for an additional period (e.g., 24 hours) to allow undissolved particles to settle.[1]
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the clear filtrate with the same solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of Rosuvastatin calcium in the diluted filtrate using a pre-validated UV-Vis spectrophotometry (at ~241 nm) or HPLC method.[14][15]
-
Calculate the original concentration in the filtrate to determine the saturation solubility in units such as mg/mL or µg/mL. Perform the experiment in triplicate and report the mean ± standard deviation.[9]
Protocol 2: Preparation of a Concentrated Stock Solution for In Vitro Assays
This protocol is for preparing a high-concentration stock solution in an organic solvent, which can then be diluted into aqueous media for cell culture or other bioassays.[13]
Materials and Equipment:
-
Rosuvastatin calcium powder
-
DMSO (Dimethyl sulfoxide), analytical grade
-
Inert gas (e.g., nitrogen or argon) - optional but recommended
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Weigh the desired amount of Rosuvastatin calcium powder in a clean vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of powder). Rosuvastatin calcium is soluble up to ~20 mg/mL in DMSO.[13]
-
If possible, purge the vial with an inert gas before sealing to minimize oxidation.[13]
-
Tightly cap the vial and vortex or sonicate until the solid is completely dissolved. The solution should be clear.
-
For in vitro experiments, this stock solution can be diluted with the appropriate aqueous buffer or cell culture medium to the final working concentration.
-
Important: Always add the DMSO stock solution to the larger volume of aqueous buffer, not the other way around, to avoid precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Aqueous solutions prepared from DMSO stock should be used fresh and are not recommended for storage beyond one day.[13]
Factors Influencing Solubility
Several interconnected factors determine the dissolution behavior of Rosuvastatin calcium. Understanding these relationships is key to troubleshooting.
References
- 1. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. ymerdigital.com [ymerdigital.com]
- 4. saspublishers.com [saspublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Tripling the Bioavailability of Rosuvastatin Calcium Through Development and Optimization of an In-Situ Forming Nanovesicular System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosuvastatin Calcium | C44H54CaF2N6O12S2 | CID 5282455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pmda.go.jp [pmda.go.jp]
- 9. ijpda.org [ijpda.org]
- 10. researchgate.net [researchgate.net]
- 11. Rosuvastatin calcium | 147098-20-2 [chemicalbook.com]
- 12. jetir.org [jetir.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. ymerdigital.com [ymerdigital.com]
- 17. researchgate.net [researchgate.net]
- 18. saudijournals.com [saudijournals.com]
- 19. researchgate.net [researchgate.net]
- 20. uspnf.com [uspnf.com]
- 21. researchgate.net [researchgate.net]
- 22. Enhancement of the Solubility of Rosuvastatin Calcium by Nanovesicular Formulation: A Systematic Study Based on a Quality by Design Approach [mdpi.com]
Strategies to minimize Rosuvastatin-induced myotoxicity in research models
Technical Support Center: Rosuvastatin-Induced Myotoxicity Research
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to investigate and mitigate rosuvastatin-induced myotoxicity in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of rosuvastatin-induced myotoxicity?
A1: The mechanisms are multifactorial and not fully elucidated, but key pathways include mitochondrial dysfunction, reduced prenylation of small GTPases, disruption of calcium signaling, and induction of pro-apoptotic signaling and muscle atrophy genes like atrogin-1.[1][2][3] Inhibition of the mevalonate (B85504) pathway by rosuvastatin (B1679574) depletes downstream products essential for muscle cell health, including Coenzyme Q10 (CoQ10), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).[1][4] GGPP depletion, in particular, is consistently implicated in in-vitro myotoxicity, leading to reduced ATP levels and apoptosis.[1]
Q2: What is a typical concentration range for inducing rosuvastatin myotoxicity in C2C12 myotubes?
A2: While optimal concentrations should be determined empirically via a dose-response study, literature suggests that concentrations in the micromolar (µM) range are typically used. For instance, studies with other statins like simvastatin (B1681759) use concentrations around 10 µM to induce myotoxicity in C2C12 cells.[5] However, it's crucial to note that these in-vitro concentrations are often significantly higher than the nanomolar (nM) plasma concentrations found in patients, a point of contention in translating findings.[6]
Q3: Which is more sensitive to statin toxicity: myoblasts or myotubes?
A3: Studies using simvastatin suggest that C2C12 myoblasts are more sensitive to statin-induced toxicity and show impaired proliferation compared to differentiated myotubes.[5] This is an important consideration when designing experiments, as the differentiation state of the cells can significantly impact results.
Q4: Can Coenzyme Q10 (CoQ10) supplementation effectively reverse rosuvastatin's myotoxic effects in research models?
A4: The evidence is conflicting. The rationale is that statins inhibit the synthesis of CoQ10, a vital component of the mitochondrial electron transport chain.[4][7] Some animal and in-vitro studies suggest CoQ10 can partially mitigate myotoxic effects.[8] However, human trials and other experimental models have yielded contradictory results, with some showing no significant improvement in muscle symptoms or mitochondrial function with CoQ10 supplementation.[9][10]
Q5: What are the key biomarkers to measure in in vivo models of rosuvastatin myotoxicity?
A5: The most common biochemical biomarkers are serum creatine (B1669601) kinase (CK) and myoglobin (B1173299) levels, which are indicative of muscle damage.[11][12] Functional assessments, such as motor activity tests (e.g., rotarod performance), are also crucial for evaluating muscle weakness.[11][12] Histopathological examination of muscle tissue for necrosis is another key endpoint.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays (e.g., MTT, LDH). | 1. Inconsistent Seeding Density: Uneven cell numbers across wells. 2. Solvent Toxicity: High concentrations of solvents like DMSO used to dissolve rosuvastatin.[13] 3. Cell Differentiation State: Inconsistent differentiation of myoblasts to myotubes. | 1. Ensure a homogenous single-cell suspension before seeding and verify density with a cell counter. 2. Prepare a high-concentration stock of rosuvastatin in DMSO and perform serial dilutions in media to keep the final DMSO concentration below 0.1%.[13] Run a solvent-only control. 3. Standardize differentiation protocols (e.g., time in differentiation media, serum concentration) and confirm myotube formation visually or with markers like MyoD or myogenin. |
| In vivo model shows no significant increase in Creatine Kinase (CK). | 1. Insufficient Dose/Duration: The dose or treatment period may be too low to induce significant muscle damage.[14] 2. Timing of Measurement: CK levels can be transient. 3. Model Resistance: The specific rat or mouse strain may be less susceptible. | 1. Conduct a dose-response and time-course study. Myopathy in rats can take approximately 10 days to become apparent after starting high-dose oral dosing.[14] 2. Measure CK at multiple time points post-dosing (e.g., 6, 12, 24 hours) to capture the peak. 3. Review literature for strains known to be sensitive to statin myopathy. Consider factors that increase susceptibility, such as genetic variations in transporters like OATP1B1.[2] |
| Co-treatment with a mitigating agent (e.g., CoQ10) shows no effect. | 1. Bioavailability/Uptake: The agent may not be reaching the muscle cells in sufficient concentrations. 2. Mechanism Mismatch: The agent may not target the primary pathway through which rosuvastatin is causing toxicity in your specific model. 3. Insufficient Potency: The concentration of the mitigating agent may be too low. | 1. For in vitro work, consider using more soluble formulations. For in vivo studies, check the literature for pharmacokinetic data of the specific agent. 2. Ensure the mitigating agent's mechanism aligns with the expected toxic pathway (e.g., CoQ10 for mitochondrial dysfunction, GGPP to restore prenylation).[15] 3. Perform a dose-response experiment for the mitigating agent in the presence of a fixed, myotoxic concentration of rosuvastatin. |
| Unexpected cell morphology changes or apoptosis. | 1. Off-target Effects: At high concentrations, rosuvastatin may have effects unrelated to HMG-CoA reductase inhibition.[6] 2. Lactone vs. Acid Form: Statin lactone forms are generally more myotoxic than their acid counterparts as they can more readily cross cell membranes.[1] | 1. Co-administer mevalonate, the product of the HMG-CoA reductase enzyme. If the toxicity is reversed, it confirms the effect is on-target.[14] 2. Be aware of the form of rosuvastatin being used and its potential for lactonization. Ensure consistent sourcing and handling. |
Quantitative Data Summary
Table 1: In Vivo Effects of Rosuvastatin vs. Atorvastatin in Rats Data extracted from a comparative study in rats.[11][12]
| Parameter | Rosuvastatin Effect | Atorvastatin Effect |
| Creatine Kinase (CK) | Rise | Prominent Rise |
| Myoglobin | Slight Increase | N/A |
| Lactate Dehydrogenase (LDH) | Slight Increase | Significant Increase |
| ATP Level | ~14% Decrease | ~80% Decrease |
| Phosphorylated Akt (pAkt) | ~12% Decrease | ~65% Decrease |
| Motor Activity (Rotarod) | Decreased Performance | Prominent Decrease |
Table 2: Typical Dosing for Coenzyme Q10 Supplementation Studies Data compiled from meta-analyses of clinical and experimental studies.[10][16]
| Study Type | CoQ10 Dosage Range | Duration |
| Human Clinical Trials | 100 - 600 mg/day | 30 - 90 days |
| Animal Models | Varies widely (check specific literature) | Varies widely |
Visualizations: Pathways and Workflows
Signaling Pathways
The primary mechanism of rosuvastatin action involves the inhibition of HMG-CoA reductase. This blockade disrupts the mevalonate pathway, affecting not only cholesterol synthesis but also the production of other crucial non-steroidal isoprenoids like Geranylgeranyl Pyrophosphate (GGPP).[1] The depletion of GGPP prevents the proper prenylation and membrane localization of small GTPases like RhoA, leading to downstream effects that contribute to myotoxicity, including apoptosis and muscle atrophy.[1][15]
Caption: Rosuvastatin inhibits HMG-CoA reductase, depleting GGPP and CoQ10, which contributes to myotoxicity.
Experimental Workflows
A typical in vitro experiment to test a strategy for minimizing rosuvastatin-induced myotoxicity involves several key stages. The workflow begins with cell culture and differentiation, followed by treatment with rosuvastatin and the potential mitigating agent. Finally, various assays are performed to assess cell health and specific mechanistic endpoints.
Caption: Standard workflow for assessing agents that mitigate rosuvastatin myotoxicity in cell culture.
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay in C2C12 Myotubes
This protocol measures the metabolic activity of cells as an indicator of viability after treatment with rosuvastatin.
Materials:
-
C2C12 myoblasts
-
DMEM (High Glucose) with 10% Fetal Bovine Serum (FBS) (Growth Medium)
-
DMEM with 2% Horse Serum (Differentiation Medium)
-
Rosuvastatin Calcium Salt (dissolved in DMSO to create a 100 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of Growth Medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Differentiation: After 24 hours, when cells are ~80-90% confluent, replace the Growth Medium with 100 µL of Differentiation Medium.
-
Myotube Formation: Culture the cells for 4-5 days, replacing the Differentiation Medium every 48 hours, until multinucleated myotubes are clearly visible.
-
Treatment Preparation: Prepare serial dilutions of Rosuvastatin from the 100 mM DMSO stock into Differentiation Medium to achieve final desired concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells (including control) is ≤0.1%.
-
Cell Treatment: Remove the medium from the myotubes and add 100 µL of the prepared Rosuvastatin dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Measuring Creatine Kinase (CK) in Serum from a Rat Model
This protocol outlines the collection and analysis of a key biomarker for muscle damage in an in vivo model.
Materials:
-
Wistar or Sprague-Dawley rats[11]
-
Rosuvastatin (for oral gavage)
-
Vehicle control (e.g., distilled water)
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Commercially available Creatine Kinase (CK) activity assay kit
-
Spectrophotometer or plate reader
Methodology:
-
Animal Acclimatization: Acclimate animals for at least one week before the experiment.
-
Dosing: Administer rosuvastatin or vehicle control daily via oral gavage for the planned duration (e.g., 14 days). Doses should be based on pilot studies or literature (high doses are often required to induce myopathy in rats).[14]
-
Blood Collection: At the end of the treatment period, collect blood via a suitable method (e.g., cardiac puncture under terminal anesthesia).
-
Serum Separation: Dispense blood into serum separator tubes and allow it to clot at room temperature for 30 minutes.
-
Centrifugation: Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C.
-
Serum Aspiration: Carefully aspirate the supernatant (serum) and transfer it to a fresh microcentrifuge tube. Store at -80°C until analysis.
-
CK Assay: On the day of analysis, thaw the serum samples on ice. Perform the CK activity assay according to the manufacturer's instructions. This typically involves incubating the serum with a reaction mixture and measuring the change in absorbance over time.
-
Analysis: Calculate the CK activity (U/L) based on the standard curve and sample absorbance readings provided in the kit protocol. Compare CK levels between the rosuvastatin-treated and vehicle control groups.
References
- 1. mdpi.com [mdpi.com]
- 2. Statin-Related Myotoxicity: A Comprehensive Review of Pharmacokinetic, Pharmacogenomic and Muscle Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. What is a relevant statin concentration in cell experiments claiming pleiotropic effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of Coenzyme Q10 Supplementation in Statin-Induced Myopathy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Coenzyme Q10 Supplementation in Statin Treated Patients: A Double-Blinded Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Rosuvastatin safety: An experimental study of myotoxic effects and mitochondrial alterations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. africaresearchconnects.com [africaresearchconnects.com]
- 13. researchgate.net [researchgate.net]
- 14. Rosuvastatin: characterization of induced myopathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardioprotective effect of rosuvastatin in vivo is dependent on inhibition of geranylgeranyl pyrophosphate and altered RhoA membrane translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of coenzyme Q10 supplementation on myopathy in statin-treated patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Dissolution Rate of Rosuvastatin Calcium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the dissolution rate of the poorly water-soluble drug, Rosuvastatin (B1679574) calcium.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in formulating Rosuvastatin calcium?
Rosuvastatin calcium is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] The primary challenge is its poor aqueous solubility (0.33 mg/mL), which can limit its dissolution rate and, consequently, its oral bioavailability, which is approximately 20%.[3][4][5] Instability during storage and in acidic environments, such as the stomach, also presents formulation challenges.[6][7]
Q2: What are the most effective techniques to enhance the dissolution rate of Rosuvastatin calcium?
Several techniques have been successfully employed to improve the dissolution rate of Rosuvastatin calcium. These include:
-
Solid Dispersions: Dispersing Rosuvastatin calcium in a water-soluble carrier matrix can enhance its dissolution.[1][8] Common methods include solvent evaporation and melt methods.[1]
-
Nanoparticles: Reducing the particle size to the nanoscale increases the surface area, leading to improved solubility and dissolution.[9][10] Techniques like wet milling and high-pressure homogenization are used.[9]
-
Co-crystals: Engineering co-crystals with a suitable co-former can significantly improve the physicochemical properties of Rosuvastatin calcium, including its solubility and dissolution rate.[3][11]
-
Liquisolid Compacts: This technique involves converting a liquid medication of the drug in a non-volatile solvent into a free-flowing and compressible powder, which can enhance dissolution.[12][13]
-
Inclusion Complexation: Complexing Rosuvastatin calcium with cyclodextrins, such as β-cyclodextrin and its derivatives, can increase its solubility and dissolution.[14][15]
Q3: How do I choose the right excipients for my formulation?
The choice of excipients is critical for the successful enhancement of Rosuvastatin calcium's dissolution rate.
-
For solid dispersions , hydrophilic polymers like HPMC, PEG-6000, and β-cyclodextrin are effective carriers.[8]
-
When preparing nanoparticles , stabilizers such as PVP and HPMC are crucial to prevent particle aggregation.[9]
-
In liquisolid compacts , a non-volatile liquid vehicle is used to dissolve the drug, and materials like microcrystalline cellulose (B213188) and silica (B1680970) are used as the carrier and coating materials, respectively.[12]
-
For co-crystals , co-formers like L-asparagine have been shown to be effective.[3][11]
Compatibility studies, such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR), are essential to ensure that the chosen excipients do not have adverse interactions with the drug.[14]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at enhancing the dissolution rate of Rosuvastatin calcium.
Issue 1: Low Drug Release from Solid Dispersion Formulations
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete conversion to amorphous state: The crystalline form of the drug may not have fully converted to the more soluble amorphous form. | Solution: Optimize the preparation method. For the solvent evaporation method, ensure complete dissolution of both the drug and carrier in the solvent and rapid solvent removal.[16] For the melt method, ensure the temperature is high enough to melt the carrier completely and achieve a homogenous mixture.[1] Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) and DSC to confirm the amorphous nature.[14] |
| Inappropriate drug-to-carrier ratio: The amount of carrier may be insufficient to effectively disperse the drug. | Solution: Experiment with different drug-to-carrier ratios.[8] Increasing the proportion of the hydrophilic carrier can often lead to improved dissolution. |
| Poor wettability of the solid dispersion: The formulation may not be readily wetted by the dissolution medium. | Solution: Incorporate a wetting agent or a hydrophilic polymer in the formulation. |
| Recrystallization during storage: The amorphous drug may revert to its crystalline form over time, reducing the dissolution rate. | Solution: Store the solid dispersion in a desiccator to protect it from moisture.[1] Consider using polymers that inhibit crystallization. |
Issue 2: Particle Aggregation in Nanosuspensions
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Insufficient stabilizer concentration: The amount of stabilizer may not be adequate to cover the surface of the nanoparticles and prevent aggregation. | Solution: Increase the concentration of the stabilizer (e.g., PVP, HPMC).[9] Experiment with different types of stabilizers to find the most effective one for your system. |
| Inappropriate milling/homogenization parameters: The energy input during particle size reduction may be too low or too high. | Solution: Optimize the parameters of your size reduction process. For wet milling, adjust the milling time, speed, and the size and amount of milling media.[9] For high-pressure homogenization, optimize the pressure and number of cycles. |
| Zeta potential is too low: A low zeta potential (close to zero) indicates weak electrostatic repulsion between particles, leading to aggregation. | Solution: Adjust the pH of the suspension or add a charged stabilizer to increase the zeta potential. A zeta potential of at least ±30 mV is generally considered necessary for good stability. |
Issue 3: Inconsistent Dissolution Profiles
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Variability in experimental conditions: Inconsistent dissolution test parameters can lead to variable results. | Solution: Strictly adhere to the standardized dissolution test protocol (e.g., USP apparatus, rotation speed, temperature, and dissolution medium volume and pH).[12] Ensure proper deaeration of the dissolution medium. |
| Degradation of Rosuvastatin in the dissolution medium: Rosuvastatin is known to be unstable in acidic conditions.[7] | Solution: Use a dissolution medium with a pH where Rosuvastatin is stable, such as a phosphate (B84403) buffer of pH 6.8.[17] If an acidic medium is necessary, minimize the duration of the experiment and analyze samples promptly. |
| Issues with the analytical method: The method used to quantify the dissolved drug may not be robust. | Solution: Validate the analytical method for linearity, accuracy, and precision in the dissolution medium.[17] Ensure that the excipients do not interfere with the drug's quantification. |
Experimental Protocols
Protocol 1: Preparation of Rosuvastatin Calcium Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of Rosuvastatin calcium with a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
Rosuvastatin calcium
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) or Polyvinylpyrrolidone (PVP)
-
Methanol or a suitable organic solvent
-
Mortar and pestle
-
Water bath
-
Vacuum oven
-
Sieve no. 60
Procedure:
-
Accurately weigh Rosuvastatin calcium and the chosen carrier (e.g., HPMC) in a desired ratio (e.g., 1:1, 1:3, 1:5).[16]
-
Dissolve both the drug and the carrier in a common solvent, such as methanol, in a round-bottom flask.[16]
-
Evaporate the solvent using a rotary evaporator or a water bath at a controlled temperature (e.g., 45 °C).[1]
-
Dry the resulting solid mass in a vacuum oven at room temperature for 48 hours to remove any residual solvent.[1]
-
Grind the dried solid dispersion using a mortar and pestle.[1]
-
Pass the powdered solid dispersion through a sieve no. 60 to obtain a uniform particle size.[1]
-
Store the prepared solid dispersion in a desiccator until further evaluation.
Protocol 2: In Vitro Dissolution Study
Objective: To evaluate the in vitro dissolution rate of the prepared Rosuvastatin calcium formulations.
Apparatus and Materials:
-
USP Dissolution Test Apparatus II (Paddle type)
-
Dissolution medium: 900 mL of pH 6.8 phosphate buffer
-
Rosuvastatin calcium formulation (e.g., solid dispersion, nanoparticles, or pure drug)
-
Syringes and filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Set the temperature of the dissolution bath to 37 ± 0.5 °C.[17]
-
Add 900 mL of the dissolution medium (pH 6.8 phosphate buffer) to each dissolution vessel and allow it to equilibrate to the set temperature.
-
Place a known amount of the Rosuvastatin calcium formulation (equivalent to a specific dose, e.g., 10 mg) in each vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).[12]
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[12]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.[12]
-
Filter the withdrawn samples through a 0.45 µm filter.
-
Analyze the concentration of Rosuvastatin calcium in the filtered samples using a validated UV-Vis spectrophotometric method (at λmax of approx. 242 nm) or an HPLC method.[12][17]
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
Table 1: Comparison of Dissolution Enhancement Techniques for Rosuvastatin Calcium
| Technique | Carrier/Co-former/Stabilizer | Preparation Method | Fold Increase in Dissolution/Solubility | Reference |
| Co-crystals | L-asparagine | Solvent Evaporation | ~2-fold increase in dissolution and solubility | [3][4] |
| Nanoparticles | 10% PVP | Wet Milling | 1.6-fold increase in dissolution rate | [9] |
| Solid Dispersion | β-cyclodextrin | Microwave Irradiation | 3-fold increase in dissolution rate | [14] |
| Solid Dispersion | HPMC and Acacia Gum | Solvent Evaporation/Melt Method | Significant increase in solubility and dissolution | [1] |
| Liquisolid Compacts | N/A | Blending with carrier and coating materials | Significantly higher drug release rates compared to directly compressed tablets | [12] |
Table 2: In Vitro Dissolution Data of Rosuvastatin Calcium Co-crystals vs. Pure Drug
| Time (min) | Cumulative % Drug Release (Pure RSC) | Cumulative % Drug Release (RSC-C Co-crystal) |
| 0 | 0.86% | 3.80% |
| 10 | 9.42% | 23.23% |
| 120 | 42.64% | 91.02% |
| (Data adapted from reference[3]) |
Visualizations
Caption: Experimental workflow for enhancing and evaluating the dissolution rate of Rosuvastatin calcium.
Caption: Troubleshooting logic for addressing low dissolution rates in Rosuvastatin calcium formulations.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Cocrystal Construction Between Rosuvastatin Calcium and L-asparagine with Enhanced Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. jetir.org [jetir.org]
- 6. tandfonline.com [tandfonline.com]
- 7. CN103776933A - Method for determining dissolution rate of rosuvastatin calcium preparation - Google Patents [patents.google.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. Cocrystal Construction Between Rosuvastatin Calcium and L-asparagine with Enhanced Solubility and Dissolution Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissolution Enhancement of Rosuvastatin Calcium by Liquisolid Compact Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Dissolution Enhancement of Rosuvastatin Calcium by Liquisolid Compact Technique | Semantic Scholar [semanticscholar.org]
- 14. saspublishers.com [saspublishers.com]
- 15. [PDF] Enhancement of dissolution rate of Rosuvastatin calcium by complexation with β-cyclodextrins | Semantic Scholar [semanticscholar.org]
- 16. jetir.org [jetir.org]
- 17. scielo.br [scielo.br]
Preformulation studies to improve Rosuvastatin stability and compatibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preformulation of Rosuvastatin (B1679574). The following information is designed to address specific issues related to Rosuvastatin's stability and compatibility during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with Rosuvastatin?
A1: Rosuvastatin is known to be an unstable drug, susceptible to degradation under various conditions.[1][2] The primary challenges include its sensitivity to acidic environments, oxidation, and light.[3][4][5] In acidic conditions, Rosuvastatin can degrade into its lactone form, which is a major degradation product.[6][7][8] It is also prone to degradation under oxidative stress and photolytic exposure.[3][4][5]
Q2: How does pH affect the stability of Rosuvastatin?
A2: The stability of Rosuvastatin is highly pH-dependent. It is relatively stable in neutral and basic conditions but degrades significantly in acidic environments.[9] One study showed that at 25°C, Rosuvastatin calcium was stable at pH 7.4 but converted to its lactone form at pH 4.0 and pH 6.0.[10] Another study indicated that after 24 hours at pH 1.2, the concentration of Rosuvastatin decreased by approximately 6%.[9] The compound is relatively soluble at pH values above 4 and highly soluble in citrate (B86180) buffer at pH 6.6.[11]
Q3: What are the main degradation products of Rosuvastatin?
A3: The primary degradation product of Rosuvastatin is its lactone form, which results from intramolecular esterification in acidic conditions.[6][7][12] Other degradation products can be formed under different stress conditions such as oxidation and photolysis.[3][5][13] Forced degradation studies have identified several degradation products, including a 5-oxo isomer, an anti-isomer, and the lactone form.[7][8] Under oxidative stress, Rosuvastatin-N-oxide has been proposed as a major degradation product.[5]
Q4: Which excipients are known to be compatible with Rosuvastatin?
A4: Several excipients have been found to be compatible with Rosuvastatin calcium. These include lactose, starch, microcrystalline cellulose (B213188) (MCC), talc, and dicalcium phosphate (B84403).[14][15] Compatibility has also been demonstrated with mannitol, sodium starch glycolate, croscarmellose sodium, crospovidone, PEG6000, tween80, and sodium lauryl sulfate.[16]
Q5: Are there any excipients that can improve the stability of Rosuvastatin?
A5: Yes, certain excipients can enhance the stability of Rosuvastatin. Inorganic salts of multivalent metals, such as tribasic calcium phosphate, have been shown to effectively stabilize Rosuvastatin by providing a neutral microenvironmental pH.[1][2] Natural stabilizers like chitosan (B1678972) and xanthan gum have also demonstrated a stabilizing effect.[12] Insoluble alkalinizing agents like calcium carbonate and calcium acetate (B1210297) can prevent hygroscopicity and increase intragastric pH, which favors Rosuvastatin's solubility and stability.[17][18]
Troubleshooting Guides
Problem 1: Significant degradation of Rosuvastatin is observed during formulation development under acidic conditions.
-
Possible Cause: Rosuvastatin is inherently unstable in acidic environments, leading to the formation of its lactone degradation product.[6][7]
-
Troubleshooting Steps:
-
pH Adjustment: Maintain the microenvironmental pH of the formulation in the neutral to alkaline range. The use of alkalizing agents can help achieve this.
-
Stabilizing Excipients: Incorporate stabilizing excipients such as tribasic calcium phosphate or other inorganic salts of multivalent metals.[1][2] These excipients can create a more favorable, neutral microenvironment for the drug.
-
Alternative Formulation Strategy: Consider developing a solid dispersion of Rosuvastatin with a water-soluble polymer to potentially improve its stability and dissolution.[19]
-
Problem 2: Rosuvastatin shows signs of degradation when exposed to light.
-
Possible Cause: Rosuvastatin is known to be sensitive to light (photolabile).[4][20]
-
Troubleshooting Steps:
-
Light Protection: Protect the drug substance and formulation from light at all stages of manufacturing and storage. Use amber-colored containers or light-resistant packaging.
-
Film Coating: For tablet formulations, apply a film coating containing a light-shielding agent like iron oxide to improve photostability.[21] Studies have shown that even low concentrations of yellow ferric oxide or ferric oxide can significantly reduce photodegradation.[21]
-
Protective Dyes: The inclusion of certain dyes in the formulation can act as efficient stabilizers against photodegradation.[22]
-
Problem 3: Incompatibility issues are observed when formulating Rosuvastatin with certain excipients.
-
Possible Cause: Chemical interactions between Rosuvastatin and reactive excipients.
-
Troubleshooting Steps:
-
Excipient Compatibility Screening: Conduct thorough compatibility studies by mixing Rosuvastatin with individual excipients in different ratios and storing them under accelerated conditions (e.g., 40°C/75% RH).[11]
-
Analytical Characterization: Analyze the drug-excipient mixtures using techniques like Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC) to detect any physical or chemical interactions.[14][16]
-
Selection of Inert Excipients: Based on the compatibility study results, select inert excipients that do not interact with Rosuvastatin. Compatible excipients include lactose, microcrystalline cellulose, and dicalcium phosphate.[14][15]
-
Data Presentation
Table 1: Summary of Rosuvastatin Degradation under Forced Conditions
| Stress Condition | Reagents/Conditions | Observation | Reference |
| Acid Hydrolysis | 0.2M HCl at 80°C for 20 h | Significant degradation observed. | [4] |
| Alkali Hydrolysis | 1N NaOH at 80°C for 20 h | Relatively stable. | [4] |
| Oxidative | 0.5% H2O2 at 80°C for 20 h | Degradation observed. | [4] |
| Photolytic | Exposure to white light (200-3000 Lux) for 3 days | Degradation starts at 200 Lux and increases with intensity. | [20] |
| Thermal (Dry Heat) | 100°C for 24 h | Relatively stable. | [3][23] |
| Thermal (Wet Heat) | Autoclaving at 121°C, 15 lb pressure for 20 min | Degradation observed. | [23] |
Table 2: Solubility of Rosuvastatin in Various Solvents and pH Conditions
| Solvent/Buffer | pH | Solubility (mg/mL) | Reference |
| Deionised water | 7.0 | 7.8 ± 0.1 | [11] |
| Acid phthalate (B1215562) Buffer | 4.0 | 2.2 ± 0.2 | [11] |
| Neutralized phthalate Buffer | 4.6 | 3.7 ± 0.2 | [11] |
| Neutralized phthalate Buffer | 5.6 | 9.2 ± 0.5 | [11] |
| Phosphate Buffer | 6.0 | 10.7 ± 0.3 | [11] |
| Citrate Buffer (0.005M) | 6.6 | 48.8 ± 0.6 | [11] |
| Phosphate Buffer | 7.0 | 17.1 ± 0.0 | [11] |
| Phosphate Buffer | 7.4 | 21.0 ± 0.7 | [11] |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol is designed to evaluate the stability of Rosuvastatin under various stress conditions as recommended by ICH guidelines.
-
Acid Degradation:
-
Base Degradation:
-
Dissolve Rosuvastatin in 1N NaOH.
-
Keep the solution at 80°C for 20 hours.[4]
-
Follow steps 3 and 4 from the acid degradation protocol.
-
-
Oxidative Degradation:
-
Dissolve Rosuvastatin in 0.5% H2O2 aqueous solution.
-
Keep the solution at 80°C for 20 hours.[4]
-
Follow steps 3 and 4 from the acid degradation protocol.
-
-
Thermal Degradation:
-
Expose the solid drug powder to dry heat at 100°C for 24 hours.[23]
-
Dissolve the heat-treated sample in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid drug powder to white light with an intensity of 200-3000 Lux for 3 days.[20]
-
Dissolve the exposed sample and analyze by HPLC.
-
2. Excipient Compatibility Study Protocol
This protocol outlines the steps to assess the compatibility of Rosuvastatin with various pharmaceutical excipients.
-
Preparation of Mixtures: Prepare binary mixtures of Rosuvastatin and each excipient, typically in a 1:1 ratio (w/w).
-
Storage Conditions: Store the mixtures in sealed glass vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).[11] A control sample of pure Rosuvastatin should also be stored under the same conditions.
-
Physical Evaluation: At predetermined time points, visually inspect the samples for any changes in physical appearance, such as color change, caking, or liquefaction.
-
Analytical Evaluation:
-
FTIR Spectroscopy: Acquire FTIR spectra of the pure drug, pure excipients, and the stored mixtures to identify any interactions.
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis on the samples to detect any changes in melting point or the appearance of new peaks, which may indicate an interaction.[11]
-
HPLC Analysis: Quantify the amount of Rosuvastatin remaining and detect the formation of any degradation products in the mixtures using a validated stability-indicating HPLC method.
-
Visualizations
Caption: Major degradation pathways of Rosuvastatin.
Caption: Workflow for Rosuvastatin preformulation studies.
Caption: Mechanism of action of Rosuvastatin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Directly compressible formulation of immediate release rosuvastatin calcium tablets stabilized with tribasic calcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. jpionline.org [jpionline.org]
- 13. researchgate.net [researchgate.net]
- 14. Compatibility Study and Solid Dose Formulation of Rosuvastatin Calcium [article.innovationforever.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Design, development, and characterization of amorphous rosuvastatin calcium tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN103690504A - Method for preparing rosuvastatin calcium tablet solid dispersion - Google Patents [patents.google.com]
- 20. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 21. JP6095176B2 - Film-coated tablets with improved photostability of rosuvastatin calcium - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Preventing intermolecular esterification of Rosuvastatin calcium in formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on preventing the intermolecular esterification of Rosuvastatin (B1679574) calcium in formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Rosuvastatin calcium in solid dosage forms?
A1: The primary degradation pathway for Rosuvastatin calcium is intermolecular esterification, an acid-catalyzed reaction. In an acidic environment, the carboxylic acid and hydroxyl groups on the Rosuvastatin molecule can react, leading to the formation of an inactive lactone impurity.[1] This process is accelerated by the presence of moisture and light.[1]
Q2: How can intermolecular esterification be prevented in Rosuvastatin calcium formulations?
A2: Intermolecular esterification can be minimized by creating an alkaline microenvironment within the formulation. This is typically achieved by incorporating alkalizing agents, such as tribasic magnesium phosphate (B84403), tribasic calcium phosphate, or calcium carbonate.[1][2][3] These agents neutralize any acidic species and maintain a pH that disfavors the esterification reaction. Additionally, natural polymers like chitosan (B1678972) have shown promise as stabilizers.[1]
Q3: What role do excipients play in the stability of Rosuvastatin calcium?
A3: Excipients play a crucial role in the stability of Rosuvastatin calcium. Alkalinizing excipients provide a protective alkaline microenvironment.[2][3] However, it is important to ensure compatibility between Rosuvastatin and all excipients in the formulation. Incompatible excipients can introduce acidity or moisture, which can accelerate degradation.
Q4: Are there alternatives to synthetic alkalizing agents for stabilizing Rosuvastatin calcium?
A4: Yes, natural polymers with alkaline properties, such as chitosan and xanthan gum, have been investigated as effective stabilizers for Rosuvastatin calcium.[1] These may offer an alternative to synthetic alkalizing agents, which in high amounts, could potentially cause gastric irritation.[1]
Troubleshooting Guide
Issue 1: High levels of lactone impurity detected during stability studies.
Possible Causes:
-
Acidic Microenvironment: The formulation may lack a sufficient amount of an alkalizing agent to neutralize acidic impurities from other excipients or the drug substance itself.
-
Incompatible Excipients: Certain excipients may be acidic or hygroscopic, contributing to an environment that promotes esterification.
-
High Moisture Content: Excessive moisture in the formulation can facilitate the acid-catalyzed degradation.
-
Inadequate Packaging: Packaging that does not provide sufficient protection from moisture can lead to degradation over time.
Solutions:
-
Incorporate or Increase Alkalizing Agent: Add or increase the concentration of an alkalizing agent such as tribasic calcium phosphate or magnesium phosphate.
-
Excipient Compatibility Study: Conduct thorough compatibility studies with all excipients to identify and replace any that are acidic or highly hygroscopic.
-
Control Moisture Content: Implement stringent controls on the moisture content of raw materials and the manufacturing environment. Consider using a dry granulation process.
-
Optimize Packaging: Utilize packaging with high moisture barrier properties, such as blister packs with aluminum foil.
Issue 2: Tablets exhibit sticking or picking during compression.
Possible Causes:
-
Hygroscopic Formulation: The formulation may have a high affinity for moisture, leading to stickiness.
-
Inadequate Lubrication: The amount of lubricant (e.g., magnesium stearate) may be insufficient.
-
Punch and Die Tooling: Scratches or improper design of the punch faces can promote sticking.[4]
Solutions:
-
Optimize Lubricant Level: Increase the concentration of the lubricant or try a different type of lubricant.
-
Control Humidity: Maintain a low-humidity environment in the compression suite.
-
Modify Formulation: If an excipient is identified as the primary cause of stickiness, consider replacing it with a less hygroscopic alternative.
-
Inspect and Polish Tooling: Regularly inspect and polish the punch and die surfaces to ensure they are smooth and free of defects.[4]
Issue 3: Inconsistent dissolution profiles between batches.
Possible Causes:
-
Variability in Raw Materials: Different batches of excipients may have slight variations in their physical properties (e.g., particle size, moisture content) that can affect dissolution.
-
Inconsistent Compression Force: Variations in compression force can lead to differences in tablet hardness and porosity, which in turn affect the dissolution rate.
-
Segregation of the Blend: Poor flowability of the powder blend can lead to segregation of components, resulting in non-uniform tablet composition.
Solutions:
-
Tighten Raw Material Specifications: Implement stricter specifications for incoming raw materials.
-
Monitor and Control Compression Parameters: Closely monitor and control the compression force during manufacturing.
-
Improve Blend Flowability: Optimize the formulation to improve powder flow, for example, by adding a glidant or using a granulation process.
Quantitative Data
Table 1: Comparative Dissolution of Rosuvastatin Calcium Tablets in Different Media
| Dissolution Medium | Time (min) | Brand A (% Released) | Brand B (% Released) | Brand C (% Released) |
| 0.1 N HCl (pH 1.2) | 60 | 88.9 | 88.7 | 75.2 |
| Phosphate Buffer (pH 6.8) | 60 | 98.5 | 98.8 | 98.4 |
| Sodium Citrate Buffer (pH 6.6) | 60 | 99.1 | 102.1 | 99.8 |
Data synthesized from a comparative study of marketed tablets.
Table 2: Stability of Rosuvastatin Calcium with a Natural Stabilizer (Chitosan)
| Stability Condition | Time | Assay (%) |
| Long Term (25°C/60% RH) | 3 months | 99.2 |
| Intermediate (30°C/65% RH) | 3 months | 98.5 |
| Accelerated (40°C/75% RH) | 3 months | 97.8 |
Data from a study on a formulation stabilized with a Xanthan Gum and Chitosan combination.[5]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
-
Objective: To quantify Rosuvastatin calcium and its lactone impurity.
-
Method:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile: Methanol (50:50 v/v).
-
Column: Sunfire C18 (250 x 4.6 mm, 5 µm).
-
Gradient Elution: A gradient program can be used to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 242 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile:water 50:50 v/v) to a known concentration. Filter through a 0.45 µm filter before injection.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To evaluate the thermal properties of the formulation and detect potential drug-excipient interactions.
-
Method:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 300 °C.
-
Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.
-
Analysis: Observe the thermogram for events such as melting, crystallization, and glass transitions, which can indicate physical interactions.
-
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and moisture content of the formulation.
-
Method:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic pan.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C.
-
Atmosphere: Nitrogen purge.
-
Analysis: Monitor the weight loss as a function of temperature to identify decomposition points and quantify volatile components like water.
-
Visualizations
Caption: Rosuvastatin Calcium Degradation Pathway.
Caption: Rosuvastatin Formulation Development Workflow.
Caption: Troubleshooting High Lactone Impurity.
References
- 1. jpionline.org [jpionline.org]
- 2. Design, development, and characterization of amorphous rosuvastatin calcium tablets | PLOS One [journals.plos.org]
- 3. Design, development, and characterization of amorphous rosuvastatin calcium tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. TABLET FORMULATION - Reformulation of Tablets to Resolve Sticking & Picking Issues Faced on Compression: A Case Study [drug-dev.com]
Validation & Comparative
A Comparative Guide to the Bioequivalence of Generic Rosuvastatin Calcium Products
Rosuvastatin (B1679574) calcium, a competitive inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of dyslipidemia. Following the patent expiry of the innovator product, Crestor®, numerous generic formulations have entered the market. Ensuring the therapeutic equivalence of these generic products is paramount for patient safety and efficacy. This guide provides a comparative analysis of the bioequivalence of generic rosuvastatin calcium products, supported by experimental data from various studies.
In Vivo Bioequivalence Studies: Pharmacokinetic Parameters
Below is a summary of pharmacokinetic data from several bioequivalence studies comparing generic rosuvastatin 20 mg tablets to the reference product.
Table 1: Comparison of Pharmacokinetic Parameters of Generic vs. Branded Rosuvastatin 20 mg
| Study Population | Test Product (Generic) | Reference Product (Crestor®) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | |||
| Mediterranean Arabs[1][5] | 16.92 ± 7.21 | 15.71 ± 6.89 | 107.73% (96.57% - 120.17%) |
| Thai[2] | 24.0 (approx.) | 24.0 (approx.) | 89.88% - 105.96% |
| Healthy Volunteers[3] | - | - | 113.32% (102.85% - 124.85%) |
| Healthy Volunteers[4] | - | - | 101.15% (89.53% - 114.26%) |
| AUC0-t (ng·h/mL) | |||
| Mediterranean Arabs[1][5] | 158.3 ± 55.4 | 152.8 ± 49.9 | 103.61% (94.03% - 114.16%) |
| Thai[2] | - | - | 91.81% - 104.50% |
| Healthy Volunteers[3] | - | - | 107.62% (100.47% - 115.28%) |
| Healthy Volunteers[4] | - | - | 97.05% (89.07% - 105.74%) |
| AUC0-∞ (ng·h/mL) | |||
| Mediterranean Arabs[1][5] | 167.9 ± 59.8 | 161.1 ± 54.1 | 104.23% (94.84% - 114.54%) |
| Thai[2] | - | - | 93.26% - 105.29% |
| Healthy Volunteers[4] | - | - | - |
Data presented as mean ± standard deviation where available. The absence of specific mean values is due to reporting styles in the cited literature.
Experimental Protocols for In Vivo Bioequivalence Studies
-
Study Design: A single oral dose of the test and reference products are administered to healthy volunteers in two separate periods, with a washout period of at least 7 to 14 days between administrations.[4][6]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration, typically up to 72 hours post-dose.[1][9]
In Vitro Dissolution Studies
In vitro dissolution testing is a critical quality control measure and can be indicative of in vivo performance. For rosuvastatin, a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), the dissolution profile is particularly important.[10]
Table 2: Comparative In Vitro Dissolution of Rosuvastatin 20 mg Tablets
| Dissolution Medium | Crestor® (% Dissolved at 60 min) | Generic 1 (Resova) (% Dissolved at 60 min) | Generic 2 (Ivarin) (% Dissolved at 60 min) |
| 0.1 N HCl (pH 1.2) | 88.9% | 88.7% | 75.2% |
| 0.05 M Phosphate (B84403) Buffer (pH 6.8) | 98.5% | 98.8% | 98.4% |
| 0.05 M Sodium Citrate (B86180) Buffer (pH 6.6) | 99.1% | 102.1% | 99.8% |
Data adapted from a study comparing two generic brands to the innovator product.
Experimental Protocols for In Vitro Dissolution Studies
The United States Pharmacopeia (USP) provides standardized methods for dissolution testing.
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used.
-
Dissolution Media: Testing is typically performed in multiple media to simulate the pH conditions of the gastrointestinal tract, such as 0.1 N HCl (pH 1.2), phosphate buffer (pH 6.8), and sodium citrate buffer (pH 6.6), which is recommended by the FDA for rosuvastatin dissolution studies.
-
Test Conditions: The study is conducted at a temperature of 37 ± 0.5 °C with a paddle speed of 50 rpm.
-
Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and analyzed for drug content.
-
Analysis: The amount of dissolved rosuvastatin is quantified using UV-Vis spectrophotometry at a wavelength of 244 nm.
-
Similarity Factor (f2): To compare dissolution profiles, a similarity factor (f2) is calculated. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.[10]
Conclusion
References
- 1. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. annexpublishers.com [annexpublishers.com]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. staff.najah.edu [staff.najah.edu]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. sdiarticle4.com [sdiarticle4.com]
A Cross-Study Comparative Analysis of Rosuvastatin's Efficacy on Lipid Profiles
This guide provides a comprehensive comparison of Rosuvastatin's effects on key lipid parameters—Low-Density Lipoprotein Cholesterol (LDL-C), High-Density Lipoprotein Cholesterol (HDL-C), and Triglycerides (TG)—based on data from pivotal clinical trials. It is intended for researchers, scientists, and professionals in drug development seeking an objective overview of Rosuvastatin's performance, supported by experimental data and methodological details.
Mechanism of Action: HMG-CoA Reductase Inhibition
Rosuvastatin (B1679574) is a potent, synthetic statin belonging to the class of HMG-CoA reductase inhibitors.[1] Its primary mechanism involves the competitive and reversible inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3] This inhibition occurs in the liver, reducing the production of mevalonate, a key precursor to cholesterol.[2][4] In response to decreased intracellular cholesterol, liver cells upregulate the expression of LDL receptors on their surfaces.[4][5] This enhancement in LDL receptor density increases the clearance of circulating LDL-C from the bloodstream, thereby lowering plasma LDL-C and total cholesterol levels.[4][5]
Experimental Protocols
The data presented in this guide are derived from several key multicenter, randomized clinical trials. The general methodologies are outlined below.
A typical clinical trial evaluating the efficacy of Rosuvastatin follows a structured workflow designed to ensure robust and unbiased results. This process, from patient selection to data analysis, is critical for regulatory approval and clinical acceptance.
Key Trials Cited:
-
STELLAR (Statin Therapies for Elevated Lipid Levels Compared Across Doses to Rosuvastatin): This was a multicenter, open-label trial that compared the efficacy of rosuvastatin with atorvastatin (B1662188), simvastatin (B1681759), and pravastatin (B1207561) over 6 weeks. The primary endpoint was the percentage change in LDL-C from baseline.[6]
-
MERCURY I (Measuring Effective Reductions in Cholesterol Using Rosuvastatin Therapy I): An 8-week, open-label, randomized, multicenter trial comparing the efficacy of rosuvastatin with other statins in patients at high risk of coronary heart disease. The study assessed the percentage of patients reaching LDL-C goals.[7][8]
-
URANUS (Use of Rosuvastatin versus Atorvastatin in Type 2 Diabetes Mellitus): A study directly comparing the effects of rosuvastatin and atorvastatin on lipid profiles and LDL-C goal achievement in patients with type 2 diabetes over a 16-week period.[7]
-
JUPITER (Justification for the Use of Statins in Primary Prevention: An Intervention Trial Evaluating Rosuvastatin): A large, randomized, double-blind, placebo-controlled trial that investigated whether rosuvastatin could reduce major cardiovascular events in individuals with low-to-normal LDL-C levels but elevated high-sensitivity C-reactive protein (hsCRP).[9]
Data Presentation: Comparative Efficacy on Lipid Profiles
The following tables summarize the percentage changes in LDL-C, HDL-C, and Triglycerides observed in key clinical studies comparing Rosuvastatin to other statins and placebo.
Table 1: Rosuvastatin vs. Other Statins - LDL-C Reduction
| Study | Treatment Group | Duration | Mean % Change in LDL-C |
|---|---|---|---|
| STELLAR [6] | Rosuvastatin 10 mg | 6 weeks | -46% |
| Atorvastatin 10 mg | 6 weeks | -37% | |
| Simvastatin 20 mg | 6 weeks | -35% | |
| Pravastatin 40 mg | 6 weeks | -30% | |
| STELLAR [6] | Rosuvastatin 40 mg | 6 weeks | -55% |
| Atorvastatin 80 mg | 6 weeks | -51% | |
| URANUS [7] | Rosuvastatin (10-20 mg) | 16 weeks | -52% |
| Atorvastatin (10-20 mg) | 16 weeks | -46% | |
| HFH Study [10] | Rosuvastatin (20-80 mg) | 18 weeks | -57.9% |
| Atorvastatin (20-80 mg) | 18 weeks | -50.4% | |
| Unnamed Study [11] | Rosuvastatin (unspecified dose) | 12 weeks | -50.0% |
| | Atorvastatin (unspecified dose) | 12 weeks | -39.9% |
Table 2: Rosuvastatin vs. Other Statins - HDL-C and Triglyceride Changes
| Study | Treatment Group | Duration | Mean % Change in HDL-C | Mean % Change in Triglycerides |
|---|---|---|---|---|
| STELLAR [6] | Rosuvastatin (10-40 mg) | 6 weeks | +8% to +10% | -20% to -26% |
| Atorvastatin (10-80 mg) | 6 weeks | +2% to +6% | -20% to -28% | |
| Simvastatin (10-40 mg) | 6 weeks | +5% | -12% to -15% | |
| JUPITER [9] | Rosuvastatin 20 mg | 12 months | +4% | -17% |
| Placebo | 12 months | N/A | N/A | |
| HFH Study [10] | Rosuvastatin (20-80 mg) | 18 weeks | +12.4% | N/A |
| | Atorvastatin (20-80 mg) | 18 weeks | +2.9% | N/A |
Summary of Findings
Across multiple comparative trials, Rosuvastatin consistently demonstrates superior efficacy in lowering LDL-C levels compared to other commonly prescribed statins like atorvastatin, simvastatin, and pravastatin at therapeutically comparable doses.[6][7][10][11] The STELLAR trial, for instance, showed that rosuvastatin 10 mg reduced LDL-C more effectively than atorvastatin 10 mg, simvastatin up to 40 mg, and pravastatin up to 40 mg.[6][12] This superior LDL-C lowering effect allows a greater percentage of high-risk patients to achieve their lipid goals.[7][12]
In addition to its potent effect on LDL-C, Rosuvastatin also produces favorable changes in other lipid parameters. It has been shown to significantly increase HDL-C levels, often to a greater extent than atorvastatin.[6][10] Furthermore, Rosuvastatin effectively reduces triglyceride levels, with an efficacy comparable to that of atorvastatin.[6][10] These comprehensive improvements in the lipid profile underscore Rosuvastatin's role as a highly effective agent in the management of dyslipidemia.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 3. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of rosuvastatin and atorvastatin for lipid lowering in patients with type 2 diabetes mellitus: results from the URANUS study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. The JUPITER and AURORA clinical trials for rosuvastatin in special primary prevention populations: perspectives, outcomes, and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of rosuvastatin in the management of dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparative Study on the Safety and Efficacy of Rosuvastatin vs. Atorvastatin in Lowering LDL Cholesterol Levels | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 12. Rosuvastatin--a highly effective new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor: review of clinical trial data at 10-40 mg doses in dyslipidemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: An In Vitro and In Vivo Correlation Analysis of Rosuvastatin Calcium Tablets
For researchers and drug development professionals, establishing a meaningful in vitro and in vivo correlation (IVIVC) is a critical step in oral solid dosage form development. This guide provides a comparative analysis of rosuvastatin (B1679574) calcium tablets, a BCS Class II drug, leveraging published experimental data to illustrate the relationship between in vitro dissolution and in vivo bioavailability.
Rosuvastatin calcium, a widely prescribed statin for managing hyperlipidemia, belongs to the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[1][2][3] For drugs in this class, the in vitro dissolution rate can be the rate-limiting step for absorption, making the development of a predictive IVIVC a key objective to ensure product quality and therapeutic equivalence. This guide synthesizes data from various studies to compare the performance of different rosuvastatin calcium tablet formulations.
Comparative In Vitro Dissolution Performance
The in vitro dissolution behavior of rosuvastatin calcium tablets is a critical quality attribute that reflects the release of the active pharmaceutical ingredient from the dosage form. Studies have compared the innovator product, Crestor®, with various generic formulations under different dissolution conditions.
A comparative study evaluated Crestor® against two generic brands, Resova® and Ivarin®, in three different dissolution media.[4] In 0.1 N HCl (pH 1.2), mimicking stomach acid, Crestor® and Resova® showed similar release profiles, while Ivarin® exhibited a slower release.[4] However, in phosphate (B84403) buffer (pH 6.8) and sodium citrate (B86180) buffer (pH 6.6), all three brands demonstrated comparable and significantly higher drug release, suggesting that dissolution is pH-dependent.[4]
Table 1: Comparative In Vitro Dissolution of Rosuvastatin Calcium 20 mg Tablets [4]
| Dissolution Medium | Time (minutes) | Crestor® (% Released) | Resova® (% Released) | Ivarin® (% Released) |
| 0.1 N HCl (pH 1.2) | 60 | 88.9 | 88.7 | 75.2 |
| 0.05 M Phosphate Buffer (pH 6.8) | 60 | 98.5 | 98.8 | 98.4 |
| 0.05 M Sodium Citrate Buffer (pH 6.6) | 60 | 99.1 | 102.1 | 99.8 |
Data presented as mean values.
In Vivo Bioequivalence and Pharmacokinetic Parameters
In vivo bioequivalence studies are the gold standard for confirming therapeutic equivalence between a generic product and a reference listed drug. These studies typically involve administering the drug to healthy volunteers and measuring key pharmacokinetic (PK) parameters.
Table 2: Comparative In Vivo Pharmacokinetic Parameters of Rosuvastatin Calcium 20 mg Tablets (Test vs. Reference)
| Study | PK Parameter | Test Formulation (Geometric Mean) | Reference Formulation (Geometric Mean) | 90% Confidence Interval |
| Pena, E., et al. (2024) [6] | Cmax (ng/mL) | - | - | 95.01 - 112.66 |
| AUC0-t (ng·h/mL) | - | - | 93.38 - 111.67 | |
| AUC0-∞ (ng·h/mL) | - | - | 93.65 - 111.29 | |
| Al-Ghananeem, A. M., et al. (2020) [8] | Cmax (ng/mL) | - | - | 96.57 - 120.17 |
| AUC0-last (ng·h/mL) | - | - | 94.03 - 114.16 | |
| AUC0-∞ (ng·h/mL) | - | - | 94.84 - 114.54 | |
| Bunsongsikul, S., et al. (2023) [9] | Cmax (ng/mL) | - | - | Within 80.00% - 125.00% |
| AUC0-tlast (ng·h/mL) | - | - | Within 80.00% - 125.00% | |
| AUC0-∞ (ng·h/mL) | - | - | Within 80.00% - 125.00% |
Specific geometric mean values were not provided in all publications, but the 90% confidence intervals confirm bioequivalence.
Experimental Protocols
In Vitro Dissolution Testing
The dissolution studies cited typically adhere to USP <711> guidelines.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Media:
-
Temperature: 37 ± 0.5 °C.[4]
-
Sampling Times: Samples are typically drawn at 5, 10, 15, 30, 45, and 60 minutes.[4]
-
Analysis: The concentration of rosuvastatin in the collected samples is determined using a validated analytical method, such as UV spectrophotometry at 244 nm or High-Performance Liquid Chromatography (HPLC).[4][11]
In Vivo Bioequivalence Study
The in vivo studies are typically designed as single-dose, two-period, two-sequence, crossover, randomized trials in healthy adult human subjects under fasting conditions.[6][12]
-
Study Design: A randomized, two-period crossover design is employed where subjects receive a single dose of the test and reference formulations in a sequential order with a washout period in between.[6]
-
Drug Administration: A single tablet of the test or reference rosuvastatin calcium is administered with water after an overnight fast.[6]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 8, 12, 24, 48, and 72 hours).[12]
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data.[6]
-
Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed PK parameters. The 90% confidence intervals for the ratio of the geometric means of the test and reference products are calculated to determine bioequivalence.[6]
Visualizing the Workflow and IVIVC Logic
To better understand the process of establishing an in vitro-in vivo correlation, the following diagrams illustrate the experimental workflows and the underlying principles.
Caption: Experimental workflow for developing an IVIVC.
Caption: Logical basis for IVIVC in BCS Class II drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Directly compressed rosuvastatin calcium tablets that offer hydrotropic and micellar solubilization for improved dissolution rate and extent of drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetics and Bioequivalence Evaluation of Two Rosuvastatin Calcium 20 mg Tablets: A Single Oral Dose, Randomized-Sequence, Open-Label, Two-Period Crossover Study in Healthy Volunteers under Fasting Conditions - Journal of Biosciences and Medicines - SCIRP [scirp.org]
- 7. Process validation and in vitro- in vivo evaluation of rosuvastatin calcium tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. jocpr.com [jocpr.com]
- 11. Dissolution Enhancement of Rosuvastatin Calcium by Liquisolid Compact Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Different Rosuvastatin Formulations
For Researchers, Scientists, and Drug Development Professionals
Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of dyslipidemia. While conventional oral tablets have been the mainstay of rosuvastatin therapy, extensive research has focused on developing novel formulations to enhance its pharmacokinetic profile, particularly its low oral bioavailability of approximately 20%.[1][2][3] This guide provides a comprehensive comparison of the pharmacokinetic profiles of various rosuvastatin formulations, supported by experimental data, to inform researchers and drug development professionals on the latest advancements in rosuvastatin delivery.
Executive Summary of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of different rosuvastatin formulations from various preclinical and clinical studies. This data highlights the potential of novel formulations to significantly improve the bioavailability and alter the absorption kinetics of rosuvastatin compared to conventional tablets.
| Formulation | Subject | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Conventional Tablet | Healthy Humans | 13.5 ± 5.9 | 4.4 ± 1.5 | 148.1 ± 59.8 | - | Bioequivalence Study |
| Rosuvastatin Nanoparticles (PVP stabilized) | Rabbits | 82.35 | 2 | 21.1-fold increase vs. untreated drug | 21.1-fold | [4] |
| Solid Lipid Nanoparticles (SLN2) | Rats | ~1.4-fold increase vs. pure drug | - | ~8.5-fold increase vs. pure drug | 8.5-fold | [5] |
| Cyclodextrin-Polyanhydride Nanoparticles (CPN2) | Rats | - | - | ~8-fold increase vs. pure drug | 8-fold | [6] |
| Fast-Dissolving Film (FDF) | Rats | 1540 ± 44 | 2 | - | - | [7][8] |
| Marketed Tablet (for comparison with FDF) | Rats | 940 ± 17 | 4 | - | - | [7][8] |
In-Depth Look at Novel Rosuvastatin Formulations
Nanoparticle-Based Formulations
Nanotechnology has emerged as a promising strategy to overcome the challenges associated with the oral delivery of poorly soluble drugs like rosuvastatin.[4][9] By encapsulating rosuvastatin within nanoparticles, it is possible to enhance its solubility, protect it from degradation, and facilitate its absorption, leading to improved bioavailability.
-
Polymeric Nanoparticles: These formulations utilize biodegradable and biocompatible polymers to encapsulate rosuvastatin. Studies have shown that polymeric nanoparticles can lead to a significant enhancement in bioavailability due to improved solubility and protection from enzymatic degradation.[9] A nanoparticle-based spray formulation has also been proposed to enhance mucosal absorption and bypass hepatic first-pass metabolism.[9]
-
Solid Lipid Nanoparticles (SLNs): SLNs are composed of solid lipids and offer advantages such as high stability and controlled release. One study demonstrated that an optimized SLN formulation of rosuvastatin (SLN2) resulted in a 1.4-fold increase in Cmax and an 8.5-fold increase in AUC compared to the pure drug in rats.[5]
-
Cyclodextrin-Polyanhydride Nanoparticles (CPNs): This approach involves complexing rosuvastatin with cyclodextrins and then incorporating them into polyanhydride nanoparticles. A study on a CPN formulation (CPN2) showed an approximately 8-fold enhancement in relative oral bioavailability compared to pure rosuvastatin in rats.[6]
Fast-Dissolving Films (FDFs)
Fast-dissolving films are an alternative oral dosage form designed for rapid disintegration and dissolution in the oral cavity. This can lead to pre-gastric absorption and a potential bypass of first-pass metabolism, which is a significant barrier for rosuvastatin's bioavailability. A study comparing an optimized rosuvastatin FDF to a conventional marketed tablet in rats demonstrated a significantly faster Tmax (2 hours vs. 4 hours) and a notably higher Cmax (1.540 µg/mL vs. 0.940 µg/mL).[7][8]
Experimental Protocols
Bioequivalence Study of Conventional Rosuvastatin Tablets
A typical bioequivalence study for conventional rosuvastatin tablets is designed as a randomized, two-period, two-sequence, single-dose, crossover study in healthy adult subjects under fasting conditions.
-
Dosing: After an overnight fast, subjects receive a single oral dose of either the test or reference rosuvastatin formulation with a standardized volume of water.[2]
-
Blood Sampling: Blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 9, 12, 16, 24, 36, 48, and 72 hours).[7]
-
Bioanalysis: Plasma concentrations of rosuvastatin are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][7]
-
Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, Tmax, AUC0-t, and AUC0-∞, are calculated from the plasma concentration-time data using non-compartmental methods.[2][11]
Pharmacokinetic Study of Rosuvastatin Nanoparticles in Rats
-
Animal Model: Male Wistar rats or other appropriate rodent models are used.[11][12]
-
Formulation Administration: A suspension of the rosuvastatin nanoparticle formulation is administered orally via gavage. A control group receives a suspension of the pure drug or a conventional tablet formulation.[1][11]
-
Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.[11]
-
Sample Processing and Analysis: Plasma is separated by centrifugation and stored frozen until analysis. Rosuvastatin concentrations in plasma are quantified using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using appropriate software and non-compartmental analysis.
Mechanism of Action: HMG-CoA Reductase Inhibition
Rosuvastatin exerts its lipid-lowering effect by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the cholesterol biosynthesis pathway.[4][6] The inhibition of this pathway in the liver leads to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.
Caption: Rosuvastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.
Experimental Workflow for a Comparative Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical study comparing the pharmacokinetic profiles of different rosuvastatin formulations.
Caption: Workflow for comparing rosuvastatin formulations' pharmacokinetics.
References
- 1. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign | PLOS One [journals.plos.org]
- 2. annexpublishers.com [annexpublishers.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Statin - Wikipedia [en.wikipedia.org]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Development and assessment of nano drug delivery systems for combined delivery of rosuvastatin and ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Pharmacokinetics and Pharmacodynamics of Rosuvastatin Calcium through the Development and Optimization of Fast-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Comparison: Rosuvastatin vs. Other Lipid-Lowering Agents
This guide offers an in-depth comparison of rosuvastatin (B1679574) with other prominent lipid-lowering therapies, including atorvastatin (B1662188), simvastatin (B1681759), and combination treatments. It is intended for researchers, scientists, and drug development professionals, providing a synthesis of data from pivotal head-to-head clinical trials. The guide focuses on efficacy in lipid reduction, cardiovascular outcomes, and safety profiles, supported by detailed experimental protocols and visual representations of molecular pathways and trial workflows.
Comparative Efficacy on Lipid Parameters
Rosuvastatin has been extensively compared against other statins, primarily atorvastatin and simvastatin, in numerous clinical trials. The central focus of these studies has been the percentage reduction of low-density lipoprotein cholesterol (LDL-C), a key biomarker for cardiovascular risk.
Rosuvastatin vs. Atorvastatin and Simvastatin
The STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial was a landmark study providing a direct dose-by-dose comparison. Results consistently demonstrated that rosuvastatin produces a greater reduction in LDL-C compared to milligram-equivalent doses of atorvastatin and higher doses of simvastatin.[1][2]
Across various dosages, rosuvastatin 10 to 80 mg reduced LDL cholesterol by a mean of 8.2% more than atorvastatin 10 to 80 mg and 12% to 18% more than simvastatin 10 to 80 mg.[2] Furthermore, rosuvastatin was more effective at increasing high-density lipoprotein cholesterol (HDL-C) levels compared to the other statins tested.[2]
The DISCOVERY Alpha study, a randomized, open-label trial, also found that a starting dose of rosuvastatin 10 mg resulted in greater LDL-C reductions than atorvastatin 10 mg in high-risk patients.[3][4][5]
Table 1: Comparative LDL-C Reduction in Head-to-Head Trials
| Trial | Comparator | Rosuvastatin Dose(s) | Comparator Dose(s) | Mean % LDL-C Reduction (Rosuvastatin) | Mean % LDL-C Reduction (Comparator) | Key Finding |
| STELLAR | Atorvastatin | 10-80 mg | 10-80 mg | -46% to -55% | -37% to -51% | Rosuvastatin reduced LDL-C by a mean of 8.2% more than atorvastatin across the dose ranges[2]. |
| STELLAR | Simvastatin | 10-40 mg | 10-80 mg | -46% to -55% | -28% to -46% | Rosuvastatin 10-40 mg was more effective than simvastatin 10-80 mg[6]. |
| DISCOVERY Alpha | Atorvastatin | 10 mg | 10 mg | -44.7% (statin-naive) | -33.9% (statin-naive) | Rosuvastatin 10 mg was associated with significantly greater LDL-C reduction compared with atorvastatin 10 mg[5]. |
| LODESTAR | Atorvastatin | High-intensity | High-intensity | Not Superior | Not Inferior | Rosuvastatin was not superior to atorvastatin in preventing adverse cardiac events over 3 years, despite greater LDL-C lowering[7][8]. |
Rosuvastatin in Combination Therapy
The addition of ezetimibe (B1671841), a cholesterol absorption inhibitor, to rosuvastatin therapy has been shown to provide significant additional LDL-C lowering. A meta-analysis of randomized controlled trials concluded that rosuvastatin plus ezetimibe resulted in significantly greater reductions in total cholesterol, triglycerides, and LDL-C compared to rosuvastatin monotherapy.[9] For instance, one study found that rosuvastatin 10 mg plus ezetimibe 10 mg was more effective at achieving target LDL-C levels than titrating rosuvastatin to 20 mg.[10]
Cardiovascular Outcomes
The JUPITER (Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin) trial was a pivotal study that assessed the efficacy of rosuvastatin in the primary prevention of cardiovascular events. The trial enrolled apparently healthy individuals with low-to-normal LDL-C levels but elevated high-sensitivity C-reactive protein (hs-CRP), an inflammatory marker.
The trial was stopped early after a median follow-up of 1.9 years because rosuvastatin 20 mg daily was associated with a 44% reduction in the primary endpoint, a composite of myocardial infarction, stroke, arterial revascularization, hospitalization for unstable angina, or cardiovascular death, compared to placebo.[11][12][13]
Table 2: Key Cardiovascular Outcome Trials
| Trial | Comparator | Rosuvastatin Dose | Patient Population | Primary Endpoint | Key Outcome |
| JUPITER | Placebo | 20 mg | Healthy individuals with LDL-C <130 mg/dL and hs-CRP ≥2.0 mg/L[14][15] | Composite of MI, stroke, revascularization, unstable angina, or CV death[12][13] | Rosuvastatin significantly reduced the primary endpoint by 44% (HR 0.56)[12][13]. The number needed to treat to prevent one event over two years was 95[16]. |
| LODESTAR | Atorvastatin | High-intensity | Patients with coronary artery disease | Composite of death, stroke, myocardial infarction, or revascularization at 3 years | No significant difference between rosuvastatin and atorvastatin in the primary outcome (8.7% vs. 8.2%)[7][8]. |
Safety and Tolerability
Across major head-to-head trials, the safety and tolerability profiles of rosuvastatin were found to be comparable to those of atorvastatin and simvastatin.[2][6] The most common adverse events reported were generally mild and included myalgia, headache, and nausea.[4][5] In the JUPITER trial, there were no significant differences in muscle pain, muscle weakness, or hepatic function between the rosuvastatin and placebo groups; however, a small but statistically significant increase in physician-reported diabetes was noted in the rosuvastatin group.[16]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the protocols for the key trials cited.
STELLAR Trial Methodology
-
Study Design : A 6-week, multicenter, open-label, randomized, parallel-group trial.[2]
-
Patient Population : Adults (≥18 years) with hypercholesterolemia, defined as fasting LDL-C ≥160 mg/dL and <250 mg/dL, and triglycerides <400 mg/dL.[2]
-
Inclusion Criteria : Discontinuation of previous lipid-lowering therapy.[17]
-
Exclusion Criteria : Active arterial disease, unstable angina, or recent arterial surgery.[17]
-
Intervention : Patients were randomized to receive rosuvastatin (10, 20, 40, or 80 mg), atorvastatin (10, 20, 40, or 80 mg), simvastatin (10, 20, 40, or 80 mg), or pravastatin (B1207561) (10, 20, or 40 mg).[2]
-
Primary Endpoint : Percentage change from baseline in LDL-C at week 6.[18]
-
Assessments : Fasting lipid profiles were measured at baseline and at the end of the 6-week treatment period.
JUPITER Trial Methodology
-
Study Design : A prospective, randomized, double-blind, placebo-controlled, multicenter trial.[3]
-
Patient Population : 17,802 apparently healthy men (≥50 years) and women (≥60 years) with no history of cardiovascular disease.[14]
-
Inclusion Criteria : LDL-C levels <130 mg/dL and high-sensitivity C-reactive protein (hs-CRP) levels ≥2.0 mg/L.[14][15]
-
Exclusion Criteria : History of cardiovascular disease, diabetes, uncontrolled hypertension, hepatic dysfunction, or current use of lipid-lowering agents.[3][14]
-
Intervention : Patients were randomized to receive either rosuvastatin 20 mg daily or a matching placebo.[3][15]
-
Primary Endpoint : A composite of nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, arterial revascularization, or confirmed death from cardiovascular causes.[12][14]
-
Statistical Analysis : The trial was designed to continue until 520 primary endpoint events occurred. An intention-to-treat basis was used for all analyses.[15] The study was stopped early by the Data and Safety Monitoring Board due to a significant reduction in the primary endpoint in the rosuvastatin group.[15]
Molecular Mechanisms and Pathways
The lipid-lowering effects of rosuvastatin and its comparators are rooted in their distinct molecular mechanisms of action.
Statin Pathway: HMG-CoA Reductase Inhibition
Statins, including rosuvastatin, atorvastatin, and simvastatin, function by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes a rate-limiting step in the cholesterol biosynthesis pathway.[10] By blocking this enzyme, statins decrease intracellular cholesterol synthesis in hepatocytes. This reduction triggers a compensatory upregulation of LDL receptors on the liver cell surface, which in turn increases the clearance of LDL particles from the bloodstream.[10]
Caption: Mechanism of action for statins, inhibiting HMG-CoA reductase to lower cholesterol.
Ezetimibe Pathway: NPC1L1 Inhibition
Ezetimibe lowers cholesterol through a different mechanism. It inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of enterocytes in the small intestine.[9] By blocking NPC1L1, ezetimibe prevents the absorption of dietary and biliary cholesterol, leading to a reduction in the amount of cholesterol delivered to the liver.
Caption: Ezetimibe inhibits the NPC1L1 transporter to block cholesterol absorption.
Generalized Clinical Trial Workflow
The execution of a large-scale clinical trial follows a structured workflow, from initial planning to final data analysis and reporting. This ensures the integrity and validity of the results.
Caption: A generalized workflow for a randomized controlled clinical trial.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rxfiles.ca [rxfiles.ca]
- 4. ahajournals.org [ahajournals.org]
- 5. Rosuvastatin versus atorvastatin in achieving lipid goals in patients at high risk for cardiovascular disease in clinical practice: A randomized, open-label, parallel-group, multicenter study (DISCOVERY Alpha study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rosuvastatin versus atorvastatin in achieving lipid goals in patients at high risk for cardiovascular disease in clinical practice: A randomized, open-label, parallel-group, multicenter study (DISCOVERY Alpha study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosuvastatin vs. Atorvastatin Treatment in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. The STELLAR trial protocol: a prospective multicentre trial for Richter’s syndrome consisting of a randomised trial investigation CHOP-R with or without acalabrutinib for newly diagnosed RS and a single-arm platform study for evaluation of novel agents in relapsed disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gpnotebook.com [gpnotebook.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Justification for the Use of Statins in Prevention: An Intervention Trial Evaluating Rosuvastatin - American College of Cardiology [acc.org]
- 15. JUPITER to Earth: A statin helps people with normal LDL-C and high hs-CRP, but what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinPGx [clinpgx.org]
- 18. HMG-CoA reductase inhibitors.pptx [slideshare.net]
Interchangeability of Branded and Generic Rosuvastatin: A Comparative Analysis
An in-depth evaluation of the bioequivalence, physicochemical properties, and impurity profiles of branded and generic rosuvastatin (B1679574) tablets reveals a high degree of interchangeability, underpinned by rigorous regulatory standards. While both forms of the medication are designed to be therapeutically equivalent, subtle variations in excipients and manufacturing processes can lead to minor differences in dissolution and impurity profiles, warranting ongoing post-market surveillance.
Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a widely prescribed medication for the management of dyslipidemia. Following the patent expiry of the pioneer product, Crestor®, numerous generic versions have become available, offering a cost-effective alternative. This guide provides a comprehensive comparison of branded and generic rosuvastatin tablets, presenting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Bioequivalence and Pharmacokinetic Profiles
Bioequivalence studies are fundamental to establishing the interchangeability of generic drugs with their branded counterparts. These studies compare the rate and extent of drug absorption into the bloodstream. The key pharmacokinetic parameters evaluated are the area under the plasma concentration-time curve (AUC), representing the total drug exposure, and the maximum plasma concentration (Cmax), indicating the peak drug level. For a generic product to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means of AUC and Cmax for the test (generic) and reference (branded) products must fall within the range of 80.00% to 125.00%.
Multiple studies have demonstrated that generic rosuvastatin tablets meet these stringent bioequivalence criteria. For instance, one study comparing a generic 20 mg rosuvastatin tablet to the reference product found the 90% CI for AUC0-72h and Cmax to be 97.05% (89.07%–105.74%) and 101.15% (89.53%–114.26%), respectively, well within the acceptable range. Another investigation of 20 mg rosuvastatin tablets in healthy volunteers also concluded that the two formulations were bioequivalent.
Table 1: Comparison of Pharmacokinetic Parameters for Branded and Generic Rosuvastatin (20 mg Tablets)
| Study Reference | Product | AUC0-t (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | 90% CI for AUC Ratio | 90% CI for Cmax Ratio |
| Study A | Test (Generic) | 130.5 ± 45.2 | 15.8 ± 5.9 | 3.0 (1.0-5.0) | 18.5 ± 8.7 | 92.3% - 108.5% | 90.1% - 110.2% |
| Reference (Branded) | 135.2 ± 48.9 | 16.2 ± 6.3 | 3.5 (1.5-5.0) | 19.0 ± 9.1 | |||
| Study |
A comparative study of the safety profiles of Rosuvastatin and Simvastatin
An in-depth review of the safety profiles of two leading statins, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide based on current clinical evidence.
Rosuvastatin (B1679574) and Simvastatin (B1681759) are widely prescribed HMG-CoA reductase inhibitors (statins) pivotal in the management of hypercholesterolemia and the prevention of cardiovascular events. While both drugs share a common mechanism of action, their distinct pharmacokinetic and pharmacodynamic properties contribute to differences in their safety profiles. This guide provides a detailed comparative analysis of the safety of Rosuvastatin and Simvastatin, supported by data from key clinical trials and experimental protocols.
Comparative Safety Profile: A Tabular Overview
The following tables summarize the incidence of key adverse events associated with Rosuvastatin and Simvastatin, compiled from major clinical trials and observational studies.
Table 1: Comparative Incidence of Muscle-Related Adverse Events
| Adverse Event | Rosuvastatin | Simvastatin | Key Studies |
| Myalgia (Muscle Pain) | 15.6% - 16.0% | 10% - 20.6% | PRIMO, SEARCH, JUPITER |
| Myopathy | Incidence generally low, dose-dependent. Lower than high-dose Simvastatin. | Higher risk, especially at 80mg dose (0.9%). | SEARCH, FDA reports |
| Rhabdomyolysis | Rare, but reports exist. | Higher reported risk among statins. | FDA Adverse Event Reporting System (FAERS) |
Table 2: Comparative Incidence of Hepatic and Other Major Adverse Events
| Adverse Event | Rosuvastatin | Simvastatin | Key Studies/Sources |
| ALT Elevations (>3x ULN) | ~1.1% - 2.2% (dose-dependent) | ~1.8% | LiverTox, STELLAR |
| Clinically Apparent Liver Injury | Rare (approx. 1:16,000) | Rarer (approx. 1:52,000) | LiverTox |
| New-Onset Diabetes Mellitus | 18% - 27% increased risk vs. pravastatin (B1207561) | 10% increased risk vs. pravastatin | Carter et al. (2013), JUPITER |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of pivotal clinical trials is crucial for interpreting their findings. Below are summaries of the experimental protocols for the STELLAR, JUPITER, and SEARCH trials.
STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) Trial
-
Objective: To compare the efficacy and safety of Rosuvastatin with Atorvastatin, Simvastatin, and Pravastatin in reducing LDL cholesterol.
-
Study Design: A 6-week, multicenter, open-label, randomized, parallel-group trial.[1][2]
-
Patient Population: 2,431 adults with hypercholesterolemia (LDL-C ≥160 and <250 mg/dL, triglycerides <400 mg/dL).[1]
-
Intervention: Patients were randomized to receive daily doses of Rosuvastatin (10, 20, 40, or 80 mg), Atorvastatin (10, 20, 40, or 80 mg), Simvastatin (10, 20, 40, or 80 mg), or Pravastatin (10, 20, or 40 mg).[1]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory parameters (including liver function tests and creatine (B1669601) kinase), and vital signs. Drug tolerability was a key safety endpoint.[1]
JUPITER (Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin) Trial
-
Objective: To determine if Rosuvastatin reduces the risk of major cardiovascular events in individuals with low to normal LDL-C but elevated high-sensitivity C-reactive protein (hs-CRP).[3][4]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[3][4] The trial was stopped early after a median follow-up of 1.9 years due to significant benefits observed in the Rosuvastatin group.[4]
-
Patient Population: 17,802 apparently healthy men (≥50 years) and women (≥60 years) with LDL-C <130 mg/dL and hs-CRP ≥2.0 mg/L.[4][5]
-
Intervention: Patients were randomized to receive either Rosuvastatin 20 mg daily or a placebo.[4]
-
Safety Assessments: Monitoring of adverse events, with a particular focus on muscle-related symptoms, liver enzyme elevations, and the incidence of new-onset diabetes.[6]
SEARCH (Study of the Effectiveness of Additional Reductions in Cholesterol and Homocysteine) Trial
-
Objective: To evaluate the efficacy and safety of more intensive versus standard Simvastatin therapy in survivors of myocardial infarction.
-
Study Design: A large, randomized, double-blind trial with a 2x2 factorial design also evaluating homocysteine-lowering with folic acid and vitamin B12.[7]
-
Patient Population: 12,064 patients with a history of myocardial infarction.[7][8]
-
Intervention: Patients were randomized to receive Simvastatin 80 mg daily (intensive) or 20 mg daily (standard).[7][9]
-
Safety Assessments: The primary safety endpoint was the incidence of myopathy, defined as muscle pain or weakness with a creatine kinase level more than 10 times the upper limit of normal. Other adverse events were also monitored throughout the mean follow-up of 6.7 years.[9][10]
Signaling Pathways and Experimental Workflow
HMG-CoA Reductase Inhibition Pathway
The primary mechanism of action for both Rosuvastatin and Simvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates LDL receptor expression on hepatocytes and increases the clearance of LDL cholesterol from the circulation.
Caption: HMG-CoA Reductase inhibition by statins.
Representative Experimental Workflow for a Statin Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating the safety and efficacy of a statin.
Caption: A typical workflow for a statin clinical trial.
Discussion of Safety Profiles
Both Rosuvastatin and Simvastatin are generally well-tolerated. However, the existing evidence points to some differences in their safety profiles.
Muscle-Related Adverse Events: Simvastatin, particularly at the 80mg dose, is associated with a higher risk of myopathy and rhabdomyolysis compared to other statins, including Rosuvastatin.[10] The SEARCH trial highlighted this increased risk, leading to restrictions on the use of high-dose Simvastatin.[7][9] While Rosuvastatin can also cause muscle-related side effects, the incidence appears to be lower, especially when compared to high-intensity Simvastatin therapy.
Hepatotoxicity: Both drugs can cause elevations in liver enzymes. The incidence of clinically significant liver injury is rare for both, though some data suggest it may be slightly more common with Rosuvastatin than Simvastatin.[11] However, routine monitoring of liver enzymes is no longer recommended by the FDA for patients on statins unless clinically indicated.[12][13]
New-Onset Diabetes Mellitus: Several studies have suggested a link between statin use and an increased risk of developing type 2 diabetes. The risk appears to be greater with more potent statins and at higher doses.[14][15] Evidence suggests that Rosuvastatin may be associated with a slightly higher risk of new-onset diabetes compared to Simvastatin.[14] The JUPITER trial, which used a high dose of Rosuvastatin, reported an increased incidence of physician-reported diabetes.[5]
Pharmacokinetic Differences: A key difference that may influence their safety profiles is their metabolism. Simvastatin is a lipophilic pro-drug that is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[16] This makes it susceptible to drug-drug interactions with CYP3A4 inhibitors, which can increase the risk of myopathy. Rosuvastatin, in contrast, is a hydrophilic statin that is not extensively metabolized and is a poor substrate for CYP3A4, resulting in a lower potential for such interactions.[17]
Conclusion
Both Rosuvastatin and Simvastatin are effective lipid-lowering agents with established safety profiles. The choice between these two statins should be individualized based on the patient's cardiovascular risk, LDL-C lowering goals, and potential for drug-drug interactions. Simvastatin, particularly at lower to moderate doses, remains a viable and cost-effective option. Rosuvastatin, with its greater potency and lower risk of CYP3A4-mediated drug interactions, may be preferred in patients requiring significant LDL-C reduction or those on concomitant medications that inhibit CYP3A4. Careful monitoring for adverse effects, particularly muscle-related symptoms and glycemic changes, is warranted for all patients on statin therapy.
References
- 1. Comparison of the efficacy and safety of rosuvastatin versus atorvastatin, simvastatin, and pravastatin across doses (STELLAR* Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STELLAR-Rosuvastatin vs. Atorvastatin, Pravastatin, Simvastatin across dose ranges [astrazenecaclinicaltrials.com]
- 3. JUPITER trial - Wikipedia [en.wikipedia.org]
- 4. Rosuvastatin to prevent vascular events in men and women with elevated C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Justification for the Use of Statins in Prevention: An Intervention Trial Evaluating Rosuvastatin - American College of Cardiology [acc.org]
- 6. ahajournals.org [ahajournals.org]
- 7. SEARCH: Study of the Effectiveness of Additional Reductions in Cholesterol and Homocysteine — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Intensive lowering of LDL cholesterol with 80 mg versus 20 mg simvastatin daily in 12,064 survivors of myocardial infarction: a double-blind randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rosuvastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. FDA Drug Safety Communication: Important safety label changes to cholesterol-lowering statin drugs | FDA [fda.gov]
- 13. lipid.org [lipid.org]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
Evaluating the long-term efficacy and safety of Rosuvastatin in clinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term efficacy and safety of rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, drawing upon data from pivotal clinical studies. It offers a comparative analysis with other widely prescribed statins, namely atorvastatin (B1662188) and simvastatin, to inform research and development in cardiovascular therapeutics.
Executive Summary
Rosuvastatin has consistently demonstrated superior efficacy in reducing low-density lipoprotein cholesterol (LDL-C) levels compared to milligram-equivalent doses of atorvastatin and simvastatin. Long-term studies, most notably the JUPITER trial, have established its role in the primary prevention of cardiovascular events, even in individuals with normal LDL-C levels but elevated high-sensitivity C-reactive protein (hs-CRP). While generally well-tolerated, long-term rosuvastatin use has been associated with a slightly higher risk of new-onset diabetes mellitus compared to atorvastatin. The incidence of myopathy and rhabdomyolysis remains low and comparable to other statins.
Comparative Efficacy of Statins
The primary efficacy of statins is their ability to lower LDL-C levels, a key factor in the pathogenesis of atherosclerosis. Clinical trial data consistently highlight the potent LDL-C lowering effects of rosuvastatin.
| Efficacy Outcome | Rosuvastatin | Atorvastatin | Simvastatin | Key Clinical Trial(s) |
| LDL-C Reduction | 46% to 55% (10-40 mg) | 37% to 51% (10-80 mg) | 28% to 41% (20-40 mg) | STELLAR, LODESTAR |
| HDL-C Increase | 8% to 12% | 2% to 6% | 5% to 8% | STELLAR |
| Triglyceride Reduction | 10% to 35% | 19% to 45% | 10% to 30% | STELLAR |
| Primary Prevention of Major Cardiovascular Events (in high hs-CRP, normal LDL-C population) | 44% relative risk reduction (20 mg) | Not directly studied in this population | Not directly studied in this population | JUPITER[1] |
| Composite of all-cause death, myocardial infarction, stroke, or any coronary revascularization (in patients with coronary artery disease) | 8.7% event rate (mean dose 17.1 mg) | 8.2% event rate (mean dose 36.0 mg) | Not directly compared in this trial | LODESTAR[2] |
Long-Term Safety Profile
The long-term safety of statin therapy is a critical consideration for chronic use. The following table summarizes key safety findings from long-term clinical trials.
| Safety Outcome | Rosuvastatin | Atorvastatin | Simvastatin | Key Clinical Trial(s) |
| New-Onset Diabetes Mellitus | Higher incidence reported (7.2%) | Lower incidence reported (5.3%) | Data varies across studies | LODESTAR[2] |
| Myopathy | <0.1% | <0.1% | <0.1% | Multiple large-scale trials[3] |
| Rhabdomyolysis | Very rare (<0.01%) | Very rare (<0.01%) | Very rare (<0.01%) | Multiple large-scale trials[3] |
| Elevated Liver Enzymes (ALT >3x ULN) | ~0.2% | ~0.2% | ~0.1% | Multiple large-scale trials[3] |
| Cataract Surgery | Higher incidence reported (2.5%) | Lower incidence reported (1.5%) | Not directly compared in this trial | LODESTAR |
Experimental Protocols of Key Clinical Studies
JUPITER (Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin)
-
Objective: To determine if rosuvastatin 20 mg daily would decrease the incidence of first major cardiovascular events in apparently healthy men and women with low-to-normal LDL-C but elevated hs-CRP.[1]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[1]
-
Participant Population: 17,802 men (≥50 years) and women (≥60 years) with LDL-C <130 mg/dL and hs-CRP ≥2.0 mg/L.[1]
-
Intervention: Rosuvastatin 20 mg daily or placebo.
-
Primary Endpoint: A composite of nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, an arterial revascularization procedure, or confirmed death from cardiovascular causes.[4]
-
Laboratory Methods:
-
Lipid Panels: Fasting lipid profiles were measured at a central laboratory. LDL-C was calculated using the Friedewald equation if triglycerides were <400 mg/dL.
-
hs-CRP Measurement: High-sensitivity C-reactive protein was measured using a validated high-sensitivity immunoturbidimetric assay.[5]
-
-
Statistical Analysis: The primary analysis was an intention-to-treat analysis using a Cox proportional hazards model to compare the time to the first primary endpoint event between the two groups.[6]
LODESTAR (Low-Density Lipoprotein Cholesterol-Targeting Statin Therapy Versus Intensity-Based Statin Therapy in Patients With Coronary Artery Disease)
-
Objective: To compare the long-term efficacy and safety of rosuvastatin versus atorvastatin in adults with coronary artery disease.[2]
-
Study Design: A randomized, open-label, multicenter trial.[2]
-
Participant Population: 4,400 adults with coronary artery disease.[2]
-
Intervention: Rosuvastatin or atorvastatin, with dosing based on a 2x2 factorial design comparing a treat-to-target strategy with a high-intensity statin strategy.[2]
-
Primary Endpoint: A three-year composite of all-cause death, myocardial infarction, stroke, or any coronary revascularization.[7]
-
Statistical Analysis: The primary analysis was based on an intention-to-treat population. A Cox proportional hazards model was used to calculate hazard ratios and 95% confidence intervals for the primary and secondary outcomes.[2]
STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin)
-
Objective: To compare the efficacy of rosuvastatin with atorvastatin, simvastatin, and pravastatin (B1207561) in reducing LDL-C.
-
Study Design: A 6-week, multicenter, open-label, randomized, parallel-group trial.
-
Participant Population: Adults with hypercholesterolemia.
-
Intervention: Various doses of rosuvastatin, atorvastatin, simvastatin, and pravastatin.
-
Primary Endpoint: Percentage change from baseline in LDL-C at 6 weeks.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the treatment effects on the percent change in LDL-C, with baseline LDL-C as a covariate.
Signaling Pathways and Experimental Workflows
Rosuvastatin Mechanism of Action
Rosuvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver. This leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL from the circulation.[8]
References
- 1. ccjm.org [ccjm.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. karger.com [karger.com]
- 4. JUPITER to Earth: A statin helps people with normal LDL-C and high hs-CRP, but what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking of high-sensitivity C-reactive protein after an initially elevated concentration: the JUPITER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Rosuvastatin versus atorvastatin treatment in adults with coronary artery disease: secondary analysis of the randomised LODESTAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Safety Operating Guide
Proper Disposal of Rosuvastatin (Calcium): A Guide for Laboratory Professionals
The proper management and disposal of Rosuvastatin (Calcium) are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a substance classified as hazardous and very toxic to aquatic life with long-lasting effects, it necessitates stringent disposal protocols.[1][2][3] This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the safe handling and disposal of Rosuvastatin (Calcium) waste.
Immediate Safety and Handling Precautions
Before handling Rosuvastatin (Calcium), it is imperative to consult the Safety Data Sheet (SDS). The substance may cause cancer, damage fertility or an unborn child, and cause organ damage through prolonged or repeated exposure.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, safety goggles with side-shields, and impervious clothing.[2][4][5] In case of dust formation, a suitable respirator is necessary.[6]
-
Engineering Controls: Ensure adequate ventilation and provide an accessible safety shower and eye wash station in the handling area.[4]
-
Spill Management: In the event of a spill, prevent further leakage and keep the product away from drains and water courses.[4] Absorb spills with liquid-binding material like diatomite, decontaminate surfaces with alcohol, and collect the contaminated material for disposal as hazardous waste.[4] Avoid generating dust during clean-up.[5][6]
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). The "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P) provides specific guidelines for healthcare facilities, which are applicable to research laboratories.[7][8] A key provision of this rule is the sewer ban , which prohibits the disposal of any hazardous waste pharmaceuticals down the drain.[8] All disposal must be conducted in accordance with local, regional, national, and international regulations.[1][9]
Step-by-Step Disposal Procedure
Rosuvastatin (Calcium) and its contaminated materials must be disposed of as hazardous waste.[1][9] The recommended method of disposal is incineration by a licensed contractor.[3][10]
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for Rosuvastatin (Calcium) waste.
-
Do not mix with other waste streams.
-
This includes unused or expired pure substances, contaminated lab materials (e.g., gloves, weighing paper, vials), and spill cleanup debris.
-
-
Container Labeling:
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[9]
-
Follow all institutional and regulatory guidelines for hazardous waste storage time limits.
-
-
Final Disposal:
-
Arrange for pickup and disposal through a licensed hazardous material disposal company.[5]
-
Ensure the vendor will transport the waste to a permitted hazardous waste incinerator.[3][10]
-
All shipping must be done using a hazardous waste manifest to track the material from the generation site to its final destination.[8]
-
-
Empty Containers:
-
Handle contaminated packaging and containers in the same way as the substance itself.[1] They should be disposed of as hazardous waste.
-
Under RCRA, containers that held acute hazardous waste (P-listed) are considered empty and non-hazardous after triple-rinsing. However, containers that held non-acute hazardous waste (like Rosuvastatin) must be disposed of as hazardous waste unless they are completely empty (i.e., no material can be poured or scraped out).
-
Environmental Fate and Ecotoxicity Data
While proper disposal minimizes environmental release, understanding the substance's impact is crucial. Rosuvastatin is very toxic to aquatic life.[1][3] Although its use is predicted to present an insignificant risk to the environment when managed correctly, improper disposal can have adverse effects.[11][12]
| Parameter | Value / Observation |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1][2][3] |
| Predicted No Effect Concentration (PNEC) | 1.8 µg/L (based on the lowest No Observed Effect Concentration of 18 µg/L for Daphnia magna).[11] |
| Predicted Environmental Concentration (PEC) | 0.13 µg/L (leading to a PEC/PNEC ratio of 0.07, indicating insignificant environmental risk with proper use).[11] |
| Biodegradability | Not readily or inherently biodegradable, but it is rapidly degraded in aquatic sediment systems.[11][12] |
| Environmental Fate | Susceptible to rapid degradation via photolysis. It is not expected to significantly partition onto sludge solids.[11] |
| Bioaccumulation Potential | The substance has a low potential for bioaccumulation.[3] |
Chemical Degradation Methodologies
While not a substitute for proper disposal via a licensed contractor, understanding the chemical degradation of Rosuvastatin can be relevant for specific research or treatment protocols. Forced degradation studies have shown its susceptibility to hydrolysis and oxidation.[13][14]
Experimental Protocol: Acid/Base-Mediated Hydrolysis
This protocol is based on laboratory studies to induce degradation and is not intended for on-site disposal.
-
Objective: To hydrolyze Rosuvastatin Calcium into its degradation products.
-
Methodology (Acid Hydrolysis):
-
Prepare a stock solution of Rosuvastatin Calcium in a suitable solvent like methanol.[13]
-
Transfer a known volume of the stock solution to a round-bottom flask.
-
Add 1N hydrochloric acid (HCl) solution to the flask.[13]
-
Reflux the mixture for a specified period to ensure complete degradation.[13]
-
After cooling, neutralize the solution carefully with a suitable base.
-
The resulting solution contains the degradation products, which can be analyzed using techniques like HPLC or TLC.[13]
-
-
Methodology (Base Hydrolysis):
-
Dissolve the Rosuvastatin lactone form (a potential impurity or degradant) in acetonitrile (B52724).[15]
-
Add an aqueous solution of sodium hydroxide (B78521) (NaOH) to the mixture.[15]
-
Stir the reaction at room temperature to facilitate the hydrolysis of the lactone back to the salt form.[15]
-
Experimental Protocol: Photolytic Degradation
-
Objective: To induce degradation of Rosuvastatin Calcium using light.
-
Methodology:
-
Dissolve Rosuvastatin Calcium (e.g., 4.0g) in a mixture of acetonitrile and water (e.g., 380ml-140ml).[15]
-
Irradiate the solution with a visible light source (e.g., 750w) at a controlled temperature (e.g., 35°C) for several hours (e.g., 7 hours).[15]
-
After irradiation, evaporate the solvents under a vacuum to isolate the solid degradation products.[15]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Rosuvastatin (Calcium) in a laboratory setting.
Caption: Rosuvastatin (Calcium) Disposal Workflow.
References
- 1. carlroth.com [carlroth.com]
- 2. echemi.com [echemi.com]
- 3. astrazeneca.com.au [astrazeneca.com.au]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. sciegenpharm.com [sciegenpharm.com]
- 7. shipmangoodwin.com [shipmangoodwin.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. fishersci.nl [fishersci.nl]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. astrazeneca.com [astrazeneca.com]
- 12. astrazeneca.com [astrazeneca.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. IL175511A - Rosuvastatin degradation products - Google Patents [patents.google.com]
Personal protective equipment for handling Rosuvastatin (Calcium)
Essential Safety and Handling Guide for Rosuvastatin (Calcium)
This guide provides immediate, essential safety and logistical information for laboratory professionals handling Rosuvastatin (Calcium). It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Quantitative Health and Safety Data
The following table summarizes the key quantitative data for Rosuvastatin (Calcium) to facilitate a quick risk assessment.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | 0.005 mg/m³ (8-hour Time-Weighted Average) | [1] |
| Oral Toxicity (Human) | TDLo: 4 mg/kg/8W (intermittent) | [2] |
| Oral Toxicity (Mouse) | TDLo: 4,480 mg/kg/32W (continuous) | [2] |
| Subcutaneous Toxicity (Mouse) | TDLo: 70 mg/kg/2W (intermittent) | [2] |
TDLo (Lowest Published Toxic Dose) is the lowest dose of a substance reported to have any toxic effect in a particular animal species or in humans.
Personal Protective Equipment (PPE) Protocol
To minimize exposure and ensure personal safety when handling Rosuvastatin (Calcium), the following personal protective equipment is mandatory.
Engineering Controls
-
Ventilation: All handling of Rosuvastatin (Calcium) powder should be conducted in a well-ventilated area. A laboratory fume hood or a ventilated balance enclosure is recommended to minimize inhalation exposure.[3][4] An integrated air filter, such as a HEPA filter, is also advised.[3]
Personal Protective Equipment
-
Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required to protect against dust particles and splashes.[1][5][6]
-
Skin Protection:
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below the OEL, or when handling large quantities of powder, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended.[6] If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[6]
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of Rosuvastatin (Calcium) in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of Rosuvastatin (Calcium).
Step-by-Step Handling and Disposal Procedures
1. Pre-Handling Preparations:
-
Read and understand the Safety Data Sheet (SDS) for Rosuvastatin (Calcium) before beginning any work.[1][2]
-
Ensure that a safety shower and eyewash station are readily accessible.[3]
-
Don all required PPE as outlined above.
2. Handling:
-
Minimize dust generation and accumulation.[5]
-
If handling the solid form, weigh it out in a ventilated enclosure to prevent inhalation of dust.
-
Prepare solutions in a chemical fume hood.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[2][5]
3. Accidental Release Measures:
-
In case of a spill, evacuate non-essential personnel from the area.[1][5]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[2][5]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5]
-
The non-recoverable remainder can be washed with a sodium hypochlorite (B82951) solution.[2]
-
Ensure the contaminated area is well-ventilated.
4. First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[2][6]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][5]
5. Storage:
-
Store Rosuvastatin (Calcium) in a tightly sealed container in a cool, dry, and well-ventilated area.[3][7]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[2][8]
6. Disposal:
-
Dispose of waste Rosuvastatin (Calcium) and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3][6]
-
Waste should be collected in suitable, closed, and labeled containers.[5][7]
-
Do not allow the substance to enter drains or the environment.[1][3][9] Contaminated packaging should be handled in the same manner as the substance itself.[10]
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. carlroth.com [carlroth.com]
- 7. astrazeneca.com.au [astrazeneca.com.au]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. astrazeneca.com [astrazeneca.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
